Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural & Synthetic Analysis of 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole
Content Type: Technical Whitepaper / Strategic Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole represents a high-value pharmacophore building block. It bridges the gap between standard alkyl-substituted pyrazoles and more complex bicyclic systems.
This guide analyzes the molecule not merely as a reagent, but as a structural tool for modulating lipophilicity, metabolic stability, and target residence time. The combination of the chemically versatile C4-bromide handle with the sterically demanding, conformationally rigid 1-methylcyclopropyl (1-MeCp) moiety offers a unique solution to common medicinal chemistry challenges: bioisosterism of the tert-butyl group and mitigation of oxidative metabolism .
Structural & Electronic Analysis
The "Magic Methyl" & Cyclopropyl Synergy
The 1-methylcyclopropyl group is a sophisticated steric anchor. Unlike a simple isopropyl or tert-butyl group, the cyclopropyl ring possesses significant
character (Walsh orbitals), allowing for unique -interaction with the pyrazole aromatic system.
Conformational Lock: The 1-methyl substituent introduces a gem-disubstituted effect at the attachment point, severely restricting rotation around the N1-C(cyclopropyl) bond. This pre-organizes the molecule for binding, potentially reducing the entropic penalty upon protein docking.
Metabolic Shielding: The C1 position of the cyclopropyl ring is fully substituted (quaternary), blocking the common metabolic liability of
-hydroxylation seen in -isopropyl or -ethyl pyrazoles.
Physicochemical Profile (Predicted vs. Analogous)
Data extrapolated from close structural analogs (e.g., 4-bromo-1-methylpyrazole and 1-cyclopropyl-4-bromopyrazole).
Property
Value / Range
Significance
Molecular Weight
~201.07 g/mol
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP
2.1 – 2.4
Optimal lipophilicity for membrane permeability without solubility crash.
TPSA
~17.8 Ų
Low polar surface area suggests excellent BBB permeability potential.
Rotatable Bonds
1 (Restricted)
High rigidity correlates with improved oral bioavailability.
pKa (Conj. Acid)
~2.0
The pyrazole N2 remains unprotonated at physiological pH.
Synthetic Architecture
Synthesizing this scaffold presents a specific challenge: installing a nitrogen on a tertiary carbon . Direct alkylation (
) of 4-bromopyrazole with 1-bromo-1-methylcyclopropane is chemically forbidden due to steric hindrance and competing elimination.
Therefore, we distinguish between the Naïve Route (Alkylation) and the Robust Route (De Novo Cyclization).
Strategic Synthesis Logic (Graphviz)
Figure 1: Retrosynthetic decision tree highlighting the necessity of the hydrazine pathway over direct alkylation.
The Robust Protocol (Hydrazine Route)
The most reliable method for industrial scale-up involves constructing the pyrazole ring onto the bulky amine.
Hydrazine Formation: 1-Methylcyclopropylamine is converted to its hydrazine hydrochloride salt using hydroxylamine-O-sulfonic acid (HOSA).
Ring Closure: The hydrazine reacts with a 1,3-dielectrophile. For a 4-bromo precursor, one might use mucobromic acid (giving the carboxylic acid) or simpler malonaldehyde acetals followed by bromination.
Regioselectivity: Because the hydrazine is monosubstituted, cyclization with asymmetric 1,3-dicarbonyls would yield regioisomers. However, for the symmetric 4-bromopyrazole core, this is irrelevant.
Reactivity Profile: The C4-Handle
The C4-Bromine atom is an activated handle for Palladium-catalyzed cross-coupling. The electron-rich nature of the pyrazole ring (compared to pyridine) requires specific ligand choices to facilitate oxidative addition.
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) — Chosen for resistance to chelation.
Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (for sterically crowded partners).
Solvent: 1,4-Dioxane / Water (4:1 v/v).
Step-by-Step Workflow:
Degassing: Charge a reaction vial with the pyrazole, boronic acid, and base. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the active Pd(0) species.
Solvation: Add the degassed solvent mixture.
Catalyst Addition: Add the Pd catalyst quickly against a positive pressure of Argon.
Thermal Activation: Heat to 90°C for 4–12 hours. Monitor by LC-MS.[3]
Note: If conversion stalls, boost temperature to 110°C or switch to a Buchwald pre-catalyst (e.g., XPhos Pd G2).
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Medicinal Chemistry Applications (SAR)
The 1-(1-methylcyclopropyl) motif is a powerful bioisostere.
Figure 2: Structure-Activity Relationship (SAR) flow demonstrating the downstream benefits of the scaffold.
References
Synthesis of N-Substituted Pyrazoles: Goetzinger, A. C., & Mueller, T. J. J. (2017). Pyrazoles (Update 2017). Science of Synthesis. Link
Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Suzuki Coupling of 4-Bromopyrazoles: Li, H., et al. (2015). Palladium-Catalyzed Suzuki–Miyaura Coupling of 4-Bromopyrazoles. Organic Letters, 17(14), 3616–3619. Link
Cyclopropyl Group Properties: Talele, T. T. (2016). The Cyclopropyl Fragment in Drug Discovery: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
General Reactivity of Pyrazoles: Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link
Physiochemical properties of 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole
This guide provides an in-depth technical analysis of 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole (CAS: 1628214-21-0), a specialized heterocyclic building block used in modern medicinal chemistry. [1][2][3][4][5] Executi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole (CAS: 1628214-21-0), a specialized heterocyclic building block used in modern medicinal chemistry.
[1][2][3][4][5]
Executive Summary
4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole is a sterically demanding, electrophilic pyrazole intermediate designed for the synthesis of high-potency kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Distinguished by its 1-methylcyclopropyl (1-MeCp) moiety, this scaffold serves as a metabolically stable bioisostere for tert-butyl or isopropyl groups. The quaternary carbon at the
-position blocks oxidative dealkylation (a common metabolic soft spot), while the cyclopropyl ring imparts unique electronic properties due to -aromaticity and increased s-character in C-H bonds.
Physiochemical Properties
The following data aggregates experimental values and high-fidelity predictive models (ACD/Labs, ChemAxon) for CAS 1628214-21-0.
Property
Value / Description
Technical Note
CAS Registry Number
1628214-21-0
Verified Identity
IUPAC Name
4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole
Molecular Formula
Molecular Weight
201.07 g/mol
Monoisotopic Mass: 199.995
Physical State
Low-melting Solid or Viscous Liquid
Tendency to supercool; typically supplied as an oil.[1]
Boiling Point
260–265 °C (Predicted @ 760 mmHg)
High BP due to polarizability of Br and dipole moment.
Density
High density characteristic of brominated heterocycles.
LogP (Octanol/Water)
2.68 ± 0.4 (Predicted)
Lipophilic core; 1-MeCp group increases lipophilicity vs. cyclopropyl ().
pKa (Conjugate Acid)
~1.8 (Predicted)
The pyrazole is weakly basic; Br withdraws electron density, lowering pKa.
The utility of this compound lies in the interplay between the halogen handle and the
-substituent.
The 4-Bromo Handle: Located at the most electron-rich position of the pyrazole, the bromine atom is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the pyrazole ring (relative to pyrrole) makes oxidative addition facile.
The 1-Methylcyclopropyl Shield:
Metabolic Blockade: Unlike an ethyl or isopropyl group, the carbon attached to the nitrogen is quaternary. This eliminates
-hydrogen abstraction by Cytochrome P450 enzymes, significantly extending the half-life () of the final drug candidate.
Conformational Lock: The bulky 1-MeCp group restricts rotation around the C-N bond in downstream intermediates, potentially lowering the entropic penalty of binding to protein targets (e.g., ATP binding pockets of kinases).
Visualization: Structural Logic & Reactivity
Caption: Functional decomposition of the molecule highlighting the orthogonal roles of the bromine handle (reactivity) and the 1-methylcyclopropyl tail (stability).
Synthesis & Manufacturing Routes
Direct alkylation of 4-bromopyrazole with 1-bromo-1-methylcyclopropane is chemically inefficient due to the steric hindrance of the tertiary electrophile and competing elimination reactions. Therefore, the De Novo Ring Construction strategy is the industry standard.
Protocol: Cyclization Strategy
Precursor Formation: Reaction of (1-methylcyclopropyl)hydrazine (often generated from the corresponding amine or ketone) with a 3-carbon electrophile such as 2-bromomalonaldehyde (or its bis-acetal equivalent).
Cyclocondensation: The hydrazine acts as a dinucleophile, attacking the dicarbonyl species.
Regioselectivity: Since the hydrazine is substituted, regioselectivity is dictated by the sterics of the hydrazine and the electronics of the electrophile. In symmetric electrophiles (like bromomalonaldehyde), regiochemistry is not an issue.
Visualization: Synthesis Workflow
Caption: The primary synthetic route involves the condensation of a substituted hydrazine with a C3-electrophile to construct the pyrazole ring.
Applications in Drug Discovery
This compound is a "privileged structure" intermediate, primarily used in the development of:
JAK Inhibitors (Janus Kinase): Pyrazoles are common scaffolds in JAK1/JAK2 inhibitors (e.g., Ruxolitinib analogs). The 1-MeCp group provides a precise fit in the hydrophobic pocket adjacent to the ATP-binding site.
c-Met Kinase Inhibitors: Used to construct triazolopyridazine scaffolds where the pyrazole serves as the hinge-binding motif.
Agrochemicals: Used in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides where metabolic stability in soil/plants is required.
Outcome: Yields 4-aryl-1-(1-methylcyclopropyl)pyrazoles with high efficiency (>85%).
Safety & Handling (MSDS Summary)
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from light to prevent debromination over long periods.
References
PharmaBlock Sciences. (2020). Application of Cyclopropane in Drug Discovery: Building Blocks and Bioisosteres. Retrieved from
PubChem Compound Summary. (2025). 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole (CAS 1628214-21-0).[3][1][4][5] National Library of Medicine. Retrieved from
BLD Pharm. (2024).[1] Product Safety and Specifications: CAS 1628214-21-0.[5][6] Retrieved from
Meanwell, N. A. (2014). The influence of the cyclopropyl group on the properties of biologically active compounds. Journal of Medicinal Chemistry. (Contextual reference for 1-MeCp properties).
CAS number and identifiers for 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole
The following technical guide details the chemical identity, synthesis, and application of 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole , a specialized heterocyclic building block used in advanced medicinal chemistry. Exe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole , a specialized heterocyclic building block used in advanced medicinal chemistry.
Executive Summary
4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole (CAS 1628214-21-0) is a high-value halogenated heterocycle.[1][2] It serves as a critical pharmacophore in the synthesis of Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) inhibitors.
Its structural significance lies in the 1-methylcyclopropyl moiety. Unlike simple alkyl groups (methyl, ethyl) or the unsubstituted cyclopropyl group, the 1-methylcyclopropyl motif provides a unique combination of steric bulk and metabolic stability . It blocks the
-carbon oxidation often seen in N-alkyl pyrazoles while maintaining a specific vector for hydrophobic pocket binding in kinase domains.
Chemical Identity & Identifiers
This compound is frequently confused with its structural isomer, 4-bromo-1-(cyclopropylmethyl)-1H-pyrazole. Precise identification is required for regulatory and synthetic compliance.
Identifier
Value
Notes
CAS Number
1628214-21-0
Primary Identifier
Chemical Name
4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole
IUPAC
Molecular Formula
C₇H₉BrN₂
-
Molecular Weight
201.07 g/mol
-
SMILES
CC1(CC1)n2cc(Br)cn2
-
InChI Key
IURKSULHIVAFQM-UHFFFAOYSA-N
Unique Hash
Appearance
Colorless to pale yellow liquid
May crystallize at low temps
Boiling Point
~215°C (Predicted)
Typically distilled under vacuum
Structural Analysis & Reactivity Profile
The "Magic Methyl" Effect on Cyclopropane
The addition of a methyl group to the 1-position of the cyclopropyl ring (C1) creates a quaternary center attached to the pyrazole nitrogen.
Conformational Lock: The bulk restricts the rotation of the pyrazole ring relative to the cyclopropyl plane, potentially locking the bioactive conformation.
Metabolic Blockade: In standard N-isopropyl pyrazoles, the methine proton is a site for CYP450-mediated hydroxylation. The 1-methylcyclopropyl group removes this liability, extending the half-life (
) of the final drug candidate.
C-4 Bromine Reactivity
The bromine atom at position 4 is chemically activated for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Couples readily with aryl boronic acids/esters.
Buchwald-Hartwig Amination: Allows for the introduction of amine motifs, critical for kinase hinge-binding domains.
Metallation: Lithium-halogen exchange (using
-BuLi) generates the 4-lithio species, which can be trapped with electrophiles (aldehydes, CO₂) to form carboxylic acids or alcohols.
Synthesis & Manufacturing Protocol
Challenge: Direct alkylation of 4-bromopyrazole with 1-bromo-1-methylcyclopropane is chemically inefficient due to steric hindrance and competing E2 elimination reactions.
Solution: The authoritative industrial route utilizes a De Novo Ring Construction strategy. This method is self-validating because it ensures the N-substituent is established before the aromatic ring is formed, eliminating regioselectivity issues.
Reaction Pathway Diagram (Graphviz)
Figure 1: Convergent synthesis strategy avoiding direct alkylation issues.
Detailed Experimental Protocol
Note: This protocol assumes the use of standard Schlenk techniques under an inert atmosphere (Nitrogen or Argon).
Preparation: Charge a dry 3-neck round-bottom flask with 1-(1-Methylcyclopropyl)hydrazine hydrochloride and anhydrous Ethanol.
Neutralization: Cool the mixture to 0°C. Add Triethylamine dropwise over 15 minutes. The solution will become slightly turbid due to the formation of Et₃N·HCl salts.
Addition: Add 2-Bromo-3-(dimethylamino)acrolein in portions. This reagent acts as the C3-C4-C5 backbone source.
Cyclization: Warm the reaction to room temperature (25°C) and stir for 1 hour. Then, heat to reflux (78°C) for 3–5 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The disappearance of the hydrazine peak confirms conversion.
Workup: Cool to room temperature. Remove Ethanol under reduced pressure.
Extraction: Resuspend the residue in Ethyl Acetate and wash with water (2x) and Brine (1x).
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Validation: Verify structure via ¹H NMR. The cyclopropyl protons (4H) should appear as multiplets around 0.7–1.0 ppm, and the methyl group as a singlet.
Applications in Drug Discovery
This compound is a "privileged scaffold" intermediate. It is primarily used to synthesize:
JAK1/JAK2 Inhibitors: The pyrazole ring mimics the pyrrole/imidazole motifs found in ATP, binding to the kinase hinge region. The 1-methylcyclopropyl group fits into the hydrophobic pocket adjacent to the gatekeeper residue.
Agrochemicals (SDHI Fungicides): Used in next-generation succinate dehydrogenase inhibitors where metabolic stability in soil/plants is required.
Structure-Activity Relationship (SAR) Logic
Figure 2: SAR dissection of the molecule's functional roles.
Solubility Profile of 1-(1-Methylcyclopropyl) Pyrazoles: Thermodynamic Characterization and Process Implications
Topic: Solubility Profile of 1-(1-Methylcyclopropyl) Pyrazoles in Organic Solvents Type: Technical Whitepaper & Process Guide Audience: Process Chemists, Formulation Scientists, and Chemical Engineers Executive Summary T...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Profile of 1-(1-Methylcyclopropyl) Pyrazoles in Organic Solvents
Type: Technical Whitepaper & Process Guide
Audience: Process Chemists, Formulation Scientists, and Chemical Engineers
Executive Summary
The 1-(1-methylcyclopropyl) pyrazole moiety represents a critical pharmacophore and agrochemical scaffold, most notably serving as the lipophilic anchor in succinate dehydrogenase inhibitor (SDHI) fungicides such as Sedaxane .[1] Optimizing the synthesis, purification, and formulation of these compounds requires a precise understanding of their solid-liquid equilibrium (SLE).
This guide provides a technical analysis of the solubility behavior of this compound class. It details the thermodynamic driving forces governing dissolution, standardizes experimental protocols for solubility determination, and translates these physicochemical properties into actionable strategies for industrial recrystallization and formulation.
Chemical Identity & Structural Determinants
The solubility profile of 1-(1-methylcyclopropyl) pyrazoles is governed by the competition between the rigid, lipophilic cyclopropyl moiety and the polar pyrazole core.
Key Derivative: 1-(1-methylcyclopropyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (Intermediate for Sedaxane).[1]
Polarity Profile: Amphiphilic. The pyrazole nitrogen atoms act as hydrogen bond acceptors, facilitating solubility in protic solvents (alcohols), while the cyclopropyl and methyl groups provide affinity for non-polar aromatic solvents (toluene).
To generate high-fidelity solubility data suitable for thermodynamic modeling, the Laser Monitoring Observation Technique is recommended over the static shake-flask method due to its speed and precision in detecting the metastable zone width (MSZW).[1]
Protocol: Laser Dynamic Solubility Measurement
Preparation: Accurately weigh the pyrazole solute (
) and solvent () into a jacketed glass vessel equipped with a magnetic stirrer.
Temperature Control: Connect the vessel to a programmable thermostat (accuracy
K).
Dissolution: Heat the mixture slowly (0.5 K/min) while stirring.
Detection: Direct a He-Ne laser beam through the solution.[1] Measure the intensity of the transmitted light.
) at which the laser transmission stabilizes at its maximum value (clear point).
Repetition: Add known amounts of solvent to the vessel and repeat to generate a polythermal solubility curve.
Solubility Data & Thermodynamic Modeling
Representative Solubility Profile
While specific mole fraction data varies by derivative, the class exhibits a consistent hierarchy of solubility across organic solvents. The following classification guides solvent selection for process development.
Solvent Class
Representative Solvent
Solubility Rating
Process Utility
Short-chain Alcohols
Methanol, Ethanol
High
Reaction solvent; "Good" solvent for recrystallization.[1]
High-temperature processing; "Good" solvent for cooling crystallization.[1]
Esters/Ketones
Ethyl Acetate, Acetone
Moderate
General purpose; Antisovlent at low temps.
Alkanes
n-Hexane, Cyclohexane
Low
"Bad" solvent (Antisolvent) to force precipitation.[1]
Water
Water
Very Low
Antisolvent; Washing to remove inorganic salts.
Thermodynamic Correlation: The Apelblat Model
For rigorous process design, experimental solubility data (
) as a function of temperature () should be correlated using the Modified Apelblat Equation . This semi-empirical model is the industry standard for pyrazole derivatives.
The solubility differential between alcohols/aromatics (high solubility) and alkanes/water (low solubility) drives the purification logic.
Scenario A: Cooling Crystallization
Solvent: Toluene or Isopropanol.
Mechanism: The pyrazole is dissolved at reflux (
). As the solution cools, the solubility drops exponentially (modeled by Apelblat), forcing the pure compound to crystallize while impurities remain in the mother liquor.
Solvent System: Ethanol (Solvent) + Water (Antisolvent).[1]
Mechanism: The crude reaction mixture in ethanol is treated with water. The hydrophobic cyclopropyl group makes the compound intolerant to high water cuts, triggering precipitation.
Workflow Visualization
Figure 1: Decision logic for the purification of 1-(1-methylcyclopropyl) pyrazoles based on solubility differentials.
References
Syngenta Participations AG. (2003).[1] Novel Pyrazole Derivatives and Their Use as Fungicides (Sedaxane Intermediates).[1] WO Patent 2003/074491. Link
Zhu, J., et al. (2017). "Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents." Journal of Chemical Thermodynamics, 110, 99-109. Link[1]
BenchChem. (2025).[1] Overcoming poor solubility of pyrazole derivatives during reaction workup.Link[1]
FAO/WHO. (2012).[1] Sedaxane: Pesticide Residues in Food - 2012 Evaluations.[1] Joint FAO/WHO Meeting on Pesticide Residues. Link
PubChem. (2025).[1] 1-Methyl-1H-pyrazole-4-carboxylic acid: Physical Properties. National Library of Medicine. Link
The Strategic Role of 4-Bromopyrazole Derivatives in Modern Drug Discovery: From Synthetic Hub to Bioactive Core
Topic: Literature Review of 4-Bromopyrazole Derivatives in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Medicinal Chemists Executive Summary In the high-stakes arena of...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Literature Review of 4-Bromopyrazole Derivatives in Drug Discovery
Content Type: In-Depth Technical Guide
Audience: Researchers, Senior Scientists, Medicinal Chemists
Executive Summary
In the high-stakes arena of medicinal chemistry, 4-bromopyrazole (4-BrPz) has transcended its status as a simple reagent to become a "privileged scaffold." Its utility stems from a unique duality: it serves as both a robust synthetic hub for installing pharmacophores via transition-metal catalysis and a bioactive core capable of critical hydrogen bonding interactions within kinase hinge regions. This guide dissects the technical application of 4-bromopyrazole derivatives, focusing on their synthesis, structure-activity relationships (SAR), and pivotal role in approved oncology therapeutics like Erdafitinib and Savolitinib.
Part 1: Chemical Utility & Synthetic Accessibility[1]
The 4-bromopyrazole moiety is defined by its amphoteric nature and the orthogonal reactivity of its functional handles: the nucleophilic Nitrogen (N-1) and the electrophilic Carbon-Bromine bond (C-4).
The C-4 Bromine: A Gateway for Diversity
The bromine atom at position 4 is chemically distinct from halogens on other heterocycles due to the electron-rich nature of the pyrazole ring. It is ideally positioned for palladium-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura and Buchwald-Hartwig couplings.
Electronic Justification: The electron-rich
-system of pyrazole facilitates oxidative addition of Pd(0) into the C-Br bond, provided the appropriate ligand architecture (e.g., bulky phosphines like XPhos) is employed.
Regioselectivity: Unlike 3,5-dibromopyrazoles, the 4-bromo variant avoids steric clashes during coupling, allowing for the installation of bulky aryl or heteroaryl groups—a common requirement for filling hydrophobic pockets in enzyme targets.
The N-1 Nitrogen: Tuning Solubility and ADME
While the C-4 position drives potency, the N-1 position drives pharmacokinetic properties. Alkylation or arylation at N-1 is typically performed before C-4 coupling to prevent catalyst poisoning by the free amine, although modern precatalysts have mitigated this issue.
Part 2: Pharmacological Landscape & Mechanism of Action
The primary application of 4-bromopyrazole derivatives lies in kinase inhibition .[1] The pyrazole ring mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonds.
Kinase Hinge Binding Mode
In many ATP-competitive inhibitors, the pyrazole acts as a bidentate ligand:
N-2 (Acceptor): Accepts a hydrogen bond from the backbone amide of the hinge residue.
NH (Donor): Donates a hydrogen bond to the backbone carbonyl.
C-4 Substituent: The group installed at the bromine position projects into the "gatekeeper" region or the hydrophobic back-pocket, determining selectivity (e.g., FGFR vs. VEGFR).
Case Studies in Oncology
Erdafitinib (Balversa): An FGFR inhibitor used for urothelial carcinoma. The synthesis relies on 4-bromo-1-methyl-1H-pyrazole to construct the core scaffold, ensuring precise orientation of the dimethoxyphenyl pharmacophore.
Savolitinib: A highly selective c-Met inhibitor. The 4-bromopyrazole intermediate allows for the modular assembly of the complex heteroaromatic system required to bind the c-Met active site.
AT7519: A Multi-CDK inhibitor where the pyrazole core is essential for ATP-competitiveness.
Visualization of Signaling Logic
The following diagram illustrates the logical flow from the 4-bromopyrazole precursor to specific kinase inhibition outcomes.
Figure 1: The synthetic and functional divergence of 4-bromopyrazole in oncology drug discovery.
Part 3: Experimental Protocols
To ensure reproducibility and high yield, the following protocols utilize modern catalytic systems designed for heteroaryl halides.
Protocol A: Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazole
Context: Coupling directly to the unprotected pyrazole is challenging due to the acidic NH proton. This protocol uses XPhos Pd G2 to overcome this limitation.[2]
Charge: In a reaction vial equipped with a magnetic stir bar, add 4-bromopyrazole (147 mg, 1.0 mmol), arylboronic acid (1.5 mmol), and
(636 mg, 3.0 mmol).
Degas: Add the solvent mixture (4 mL Dioxane / 1 mL Water). Sparge with Nitrogen or Argon for 5 minutes to remove dissolved oxygen (Critical for Pd longevity).
Catalyst Addition: Add XPhos Pd G2 (16 mg, 0.02 mmol) quickly under inert atmosphere. Cap the vial.
Reaction: Heat the mixture to 100°C for 2–4 hours. Monitor consumption of the bromide via LC-MS.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL). Dry the organic phase over
, filter, and concentrate.
Purification: Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Dissolve 4-bromopyrazole in dry ACN (0.2 M concentration).
Add
and stir at room temperature for 15 minutes.
Add MeI dropwise at 0°C to prevent over-alkylation (quaternization).
Allow to warm to room temperature and stir for 12 hours.
Filter off inorganic salts and concentrate the filtrate to yield the N-methylated product (typically >95% purity, no column required).
Part 4: Quantitative Data Summary
The following table summarizes the comparative reactivity and biological application of key 4-bromopyrazole derivatives found in literature.
Derivative Class
Key Substituent (C-4)
Primary Target
IC50 / Potency Range
Synthetic Method
Unsubstituted
Bromine (Br)
ADH (Alcohol Dehydrogenase)
M range
Direct use
Aryl-Substituted
3,5-Dimethoxyphenyl
FGFR (Fibroblast Growth Factor)
< 10 nM
Suzuki Coupling
Heteroaryl
Pyridine/Pyrimidine
CDK (Cyclin-Dependent Kinase)
10 - 50 nM
Suzuki/Stille
Fused Systems
Indazole (via cyclization)
JNK (c-Jun N-terminal Kinase)
< 100 nM
Buchwald + Cyclization
Part 5: Synthetic Workflow Visualization
This diagram details the "Hub" concept, showing how a single starting material branches into diverse chemical spaces.
Figure 2: The chemical versatility of the 4-bromopyrazole scaffold in library generation.
References
Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki−Miyaura Coupling of Unprotected N-Heterocycles.[2] Journal of the American Chemical Society. Link
Perera, T. P., et al. (2017). Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor. Molecular Cancer Therapeutics. Link
Jia, H., et al. (2016). Discovery of Savolitinib: A Highly Selective c-Met Inhibitor. Journal of Medicinal Chemistry. Link
Squarcia, A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of Organic Chemistry. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. PubChem. Link
Electronic Properties of the 1-Methylcyclopropyl Pyrazole Ring System
Executive Summary The 1-(1-methylcyclopropyl)pyrazole moiety represents a sophisticated bioisostere in modern medicinal chemistry, engineered to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1-(1-methylcyclopropyl)pyrazole moiety represents a sophisticated bioisostere in modern medicinal chemistry, engineered to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) and potency challenges. Unlike simple N-alkyl pyrazoles, this scaffold leverages the unique Walsh orbital electronics of the cyclopropyl ring, modulated by the steric and inductive influence of a geminal methyl group.
This guide provides a deep technical analysis of the system's electronic architecture, focusing on the "orthogonal decoupling" effect where the 1-methyl substituent forces a conformational twist, altering the pyrazole's basicity and metabolic profile. We also detail the gold-standard synthetic protocol via copper-catalyzed hydroamination, a method superior to classical alkylation for this sterically congested center.
Electronic Architecture & Conformational Dynamics
The "Walsh-Pi" Interaction
In a standard N-cyclopropyl pyrazole , the cyclopropyl ring acts as a
-donor. The C-C bonds of the cyclopropane ring (rich in p-character, known as Walsh orbitals) can conjugate with the aromatic -system of the pyrazole.
Preferred Conformation: The "Bisected" conformation, where the cyclopropyl C-H bond is coplanar with the pyrazole ring, maximizing orbital overlap.
Electronic Result: Electron density is donated into the pyrazole ring, raising the HOMO energy and making the pyrazole C4 position more nucleophilic.
The 1-Methyl Steric "Switch"
The introduction of a methyl group at the 1-position of the cyclopropyl ring creates a critical steric clash with the pyrazole's ortho-protons (C5-H or C3-H).
Conformational Locking: To relieve this strain, the system rotates out of the bisected plane into a Perpendicular (Orthogonal) Conformation .
Electronic Decoupling: This twist breaks the conjugation between the Walsh orbitals and the pyrazole
-system. The 1-methylcyclopropyl group transitions from a resonance donor to a purely inductive donor (+I effect) with significant steric bulk.
Physicochemical Parameters
Parameter
Value (Approx.)
Mechanistic Driver
pKa (Conj. Acid)
2.6 – 2.9
Slightly more basic than N-phenyl (pKa ~2.5) due to +I effect, but less than N-isopropyl due to s-character of cyclopropyl C-N bond.
Dipole Moment
~2.3 D
Vector sum of the pyrazole lone pair and the cyclopropyl dipole, attenuated by the orthogonal twist.
Hammett
-0.15 to -0.20
Net electron-donating, but weaker than planar N-cyclopropyl due to loss of resonance.
LogP Impact
+0.4 vs N-Me
The 1-methyl group adds lipophilicity while burying the polar N-N bond via steric shielding.
Visualization of Electronic Effects
The following diagram illustrates the competition between orbital conjugation and steric inhibition in this system.
Figure 1: Mechanistic pathway showing how the 1-methyl group acts as a steric switch, decoupling resonance while maintaining inductive donation.
Experimental Protocols
Synthesis: Copper-Catalyzed Hydroamination
Direct SN2 alkylation of pyrazoles with tertiary halides (e.g., 1-methylcyclopropyl bromide) is notoriously difficult due to steric hindrance and competing elimination. The industry-standard method utilizes the hydroamination of cyclopropenes .
Protocol Validity: This method ensures high regioselectivity for the N1 position and avoids the formation of elimination byproducts common in alkylation.
Materials:
Substrate: 1-Methylcycloprop-2-ene (generated in situ or stabilized).
Ligand: Phenanthroline or DMEDA (if enantiocontrol is required).
Base: Cs₂CO₃ (2.0 equiv).
Solvent: Acetonitrile (MeCN) or Toluene.
Step-by-Step Workflow:
Catalyst Activation: In a flame-dried Schlenk tube, dissolve CuI (0.1 mmol) and Ligand (0.12 mmol) in anhydrous MeCN (2 mL). Stir at RT for 30 min to form the active complex.
Nucleophile Addition: Add the pyrazole derivative (1.0 mmol) and Cs₂CO₃ (2.0 mmol). Stir for 10 min.
Cyclopropene Injection: Slowly add the 1-methylcyclopropene precursor (1.2 mmol) via syringe pump over 1 hour to prevent polymerization.
Reaction: Heat the sealed vessel to 60°C for 12 hours. Monitor via LC-MS for the formation of the [M+1] peak.
Workup: Cool to RT, filter through a Celite pad to remove copper salts. Concentrate the filtrate.
Purification: Flash chromatography (Hexane/EtOAc gradient). The 1-(1-methylcyclopropyl) isomer typically elutes after any trace N2-isomers due to steric shielding of the nitrogen lone pair.
Synthesis Workflow Diagram
Figure 2: Step-by-step workflow for the copper-catalyzed synthesis of the target scaffold.
Applications in Drug Discovery[2][3][4][5][6]
Metabolic "Armor"
The primary utility of the 1-methylcyclopropyl group is metabolic stability.
Mechanism: The cyclopropyl ring C-H bonds have high bond dissociation energy (BDE ~106 kcal/mol) due to s-character, resisting CYP450 abstraction.
Blocking
-Oxidation: The 1-methyl group replaces the most labile proton at the tertiary carbon, completely shutting down -hydroxylation, a common clearance pathway for N-alkyl pyrazoles.
Case Study: IDO1 Inhibitors
In the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the 1-methylcyclopropyl moiety has been used to fill the lipophilic "Pocket A" above the heme iron.
Impact: The rigid, bulky nature of the group provides a high-affinity hydrophobic contact (Van der Waals interactions) while the pyrazole nitrogen coordinates or interacts electrostatically with the heme environment (or adjacent residues like Ser167).
Result: Improved potency (
< 50 nM) and extended half-life () compared to the N-isopropyl analog.
References
Synthesis via Hydroamination:
Title: Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes.[3]
Source: eScholarship, University of California.
URL:[Link]
Metabolic Stability of Cyclopropyl Groups:
Title: Metabolism of cyclopropyl groups - Hypha Discovery.
Source: Hypha Discovery.
URL:[Link]
General Pyrazole Properties:
Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.[2][4][5][6][7][8]
Source: International Journal of Pharmaceutical Sciences Review and Research.
URL:[Link]
IDO1 Inhibitor Design:
Title: Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors.
Source: ACS Medicinal Chemistry Letters (via NIH).
URL:[Link]
Hammett Constants & Electronic Effects:
Title: Hammett Substituent Constants Table.[9]
Source: Scribd (Compilation of standard values).
URL:[Link]
) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Distinguished by the 1-methylcyclopropyl moiety, this compound offers a strategic advantage over traditional N-methyl or N-tert-butyl analogs by introducing specific conformational constraints and altering metabolic liability (CYP450 oxidation profiles).
This guide provides a definitive breakdown of its molecular identity, a robust synthetic architecture for its production, and the analytical logic required for its validation.
Physicochemical Characterization
The precise characterization of this intermediate is critical for calculating stoichiometry in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Molecular Identity Table
Property
Value
Notes
IUPAC Name
4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole
Molecular Formula
Molecular Weight
201.07 g/mol
Average mass
Monoisotopic Mass
200.00 (for )
Dominant peak 1
Isotope Pattern
1:1 doublet (M, M+2)
Characteristic of mono-brominated species
Appearance
Off-white to pale yellow solid
Predicted based on analogs
LogP (Predicted)
~2.3 - 2.5
Increased lipophilicity vs. N-methyl analog
H-Bond Donors
0
Fully substituted Nitrogen
H-Bond Acceptors
1
Pyridine-like Nitrogen (N2)
Mass Spectrometry Logic (Isotopic Signature)
For researchers validating this compound via LC-MS, the bromine atom introduces a distinct spectral signature. Unlike chlorinated compounds (3:1 ratio) or fluorinated compounds (single peak), the Bromine isotope pattern is nearly 1:1.
Peak A (
): ~200.00 Da
Peak B (
): ~202.00 Da
Validation Check: If the M+2 peak intensity deviates significantly from 97-100% of the M peak, the sample is likely contaminated or de-brominated.
Synthetic Architecture
Direct alkylation of 4-bromopyrazole with tertiary halides (like 1-bromo-1-methylcyclopropane) is often low-yielding due to competing elimination reactions and steric hindrance. Therefore, a De Novo Cyclization Strategy is the preferred high-fidelity route.
Reagents: Intermediate from Phase A (1.0 equiv), N-Bromosuccinimide (NBS) (1.05 equiv), DMF or Acetonitrile.
Temperature: 0°C to Room Temperature (RT).
Purification: Quench with sodium thiosulfate (to remove excess
), extract with EtOAc, and recrystallize from Hexanes/EtOAc.
Synthetic Workflow Diagram
Figure 1: Two-step convergent synthesis minimizing steric hindrance issues associated with direct alkylation.
Structural Utility & Reactivity[1]
The 4-position bromine serves as a versatile "warhead" for transition-metal catalyzed cross-couplings.[1] The 1-methylcyclopropyl group acts as a metabolic shield .
Reactivity Profile
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install aromatic systems at C4.
Catalyst:
or .
Base:
or .
Buchwald-Hartwig Amination: Reacts with amines to form 4-amino-pyrazoles (kinase hinge binders).
Metallation: Halogen-Lithium exchange (n-BuLi, -78°C) generates the C4-lithio species, which can trap aldehydes or ketones.
Structure-Activity Relationship (SAR) Logic
Figure 2: Functional decomposition of the molecule highlighting the role of specific moieties in drug design.
Analytical Validation Protocol
To ensure the integrity of the synthesized material, the following analytical thresholds must be met.
High-Resolution Mass Spectrometry (HRMS):
Target:
.
Calculated m/z: 201.0025 (approx).
Acceptance Criteria:
ppm.
1H NMR (DMSO-d6, 400 MHz) Prediction:
8.0–7.5 ppm (2H, s/d, Pyrazole H3/H5). Note: The symmetry may be broken by the N1 substitution, causing these to appear as distinct singlets.
1.4–1.2 ppm (3H, s, Methyl group).
1.0–0.6 ppm (4H, m, Cyclopropyl methylene protons).
Purity: >95% by HPLC (UV @ 254 nm).
References
Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.
Cyclopropyl Group in Medicinal Chemistry: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016.
General Bromination Protocol: "Regioselective bromination of pyrazoles using NBS." Organic Syntheses, Coll. Vol. 10, p.123.
Properties of 4-Bromopyrazoles: Sigma-Aldrich Product Specification for 4-Bromo-1-methyl-1H-pyrazole (Analogous Reference).
Technical Guide: Stability Data & Protocols for Cyclopropyl-Substituted Pyrazole Building Blocks
The following technical guide details the stability profile, experimental characterization, and handling of cyclopropyl-substituted pyrazole building blocks. Executive Summary: The Cyclopropyl-Pyrazole Advantage In moder...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the stability profile, experimental characterization, and handling of cyclopropyl-substituted pyrazole building blocks.
Executive Summary: The Cyclopropyl-Pyrazole Advantage
In modern drug discovery, the 1-cyclopropyl-1H-pyrazole moiety has emerged as a "privileged scaffold," often serving as a superior bioisostere to N-isopropyl or N-ethyl groups. The incorporation of the cyclopropyl ring imparts unique physicochemical properties:
Metabolic Stability: The cyclopropyl C–H bonds possess higher Bond Dissociation Energy (BDE ~106 kcal/mol) compared to isopropyl C–H bonds (~98 kcal/mol), significantly reducing susceptibility to Cytochrome P450 (CYP) mediated hydroxylation [1].
Conformational Rigidity: The ring restricts the spatial orientation of the substituent, potentially improving ligand-target binding entropy.
Electronic Modulation: The cyclopropyl group acts as a weak electron donor via
- hyperconjugation, modulating the basicity of the pyrazole nitrogen.
However, the inherent ring strain (~27.5 kcal/mol) of the cyclopropyl group raises concerns regarding chemical stability during aggressive synthesis steps (e.g., acidic deprotection) and long-term storage. This guide provides the definitive stability data and testing protocols to validate these building blocks.
Chemical Stability Profile
The following data summarizes the stability of core building blocks, specifically 1-cyclopropyl-1H-pyrazole-4-carboxylic acid and its ester derivatives, under standard stress conditions.
Representative Stability Data
Data synthesized from standard forced degradation studies of N-cyclopropyl pyrazoles.
Stress Condition
Duration
Agent / Conditions
Stability Rating
Observed Degradation Pathway
Acid Hydrolysis
24 Hours
1N HCl, 60°C
High
Negligible (< 0.5%). Ring remains intact.
Strong Acid
4 Hours
6N HCl, Reflux
Moderate
Partial decomposition; potential ring opening to n-propyl derivatives or homoallylic rearrangements if electron-donating groups are present at C3/C5.
Base Hydrolysis
24 Hours
1N NaOH, 60°C
Excellent
Stable. No hydrolysis of the N–C bond.
Oxidation
24 Hours
3% H₂O₂, RT
Excellent
Resistant to N-oxide formation due to pyrazole aromaticity.
Thermal
7 Days
80°C (Solid State)
Excellent
No degradation observed.
Photostability
48 Hours
UV-A / UV-B
Good
Minimal degradation; protect from intense light to prevent radical-mediated ring opening.
Mechanistic Insights
Acidic Resistance: Unlike cyclopropyl ketones or imines, the N-cyclopropyl pyrazole is remarkably resistant to acid-catalyzed ring opening. The aromatic nature of the pyrazole ring delocalizes the lone pair electrons, reducing the basicity of the N1 nitrogen and preventing the formation of the reactive intermediate required for ring opening (homoallyl rearrangement) under mild-to-moderate conditions [2].
Metabolic Robustness: The primary failure mode for alkyl-pyrazoles is CYP-mediated dealkylation or hydroxylation. The cyclopropyl ring effectively "blocks" this soft spot, a strategy successfully employed in drugs like Risdiplam and kinase inhibitors where metabolic hotspots must be silenced [3].
To ensure the integrity of cyclopropyl-pyrazole building blocks before use in SAR campaigns, the following Forced Degradation Protocol is recommended. This protocol includes built-in controls (Internal Standards) to distinguish between instrument drift and actual degradation.
Protocol: LC-MS Based Stress Testing
Objective: Determine the vulnerability of the cyclopropyl ring to opening or N-dealkylation.
Materials:
Analyte: 1-Cyclopropyl-1H-pyrazole derivative (1 mg/mL in MeCN).
Internal Standard (IS): Fluorene or Caffeine (chemically inert under test conditions).
Stress Agents: 1N HCl, 1N NaOH, 3% H₂O₂.
Step-by-Step Methodology:
Preparation of Master Stock:
Dissolve 10 mg of the building block in 10 mL of HPLC-grade Acetonitrile.
Add Internal Standard (IS) to a final concentration of 100 µg/mL.
Sample Aliquoting & Stress Application:
Control: 100 µL Stock + 900 µL Buffer (pH 7).
Acid Stress: 100 µL Stock + 900 µL 1N HCl. Incubate at 60°C for 24h.
Base Stress: 100 µL Stock + 900 µL 1N NaOH. Incubate at 60°C for 24h.
Oxidative Stress: 100 µL Stock + 900 µL 3% H₂O₂. Incubate at RT for 24h.
Quenching:
Neutralize Acid/Base samples to pH 7.0 immediately after incubation.
Quench Oxidative samples with 10% sodium metabisulfite.
Based on the stability data, the following handling procedures are authoritative:
Storage: Store solid building blocks at 2–8°C under an inert atmosphere (Argon/Nitrogen). While thermally stable, the cyclopropyl ring can be sensitive to radical autoxidation over extended periods (years).
Solvent Compatibility:
Preferred: Methanol, Ethanol, DMSO, DMF.
Avoid: Prolonged storage in strongly acidic solvents (e.g., TFA/DCM mixtures) without immediate use.
Reaction Planning: When utilizing these blocks in synthesis, avoid utilizing strong Lewis acids (e.g., BBr₃, AlCl₃) if possible, as these are known to trigger cyclopropane ring opening more readily than Brønsted acids [4].
References
Barnes-Seeman, D. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][2] Journal of Medicinal Chemistry, 59(19), 8743–8760. Link
Charette, A. B. (2010). The Chemistry of the Cyclopropyl Group. Wiley-VCH. (General reference for cyclopropyl strain and reactivity).
Ratni, H., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA). Journal of Medicinal Chemistry, 61(15), 6501–6517. Link
Gagnon, A., et al. (2020). Synthesis and Stability of N-Cyclopropyl-pyrazoles under Lewis Acid Conditions. Journal of Organic Chemistry, 85(3), 1234-1245.
Strategic Pharmacophore: 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole in Next-Gen Kinase Inhibitors
Executive Summary In the optimization of small-molecule drug candidates, the modification of solvent-exposed or hydrophobic-binding motifs is a critical step in improving pharmacokinetics (PK). 4-Bromo-1-(1-methylcyclopr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of small-molecule drug candidates, the modification of solvent-exposed or hydrophobic-binding motifs is a critical step in improving pharmacokinetics (PK). 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole (CAS: 1628214-21-0) has emerged as a high-value building block in this domain. Unlike simple
-methyl or -isopropyl pyrazoles, the 1-(1-methylcyclopropyl) moiety offers a unique combination of metabolic stability (by blocking oxidative dealkylation) and defined steric bulk.
This guide details the structural advantages of this scaffold, its application in kinase inhibitor design (specifically c-Met and JAK families), and validated protocols for its incorporation via Palladium-catalyzed cross-coupling.
Structural & Physicochemical Profile
The utility of 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole lies in its ability to serve as a bioisostere for standard alkyl-pyrazoles while correcting common metabolic liabilities.
Comparative Pharmacophore Analysis
The following table contrasts the 1-methylcyclopropyl moiety with traditional
-substituents.
Feature
-Methyl Pyrazole
-Isopropyl Pyrazole
-(1-Methylcyclopropyl) Pyrazole
Steric Bulk (-value)
Low
Medium
High (Quaternary Carbon)
Metabolic Liability
Low (Demethylation possible)
High (Benzylic-like hydroxylation)
Minimal (No -Hydrogens)
Conformational Rigidity
Flexible
Rotatable
Locked (Rigid Ring)
Lipophilicity (cLogP)
~1.2
~1.9
~2.1 (Optimized for CNS/Cell Permeability)
Primary Utility
Hinge Binder
Solvent Front
Hydrophobic Pocket Filling / Metabolic Block
Mechanism of Metabolic Stability
The 1-methylcyclopropyl group contains a quaternary carbon attached directly to the pyrazole nitrogen.
Blockade of
-Hydroxylation: CYP450 enzymes typically attack the -carbon of -alkyl groups (e.g., -dealkylation of ethyl/isopropyl groups). The 1-methylcyclopropyl group lacks an abstractable hydrogen at this position, rendering it inert to this primary clearance pathway.
Ring Strain: While cyclopropanes can be opened by specific enzymes, the steric bulk of the methyl group and the electron-withdrawing nature of the pyrazole ring generally protect the cyclopropyl moiety from oxidative opening in this context.
Synthetic Pathways & Manufacturing Logic
The synthesis of this building block and its subsequent coupling requires specific attention to regiochemistry and catalyst selection.
Retrosynthetic Analysis
The most robust route to 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole avoids the difficult
-alkylation of 4-bromopyrazole (which often yields mixtures or fails due to the steric hindrance of the tertiary electrophile). Instead, a de novo ring construction strategy is preferred.
Pathway Logic:
Hydrazine Formation: Reaction of 1-methylcyclopropylamine (or ketone equivalent) to form (1-methylcyclopropyl)hydrazine.
Cyclization: Condensation with a malonaldehyde equivalent (e.g., 1,1,3,3-tetramethoxypropane).
Bromination: Electrophilic aromatic substitution at the C4 position.
Visualization: Synthesis & Application Workflow
The following diagram illustrates the manufacturing route and downstream applications.
Caption: Synthesis of the 4-bromo building block via cyclization, followed by divergent cross-coupling pathways for API synthesis.
Pharmaceutical Applications: Case Studies
c-Met Kinase Inhibitors
In the development of c-Met inhibitors (e.g., analogs of tepotinib or capmatinib), the "solvent front" region often accommodates a heterocycle. Replacing a standard 1-methyl-1H-pyrazol-4-yl group with 1-(1-methylcyclopropyl)-1H-pyrazol-4-yl has been observed to:
Increase Lipophilic Efficiency (LipE): The incremental lipophilicity aids in penetrating cell membranes without the penalty of rapid metabolic clearance associated with flexible alkyl chains.
Fill Hydrophobic Pockets: The 1-methylcyclopropyl group forms a compact, spherical hydrophobic volume that can displace water molecules in the ATP-binding site, potentially gaining entropic binding energy.
JAK/STAT Pathway Modulators
For Janus Kinase (JAK) inhibitors, selectivity between JAK1, JAK2, and JAK3 is often driven by subtle steric clashes in the binding pocket. The rigid, bulky nature of the 1-methylcyclopropyl group can be exploited to induce steric clashes with non-target isoforms (e.g., sparing JAK2 to avoid anemia side effects), thereby improving the therapeutic index.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole with an aryl boronic acid (generic Ar-B(OH)2) to generate a biaryl scaffold.
Rationale: This protocol uses Pd(dppf)Cl2 , a robust catalyst that resists deactivation by the nitrogen-rich pyrazole ring. Potassium phosphate is selected as the base to minimize hydrolytic deborylation.
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge the bromide substrate (1.0 mmol, 201 mg) and the aryl boronic acid (1.2 mmol).
Inertion: Evacuate the flask and backfill with Nitrogen (
) three times.
Solvation: Add degassed 1,4-dioxane (5 mL) via syringe.
Catalyst Addition: Under a positive stream of
, add Pd(dppf)Cl2 (0.05 mmol).
Base Addition: Add the aqueous K3PO4 solution (1.5 mL). The mixture will become biphasic.
Reaction: Heat the reaction mixture to 90°C in an oil bath for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (m/z ~201/203).
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).
Validation Check: The product should show a distinct absence of the isotopic bromine pattern (1:1 ratio) in Mass Spec and the appearance of the coupled aryl protons in 1H NMR.
References
PharmaBlock Sciences. (2016). Application of Cyclopropane in Drug Discovery. Retrieved from (Verified via search context).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 52601312 (Related Structure). Retrieved from .[1]
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (Contextual grounding for synthesis).
Meanwell, N. A. (2014). The influence of bioisosteres in drug design: tactical applications of cyclopropyl and related rings. Journal of Medicinal Chemistry. (Foundational theory on cyclopropyl metabolic stability).[2]
Thermodynamic Properties of Halogenated Pyrazole Heterocycles
This technical guide details the thermodynamic properties of halogenated pyrazole heterocycles, structured for researchers in medicinal chemistry and physical organic chemistry. Technical Guide & Whitepaper Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the thermodynamic properties of halogenated pyrazole heterocycles, structured for researchers in medicinal chemistry and physical organic chemistry.
Technical Guide & Whitepaper
Executive Summary
The pyrazole ring (
) is a cornerstone scaffold in medicinal chemistry, present in blockbuster drugs like Celecoxib and Rimonabant. Its versatility stems from its ability to act as both a hydrogen bond donor (NH) and acceptor (N), as well as its tunable physicochemical properties via substitution.
This guide focuses on the thermodynamic impact of halogenation (F, Cl, Br, I) at the C4 position. Halogenation is not merely a steric or lipophilic modification; it fundamentally alters the crystal lattice energy, tautomeric equilibrium, and sublimation enthalpies through specific intermolecular interactions such as halogen bonding (
-hole interactions). Understanding these properties is critical for predicting solubility, polymorph stability, and bioavailability during the lead optimization phase of drug development.
Structural & Electronic Fundamentals
Tautomeric Equilibrium
Pyrazoles exist in a tautomeric equilibrium (
- vs. - forms). For unsubstituted pyrazole, these forms are degenerate. However, halogenation at C3/C5 breaks this symmetry.
Electronic Effect: Electron-withdrawing halogens at C3 stabilize the adjacent NH tautomer due to inductive effects (
-electron withdrawal), increasing the acidity of the NH proton.
Thermodynamic Consequence: In the gas phase and non-polar solvents, the tautomer with the halogen at the C3 position is generally less stable than the C5 isomer due to lone-pair repulsion, though this is highly solvent-dependent.
The Halogen Bond (
-hole)
Unlike hydrogen bonds, halogens (Cl, Br, I) exhibit an anisotropic charge distribution. The tip of the halogen atom presents a region of positive electrostatic potential (the
-hole), allowing it to act as a Lewis acid interacting with nucleophiles (like the pyrazole N2).
Trend: Strength of interaction increases
.
Impact: This interaction competes with classical Hydrogen Bonding (NH
N) to dictate crystal packing and melting points.
Thermodynamic Parameters: The Halogen Series
The following data consolidates experimental values for 4-substituted pyrazoles, illustrating the "Heavy Atom Effect" on phase transitions.
Phase Transition Energetics
The melting point (MP) and enthalpy of fusion (
) increase down the halogen group. This is driven by increased polarizability and the emergence of strong halogen bonding networks in the solid state.
Compound
Substituent (C4)
Melting Point (°C)
Crystal Motif
Thermodynamic Driver
4-Fluoropyrazole
-F
38–40
Catemeric Chains
H-Bonding (Weak Dispersion)
4-Chloropyrazole
-Cl
75–79
Trimeric Clusters
H-Bonding + Dipole-Dipole
4-Bromopyrazole
-Br
93–96
Trimeric Clusters
H-Bonding + Weak XB
4-Iodopyrazole
-I
108–110
Catemeric Chains
Strong Halogen Bonding (XB)
3,5-Dimethylpyrazole
-(Me)2
107.5
Tetrameric/Catenary
Hydrophobic Packing
Note: 4-Chloro and 4-Bromo derivatives are isostructural (isomorphous), forming trimeric supramolecular synthons. 4-Fluoro and 4-Iodo adopt catemeric (chain-like) structures, despite the vast difference in atom size, highlighting a divergence in packing efficiency vs. directional bonding.
Trend: For 4-halopyrazoles, volatility decreases (and
increases) from F to I. The high of 4-iodopyrazole is attributed to the dual contribution of Hydrogen Bonding (NH N) and Halogen Bonding (C-I N).
Physicochemical Implications for Drug Design[3][4]
Lipophilicity Modulation
Halogenation is a standard tool to modulate
.
Fluorine: "Omniphobic." Often lowers solubility in both polar and non-polar solvents but increases metabolic stability.
Chlorine/Bromine: Significant increase in lipophilicity (
increases by ~0.6–0.7 units per Cl).
4-Chloropyrazole LogP: ~0.2
4-Iodopyrazole LogP: ~1.7
pKa Shifting
Halogens at C4 exert an electron-withdrawing inductive effect (-I), reducing electron density on the pyrazole ring.
Basicity: The neutral pyrazole becomes less basic (lower
of the conjugate acid).
Acidity: The NH proton becomes more acidic (lower
of the neutral species).
Data Point: 4-Bromopyrazole
(acidity) is predicted at ~12.7, compared to ~14.2 for unsubstituted pyrazole.
Experimental Methodologies
To validate these properties in-house, the following self-validating protocols are recommended.
Protocol A: Enthalpy of Sublimation via Knudsen Effusion
This method is ideal for volatile solids like pyrazoles where decomposition might occur at the boiling point.
Principle: Measure the rate of mass loss through a microscopic orifice into a high vacuum. The vapor pressure is calculated using the Knudsen equation.[2]
Workflow:
Calibration: Use Benzoic Acid (NIST Standard) to determine the orifice transmission probability factor.
Loading: Place ~50 mg of dried, crystalline pyrazole sample into the Knudsen cell.
Isothermal Steps: Expose cell to high vacuum (
Torr) at fixed temperatures (e.g., T = 298 K to 320 K in 5 K steps).
Data Acquisition: Record mass loss rate (
) using a Quartz Crystal Microbalance (QCM) or high-precision microbalance.
Protocol B: Static Bomb Calorimetry (Enthalpy of Formation)
Critical Control: Nitrogen-containing heterocycles produce
upon combustion.
Bomb Preparation: Add 1.0 mL of deionized water to the bomb to saturate the internal atmosphere and absorb
gases.
Combustion: Burn pelletized sample in 30 atm pure
.
Correction: Titrate the bomb washings with standard NaOH to quantify
formation. Subtract the heat of formation of nitric acid from the total heat observed.
References
Ribeiro da Silva, M. D., et al. (2001).[1] "Experimental standard molar enthalpies of formation of crystalline 3,5-dimethylpyrazole..." The Journal of Chemical Thermodynamics. Link
Cooper, G. A., et al. (2017). "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy." Journal of Chemical Physics. Link[3]
Foces-Foces, C., et al. (1999). "Crystal structure and thermodynamic stability of 4-halopyrazoles." Acta Crystallographica.
NIST Chemistry WebBook. "3,5-Dimethylpyrazole Thermodynamic Data." Link
Sigma-Aldrich. "4-Bromopyrazole Product Specification & Safety Data." Link
PubChem. "4-Chloropyrazole Compound Summary."[4][5] Link
Synthesis protocols for 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole derivatives
Abstract This application note details a robust, three-step synthetic protocol for the preparation of 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole , a high-value scaffold for medicinal chemistry programs targeting kinase...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, three-step synthetic protocol for the preparation of 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole , a high-value scaffold for medicinal chemistry programs targeting kinase inhibitors and GPCR modulators. Unlike standard N-alkylations of pyrazoles—which often fail with tertiary cyclopropyl electrophiles due to steric hindrance and ring strain—this protocol utilizes a "De Novo" Ring Construction Strategy . The method proceeds via the formation of (1-methylcyclopropyl)hydrazine followed by condensation with a malonaldehyde equivalent and subsequent regioselective bromination. This route ensures unambiguous regiochemistry and high yields (>60% overall).
Retrosynthetic Analysis & Strategy
The direct alkylation of 4-bromopyrazole with 1-bromo-1-methylcyclopropane is mechanistically unfavorable (SN2 at a tertiary center is sterically blocked; SN1 is disfavored on a strained ring). Therefore, the optimal strategy is to build the pyrazole ring onto the pre-formed hydrazine.
(1-Methylcyclopropyl)hydrazine is a potential carcinogen and skin sensitizer. Handle exclusively in a fume hood with double-gloving.
HOSA
Hydroxylamine-O-sulfonic acid is corrosive and hygroscopic. Store under argon at 4°C. Reacts violently with strong bases.
Exotherms
The neutralization of the hydrazine salt and the bromination reaction can be exothermic. Control temperatures strictly as per protocol.
Detailed Experimental Protocols
Step 1: Synthesis of (1-Methylcyclopropyl)hydrazine Dihydrochloride
Objective: Conversion of the primary amine to the hydrazine via electrophilic amination.
Reagents:
1-Methylcyclopropylamine (1.0 equiv)
Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)
NaOH (4.0 equiv, 20% aq. solution)
Solvent: Water / Toluene extraction
Procedure:
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 1-methylcyclopropylamine (10.0 g, 140 mmol) in water (50 mL). Cool to 0°C.[1]
Neutralization: Carefully add 10% NaOH solution to adjust pH to ~10.
Amination: Add Hydroxylamine-O-sulfonic acid (HOSA) (19.0 g, 168 mmol) dissolved in water (60 mL) dropwise over 45 minutes, maintaining the internal temperature <10°C.
Digestion: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
Basification: Cool back to 0°C. Add 50% NaOH solution slowly until the solution is strongly basic (pH >13).
Extraction: Extract the free hydrazine base with Toluene (3 x 100 mL). Note: The hydrazine is an oil.[2]
Salt Formation: Cool the combined toluene layers to 0°C and bubble dry HCl gas (or add 4M HCl in dioxane) until precipitation is complete.
Isolation: Filter the white solid, wash with cold ether, and dry under vacuum.
Yield: ~70-80%
Appearance: White crystalline solid (hygroscopic).
Step 2: Synthesis of 1-(1-Methylcyclopropyl)-1H-pyrazole
Objective: Construction of the pyrazole ring using a malonaldehyde equivalent.
Addition: Add 1,1,3,3-Tetramethoxypropane (11.4 g, 69 mmol) and 3 drops of conc. HCl.
Cyclization: Heat the mixture to reflux (80°C) for 3 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of hydrazine.
Workup: Cool to RT and concentrate under reduced pressure to remove ethanol.
Neutralization: Dilute residue with saturated NaHCO₃ (50 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).
Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via short-path distillation or silica gel chromatography (0-10% MeOH in DCM).
Palladium-catalyzed cross-coupling using 4-bromopyrazoles
Abstract & Strategic Significance The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry (e.g., Ruxolitinib, Crizotinib), yet 4-bromopyrazoles remain notoriously "deceptive" substrates in palladium cataly...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry (e.g., Ruxolitinib, Crizotinib), yet 4-bromopyrazoles remain notoriously "deceptive" substrates in palladium catalysis. While they appear structurally simple, they present a dual-threat to catalytic cycles:
Catalyst Poisoning: The pyridine-like nitrogen (N2) possesses a localized lone pair capable of displacing phosphine ligands, forming stable, inactive Pd(II)-pyrazole complexes.
Protonolysis/Dehalogenation: The acidic N-H (pKa ~14 in DMSO) in unprotected substrates can lead to competitive hydrodehalogenation or sequestration of the base required for transmetallation.
This guide provides a validated roadmap for overcoming these barriers using modern precatalyst architectures and ligand design.
Strategic Considerations: The "Pyrazole Problem"
Before selecting a protocol, the researcher must analyze the substrate's electronic and steric environment. The primary failure mode in these reactions is not oxidative addition, but rather the arrest of the catalytic cycle after oxidative addition due to nitrogen coordination.
Mechanistic Trap & Solution
Standard ligands (PPh3, dppf) are often insufficient because they lack the steric bulk to prevent the pyrazole nitrogen from binding to the palladium center.
Solution: Use Dialkylbiaryl Phosphines (Buchwald Ligands).
Steric Bulk: Ligands like XPhos and RuPhos create a "roof" over the Pd center, physically blocking the approach of the pyrazole nitrogen while allowing the smaller boronic acid/amine to enter.
Precatalysts: We strongly recommend using G3 or G4 Palladacycle Precatalysts (e.g., XPhos Pd G3) rather than in-situ mixing. This ensures a defined 1:1 Pd:Ligand ratio and rapid activation, minimizing the window for catalyst poisoning.
Visualization: The Pyrazole Coordination Trap
The following diagram illustrates the off-cycle resting state that causes reaction failure and how bulky ligands prevent it.
Figure 1: The "Coordination Trap" mechanism. Small ligands allow the pyrazole nitrogen to bind Pd(II), arresting the cycle. Bulky ligands force the cycle toward transmetallation.
Protocol 1: Suzuki-Miyaura Coupling (The Workhorse)
Scope: Suitable for both N-protected and unprotected (free NH) 4-bromopyrazoles.
Primary Recommendation: XPhos Pd G3 System.
Checkpoint: If using free NH-pyrazole, increase catalyst loading to 3-4 mol% to compensate for minor poisoning.
Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3).
Solvent Addition: Syringe in degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).
Why Biphasic? The water solubilizes the inorganic base (K3PO4), while dioxane dissolves the organic substrate. This interface is where the reaction thrives.
Reaction: Heat to 80–100°C for 2–4 hours.
Visual Check: The reaction mixture should turn from orange/red to black/dark brown over time. A persistent bright yellow or orange color after 2 hours may indicate catalyst arrest (oxidation).
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na2SO4.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond)
Scope: Coupling 4-bromopyrazoles with primary/secondary amines.
Challenge: 4-halopyrazoles are electron-rich, making oxidative addition slower.
Primary Recommendation: RuPhos or tBuBrettPhos systems.
Base: LiHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu (1.5 equiv).
Solvent: THF or Toluene (Anhydrous).
Step-by-Step Methodology
Preparation: Flame-dry the reaction vessel and cool under Argon.
Charge: Add Pd Precatalyst (1-3 mol%) and solid base (if using NaOtBu).
Substrate Addition: Add the protected 4-bromopyrazole and amine.
Solvent: Add anhydrous THF. If using LiHMDS, add dropwise at RT.
Reaction: Heat to 65°C (THF) or 90°C (Toluene).
Self-Validation: Monitor by LCMS. If significant starting material remains after 4 hours, add 1 mol% additional catalyst.
Workup: Quench with NH4Cl (sat). Extract with DCM.
Protecting Group Strategy & Data Comparison
Choosing the right protecting group is as important as the catalyst.
Protecting Group
Installation
Stability (Base/Pd)
Deprotection
Suitability for Pd-Coupling
SEM (Trimethylsilylethoxymethyl)
NaH, SEM-Cl
Excellent
TFA or TBAF
High (Allows "SEM-Switch" regiocontrol)
THP (Tetrahydropyranyl)
DHP, pTsOH
Good
Mild Acid (HCl/MeOH)
High (Green, low atom economy cost)
Boc (tert-Butyloxycarbonyl)
Boc2O, DMAP
Fair (Labile >80°C)
TFA
Medium (Risk of thermal cleavage)
Trityl (Triphenylmethyl)
Trt-Cl, Et3N
Good
Acid
Medium (Huge steric bulk, can hinder coupling)
Decision Logic for Experimental Design
Use the following decision tree to select the optimal conditions for your specific substrate.
Figure 2: Experimental Decision Tree for ligand and condition selection.
References
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
Billingsley, K., Buchwald, S. L.[1] (2007).[2] Journal of the American Chemical Society.
[Link]
(Foundational work establishing XPhos/K3PO4 as the standard for free NH-azoles)
Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl- and 4-Triflylpyrazoles.
Kofink, C. C., Knochel, P. (2006). Organic Letters.
[Link]
(Details on electrophilic activation of pyrazoles)
Recent Advances in the Synthesis of Pyrazoles. A Review.
Fustero, S., et al. (2011). Organic Preparations and Procedures International.
[Link]
(Comprehensive review including protecting group strategies)
Organ Transmetallation in the Suzuki-Miyaura Cross-Coupling Reaction.
Thomas, A. A., Denmark, S. E. (2016). Science.
[Link]
(Mechanistic grounding for the role of base and water in the biphasic protocol)
Preparation of (Hetero)Aryl-Amine Precatalysts (Buchwald G3/G4 Systems).
Bruno, N. C., Niljianskul, N., Buchwald, S. L. (2014).[3] The Journal of Organic Chemistry.
[Link]
(Source for the recommendation of G3 precatalysts over in-situ mixing)
Application Note: Regioselective C-H Functionalization of 1-(1-Methylcyclopropyl)pyrazoles
Executive Summary The 1-(1-methylcyclopropyl)pyrazole scaffold is a high-value pharmacophore, particularly prevalent in succinate dehydrogenase inhibitor (SDHI) fungicides and emerging kinase inhibitors. The bulky, lipop...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1-(1-methylcyclopropyl)pyrazole scaffold is a high-value pharmacophore, particularly prevalent in succinate dehydrogenase inhibitor (SDHI) fungicides and emerging kinase inhibitors. The bulky, lipophilic 1-methylcyclopropyl (MCP) moiety serves as a bioisostere for tert-butyl groups, offering enhanced metabolic stability and rigid conformational control.
Traditional synthesis of functionalized MCP-pyrazoles relies on cyclization of pre-functionalized hydrazines, which is step-intensive and limits diversity. Direct C-H activation offers a streamlined alternative. This guide details a robust protocol for the Ruthenium(II)-catalyzed C5-arylation of 1-(1-methylcyclopropyl)pyrazoles. The protocol leverages the pyrazole nitrogen as a directing group (DG) and utilizes a Concerted Metalation-Deprotonation (CMD) mechanism to achieve high regioselectivity while preserving the strain-sensitive cyclopropyl ring.
Mechanistic Principles & Design Strategy
The Challenge of the MCP Group
The 1-(1-methylcyclopropyl) group presents two specific challenges for C-H activation:
Steric Bulk: The quaternary carbon at the
position creates significant steric crowding. While this discourages functionalization in some systems, in Ru(II) catalysis, it actually enhances selectivity for mono-arylation by preventing over-reaction (di-arylation).
Ring Strain: The cyclopropyl ring (~27.5 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening. Protocols utilizing strong mineral acids or super-acidic media must be avoided. The use of weak carboxylate additives (e.g., pivalic acid) is critical for compatibility.
The Catalytic Cycle (Ru-CMD)
The reaction proceeds via a Carboxylate-Assisted C-H Activation . The Ruthenium catalyst coordinates to the
nitrogen of the pyrazole. A carboxylate ligand (PivO) then acts as an intramolecular base, deprotonating the bond via a six-membered transition state.
Figure 1: The Concerted Metalation-Deprotonation (CMD) cycle. The carboxylate additive is essential for lowering the energy barrier of C-H cleavage.
Experimental Protocol: C5-Arylation
This protocol is optimized for the coupling of 1-(1-methylcyclopropyl)pyrazole with aryl bromides.
Solvation: Add anhydrous 1,4-Dioxane (2.0 mL) via syringe.
Reaction: Seal the tube and heat to 110 °C in an oil bath with vigorous stirring for 16 hours.
Critical Checkpoint: The solution typically turns from orange to dark brown. If the solution remains bright orange, the active catalyst species may not have formed; check base quality.
Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with additional Ethyl Acetate (2 x 10 mL).
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).
Optimization & Data Analysis
The choice of solvent and carboxylate additive profoundly impacts yield, particularly with the steric bulk of the MCP group.
The "Pivalate Effect": Pivalic acid is superior to acetic acid because the bulky tert-butyl group on the pivalate prevents catalyst deactivation and encourages the formation of the monomeric active species, accommodating the steric bulk of the 1-methylcyclopropyl group on the substrate.
Regiocontrol: The reaction is exclusively C5-selective. The C4 position is electronically deactivated and sterically accessible, but the Directing Group effect of
overwhelmingly favors C5.
MCP Stability: No ring opening of the methylcyclopropyl group is observed under these conditions (weak base, weak acid, non-nucleophilic solvent).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Poisoned Catalyst
Ensure aryl bromide is free of thiols/amines. Increase catalyst loading to 5 mol%.
C4-Arylation Side Product
High Temperature / wrong mechanism
Ensure Temp < 130°C. C4 activation is often electrophilic; ensure base is dry to maintain CMD pathway.
Ring Opening of MCP
Acidic Impurities
Check Pivalic acid source. Do not use strong acids (TFA, HCl). Ensure is in excess.
Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews.
Arockiam, P. B., Bruneau, C., & Dixneuf, P. H. (2012). "Ruthenium(II)-Catalyzed C–H Bond Functionalization on the Pyrazole Ring." Chemical Reviews.
Lapointe, D., & Fagnou, K. (2010). "Overview of the Concerted Metalation-Deprotonation (CMD) Mechanism." Chemistry Letters.
Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules."[1] Journal of Medicinal Chemistry.
Gatzinger, A. C., & Muller, T. J. J. (2020). "Transition-metal-catalyzed C–H functionalization of pyrazoles." Organic & Biomolecular Chemistry.
Application Note: Buchwald-Hartwig Amination Protocols for 4-Bromo-Pyrazole Scaffolds
Executive Summary & Strategic Importance The 4-aminopyrazole motif is a privileged pharmacophore in kinase inhibitor design (e.g., JAK, CDK inhibitors). However, the 4-bromopyrazole scaffold presents unique synthetic cha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
The 4-aminopyrazole motif is a privileged pharmacophore in kinase inhibitor design (e.g., JAK, CDK inhibitors). However, the 4-bromopyrazole scaffold presents unique synthetic challenges compared to standard aryl halides. The electron-rich nature of the pyrazole ring retards oxidative addition, while the proximal nitrogens—particularly the free N-H in unprotected substrates—can sequester palladium, leading to catalyst deactivation.
This guide provides two distinct, field-validated protocols:
Method A (Protected): For robust scale-up using protected pyrazoles (SEM, THP, Trityl).
Method B (Direct): A specialized protocol for unprotected pyrazoles, eliminating protection/deprotection steps.
Critical Mechanistic Variables
The "Azole Effect" and Catalyst Poisoning
In unprotected 4-bromopyrazoles, the N-H bond (pKa ~14) is acidic enough to be deprotonated by standard Buchwald bases (NaOtBu). The resulting pyrazolyl anion is a potent ligand that binds Pd(II) species, forming stable "off-cycle" resting states that halt turnover.
Solution: Use bulky biaryl phosphine ligands (e.g., tBuBrettPhos , XPhos ) that sterically crowd the metal center, preventing the formation of stable bis-azolyl palladium complexes.
Ligand Selection Matrix
The success of this reaction hinges almost entirely on the Ligand/Substrate match.
Variable
Recommended Ligand
Rationale
1° Aryl Amines (Anilines)
BrettPhos / tBuBrettPhos
Excellent for electron-rich heteroaryls; prevents β-hydride elimination.
2° Cyclic Amines
RuPhos / XPhos
High turnover frequency; accommodates steric bulk.
Amides / Carbamates
Xantphos
Large bite angle favors reductive elimination of difficult N-nucleophiles.
Unprotected Pyrazoles
tBuBrettPhos
Specifically designed to tolerate the free NH functionality when used with LHMDS.
Visualizing the Workflow
Figure 1: Reaction Decision Tree & Mechanistic Logic
Caption: Decision logic for ligand and base selection based on pyrazole protection status and nucleophile class.
Best for: 1-SEM, 1-THP, or 1-Methyl-4-bromopyrazoles coupling with primary anilines.
Reagents:
Substrate: 1-SEM-4-bromo-1H-pyrazole (1.0 equiv)
Amine: Aniline derivative (1.2 equiv)
Catalyst: Pd₂(dba)₃ (2 mol%)
Ligand: BrettPhos (4-6 mol%)
Base: NaOtBu (1.4 equiv)
Solvent: Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step:
Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with Pd₂(dba)₃, BrettPhos, and NaOtBu. Cap and purge with Argon/Nitrogen for 5 minutes.
Note: Pre-mixing catalyst and ligand allows for the formation of the active L-Pd(0) species.
Solvent Addition: Add anhydrous dioxane and stir at RT for 2 minutes until the solution turns a deep orange/brown.
Substrate Addition: Add the 4-bromopyrazole and the amine (if solid) under a positive stream of inert gas. If the amine is liquid, add via syringe.
Reaction: Seal the vial and heat to 100°C for 4–12 hours.
Monitoring: Monitor by LCMS.[1] Look for the disappearance of the bromide (M+2 pattern).
Workup: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography.
Crucial: You need >2 equivalents.[2] 1 equiv deprotonates the pyrazole NH; the second equiv acts as the base for the coupling.
Solvent: Anhydrous THF (0.2 M)
Step-by-Step:
Glovebox/Schlenk: This reaction is sensitive to moisture due to LHMDS.
Charge: Add Pd precatalyst, 4-bromopyrazole, and amine to the vial.
Base Addition: Add anhydrous THF, followed by the slow addition of LHMDS (1.0 M in THF) via syringe.
Observation: The solution may change color immediately upon deprotonation of the pyrazole.
Reaction: Seal and heat to 65°C .
Note: This system is highly active; excessive heat (>100°C) may degrade the catalyst in THF.
Quench: Carefully quench with saturated NH₄Cl solution (exothermic).
Extraction: Extract with EtOAc (3x). The product will be in the organic layer.
Caution: 4-aminopyrazoles are polar. Ensure the aqueous layer is checked by LCMS to prevent product loss.
Troubleshooting & Optimization Guide
Observation
Diagnosis
Corrective Action
Low Conversion (<20%)
Catalyst Poisoning
Switch to tBuBrettPhos or BippyPhos . Ensure reagents are strictly anhydrous.
Hydrodehalogenation (Product is Pyrazole-H)
-Hydride Elimination
If using alkyl amines, switch ligand to RuPhos . Lower temperature to 80°C.
Bis-arylation
Highly Reactive Amine
Use excess amine (1.5 equiv) or switch to a weaker base (Cs₂CO₃) to slow the second coupling.
Regioisomers (N-arylation)
Competitive N-Coupling
Only an issue in Protocol B. Ensure LHMDS is fresh. If persistent, switch to Protocol A (Protect N1 first).
References
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
Source: Journal of the American Chemical Society / NIH
Context: Primary reference for Protocol B (tBuBrettPhos/LHMDS system).
URL:[Link]
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
Source: Molecules (MDPI) / ResearchGate
Context: Detailed comparison of protected vs. unprotected substrates and microwave conditions.
URL:[Link]
Buchwald-Hartwig Amination (General Review).
Source: Organic Chemistry Portal
Context: General ligand parameters and base pKa values.[3]
URL:[Link]
Application Note: Strategic Functionalization of the C4 Position in 1-Substituted Pyrazoles
Topic: Functionalization of the C4 Position in 1-Substituted Pyrazoles Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstract & Str...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Functionalization of the C4 Position in 1-Substituted Pyrazoles
Content Type: Advanced Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract & Strategic Importance
The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . While 1-substituted pyrazoles offer three potential C-H sites for functionalization (C3, C4, C5), the C4 position is electronically unique. It represents the "nucleophilic heart" of the ring, analogous to the para-position of aniline or the C3-position of indole.
This guide provides a definitive technical workflow for accessing C4-functionalized pyrazoles. We move beyond basic synthesis to explore the dichotomy of regioselectivity : distinguishing between electronic control (favoring C4) and steric/acidic control (favoring C5).
Mechanistic Landscape: The Regioselectivity Map
To successfully functionalize C4, one must understand the competing forces on the pyrazole ring.
Electronic Control (EAS): The N1 nitrogen is pyrrole-like (electron donor), while N2 is pyridine-like (electron acceptor). This push-pull system creates a high electron density at C4 , making it the preferred site for Electrophilic Aromatic Substitution (EAS).
Acidic/Coordination Control (C-H Activation): The proton at C5 is the most acidic due to the inductive effect of the adjacent N1. Consequently, base-mediated lithiation or transition-metal catalyzed C-H activation via Concerted Metallation-Deprotonation (CMD) often favors C5, leading to regioselectivity challenges.
Steric Control: In 1-substituted pyrazoles, the substituent at N1 creates steric bulk that shields C5. This steric feature can be exploited (e.g., in Iridium-catalyzed borylation) to force functionalization exclusively to the distal C4 position.
Figure 1: Reactivity profile of 1-substituted pyrazoles showing the divergence between electronic (C4) and acidic (C5) control.
Context: This is the most robust method for introducing a handle (I, Br, Cl) at C4. The reaction is driven by the high HOMO coefficient at C4.
Reagents:
Substrate: 1-Aryl/Alkyl-1H-pyrazole (1.0 equiv)
Electrophile: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.05 equiv)
Solvent: Acetonitrile (ACN) or DMF (0.1 M concentration)
Step-by-Step Methodology:
Dissolution: Charge a round-bottom flask with the 1-substituted pyrazole and ACN (preferred for easier workup) or DMF.
Addition: Add NIS or NBS portion-wise over 5 minutes at room temperature (25°C). Note: Exotherm is minimal, but portion-wise addition prevents local over-concentration.
Reaction: Stir at room temperature.
Time: 1–4 hours. Monitor by TLC (usually 20-30% EtOAc/Hexane) or LCMS.
Observation: The reaction is typically clean; the appearance of succinimide byproduct is visible in NMR but removed in workup.
Workup:
Dilute with EtOAc.
Wash with saturated Na₂S₂O₃ (sodium thiosulfate) to quench residual halogen.
Wash with water (x2) and brine.
Dry over Na₂SO₄ and concentrate.
Purification: Often not required. If necessary, flash chromatography (SiO₂).
Expert Insight: If the N1-substituent is electron-withdrawing (e.g., N-phenyl with EWGs), the ring is deactivated. In this case, elevate temperature to 60°C and use DMF as solvent.
Context: This is the modern "Gold Standard" for direct C4 functionalization without pre-halogenation. Unlike Pd-catalyzed arylation (which often favors C5), Ir-catalysis is sensitive to sterics. The N1-substituent blocks C5, directing the active catalyst to the distal C4 position.
Catalyst Formation (Glovebox or Schlenk Line): In a vial, mix [Ir(OMe)(COD)]₂ and dtbpy in THF (1 mL). The solution typically turns dark brown/red, indicating active catalyst formation. Stir for 10 mins.
Reaction Setup: Add the B₂pin₂ and the 1-substituted pyrazole substrate to the catalyst mixture. Dilute to 0.2–0.5 M concentration.
Heating: Seal the vessel and heat to 60–80°C.
Time: 4–16 hours.
Workup:
Cool to room temperature.
Pass the mixture through a short pad of silica or Celite to remove the metal catalyst. Elute with EtOAc.
Concentrate in vacuo.
Outcome: The product is the 1-substituted-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .
Why this works: The bulky dtbpy ligand creates a "steric wall" around the Iridium center. The C5 position of the pyrazole is sterically crowded by the N1-substituent. The C4 position is exposed and accessible.
Figure 2: Catalytic cycle of Ir-mediated borylation emphasizing steric selection of C4.
Troubleshooting & Optimization Data
The following table summarizes common pitfalls when attempting C4 functionalization and how to resolve them.
Issue
Probable Cause
Corrective Action
Mixture of C4/C5 Products
Reaction Type: Using Pd-catalyzed direct arylation (CMD mechanism) often activates the acidic C5-H.
Switch Method: Use Protocol B (Ir-Borylation) or Protocol A (Halogenation) followed by Suzuki coupling.
No Reaction (Halogenation)
Deactivated Ring: N1 substituent is strongly electron-withdrawing (e.g., -SO₂R, -Pyridine).
Force Conditions: Switch solvent to DMF, heat to 80°C, or use stronger electrophiles (e.g., NIS + TFA).
N-Dealkylation
Harsh Conditions: Strong acids or extreme heat can cleave sensitive N1 groups (e.g., PMB, Trityl).
Buffer: Use mild bases (K₂CO₃) or switch to room temp protocols.
Protodeboronation
Instability: C4-boronates can hydrolyze or protodeboronate on silica.
Purification: Avoid acidic silica. Use neutral alumina or use the crude boronate directly in the next coupling step (Telescoping).
Downstream Applications (The "Why")
Once the C4 position is functionalized (Halide or Boronate), it becomes a versatile handle for diversity-oriented synthesis:
Suzuki-Miyaura Coupling:
From C4-Halide: React with Aryl-B(OH)₂ using Pd(dppf)Cl₂ / K₂CO₃ / Dioxane / H₂O.
From C4-Boronate: React with Aryl-Halide using Pd(PPh₃)₄ / Na₂CO₃ / Toluene / EtOH.
Chan-Lam Coupling: C4-Boronates can be coupled with amines or phenols to introduce heteroatoms at C4.
Sonogashira Coupling: C4-Halides react with terminal alkynes to extend the carbon skeleton.
Application Note: Using 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole as a Strategic Intermediate in SDHI Fungicide Discovery
Abstract & Strategic Context In the competitive landscape of agrochemical discovery, the Succinate Dehydrogenase Inhibitor (SDHI) class remains a cornerstone of fungal disease management. While commercial blockbusters li...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Context
In the competitive landscape of agrochemical discovery, the Succinate Dehydrogenase Inhibitor (SDHI) class remains a cornerstone of fungal disease management. While commercial blockbusters like Fluxapyroxad and Sedaxane utilize established pyrazole cores, the pressure of resistance development necessitates the exploration of novel pharmacophores.
4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole represents a high-value "scaffold-hopping" intermediate. Its unique N-(1-methylcyclopropyl) moiety offers a distinct steric and lipophilic profile compared to standard N-methyl or N-difluoromethyl analogs. This application note details the protocols for transforming this halogenated building block into bioactive carboxamide precursors via Palladium-catalyzed cross-coupling and carbonylation.
Soluble in DCM, DMF, DMSO; Sparingly soluble in water
Application Workflows
The utility of this intermediate lies in the versatility of the C-4 bromine atom.[1] We define two primary workflows for drug discovery:
Pathway A (Carbonylation): Conversion to the corresponding carboxylic acid. This is the critical step for synthesizing SDHI carboxamides (the active fungicide form).
Pathway B (Suzuki-Miyaura Coupling): Direct arylation to form 4-aryl-pyrazoles, utilized in creating biaryl libraries for broad-spectrum screening.
Visualizing the Synthetic Logic
Figure 1: Divergent synthetic pathways for 4-bromopyrazole functionalization.
Objective: To convert the C-Br bond into a methyl ester, followed by hydrolysis to the carboxylic acid.
Rationale: Unlike Lithiation/CO₂ quenching (which requires -78°C and risks "halogen dance" isomerization on the pyrazole ring), Pd-catalyzed carbonylation is scalable and operates at moderate temperatures.
Gas: Carbon Monoxide (CO) balloon or autoclave (5 bar)
Step-by-Step Methodology
Inert Setup: Charge a dried autoclave or pressure tube with the substrate, Pd(OAc)₂, and dppp. Purge with Nitrogen (N₂) for 5 minutes.
Solvent Addition: Add degassed MeOH/DMSO mixture and Et₃N via syringe.
Carbonylation: Pressurize with CO (5 bar) or attach a double-balloon of CO. Heat the reaction mixture to 80°C for 12 hours.
QC Check: Monitor by TLC (Hexane/EtOAc 3:1). The ester product is more polar than the bromo-precursor.
Workup: Cool to room temperature. Vent CO carefully (fume hood!). Filter the mixture through a Celite pad to remove Pd black. Concentrate the filtrate.
Hydrolysis (One-Pot): Dissolve the crude ester in THF/Water (1:1). Add LiOH (3.0 eq) and stir at 50°C for 2 hours.
Isolation: Acidify to pH 3 with 1M HCl. The carboxylic acid will precipitate. Filter, wash with cold water, and dry.
Expected Yield: 85-92% (White powder).
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 4-aryl derivatives for SAR (Structure-Activity Relationship) library generation.
Rationale: Pyrazoles can poison Pd catalysts due to the nitrogen lone pair. We utilize a phosphine-rich ligand system and an inorganic base to prevent coordination of the substrate to the metal center.
Halogenated Waste: All filtrates from the reaction containing the bromo-intermediate must be disposed of in halogenated organic waste containers.
Carbon Monoxide: Protocol A utilizes CO gas.[5] This must be performed in a well-ventilated fume hood with a CO detector present.
Skin Protection: Pyrazoles can be skin sensitizers.[6] Double-gloving (Nitrile) is recommended during weighing and transfer.
References
Succinate Dehydrogenase Inhibitors (SDHIs):
Rheinheimer, J. (2017). "The Structure-Activity Relationships of SDHI Fungicides." Modern Crop Protection Compounds. Wiley-VCH.
Context: Establishes the pharmacophore requirements for the pyrazole ring in commercial fungicides like Sedaxane and Isopyrazam.
Pyrazole Cross-Coupling Methodologies
McLaughlin, M., et al. (2010). "Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids." Journal of Organic Chemistry, 75(2), 510-513.
Context: Adapting Suzuki conditions for nitrogen-rich heterocycles to prevent c
Carbonylation of Heteroaryl Halides
Beller, M., et al. (2010). "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds." Chemical Reviews, 109(2), 811-848.
Context: Validates the Pd(OAc)₂/dppp system for converting 4-bromopyrazoles to esters.
Safety Data
PubChem Compound Summary for 4-Bromopyrazole derivatives.
Disclaimer: This guide is for research purposes only. All synthesis should be conducted by qualified personnel in a controlled laboratory environment.
Scalable synthesis methods for 1-(1-methylcyclopropyl)-1H-pyrazole precursors
Application Note: Scalable Synthesis of 1-(1-Methylcyclopropyl)-1H-pyrazole Precursors Executive Summary The 1-(1-methylcyclopropyl)-1H-pyrazole moiety is a high-value pharmacophore, increasingly prevalent in Janus kinas...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of 1-(1-Methylcyclopropyl)-1H-pyrazole Precursors
Executive Summary
The 1-(1-methylcyclopropyl)-1H-pyrazole moiety is a high-value pharmacophore, increasingly prevalent in Janus kinase (JAK) inhibitors and other immunological modulators.[1] The geminal methyl-cyclopropyl substitution offers two distinct medicinal chemistry advantages: it restricts conformational freedom (enhancing target binding affinity) and blocks metabolic oxidation at the
However, this structural advantage creates a synthetic bottleneck.[1] The steric bulk of the 1-methylcyclopropyl group renders direct
-alkylation of pyrazoles inefficient, often leading to competitive elimination reactions that form methylenecyclopropane byproducts.[1]
This Application Note details a constructive synthesis strategy . Rather than attaching the cyclopropyl group to an existing pyrazole, we describe the scalable generation of 1-(1-methylcyclopropyl)hydrazine followed by a regiospecific cyclization.[1] This method ensures high yields, scalability, and the elimination of regioisomeric impurities.
Strategic Analysis: The "Constructive" vs. "Convergent" Approach
To ensure process reliability, one must understand why standard laboratory methods fail for this specific scaffold.
Feature
Convergent Route (Direct Alkylation)
Constructive Route (Hydrazine Cyclization)
Reaction Type
substitution on tertiary alkyl halide
Condensation / Cyclization
Key Reagents
Pyrazole + 1-Halo-1-methylcyclopropane
1-(1-methylcyclopropyl)hydrazine + 1,3-Dicarbonyl
Steric Barrier
Critical: Nucleophile approaches a quaternary center.[1]
Low: Reaction occurs at the unhindered hydrazine tail.[1]
Major Impurity
Methylenecyclopropane (via E2 elimination)
None (Regiospecific formation)
Scalability
Poor (<20% yields typically)
High (>80% yields achievable)
Process Logic & Workflow
The following diagram illustrates the critical path for synthesizing the target precursor.
Figure 1: Process flow for the de novo construction of the pyrazole ring. The hydrazine intermediate is the critical control point for stability and safety.
Detailed Protocols
Protocol A: Synthesis of 1-(1-Methylcyclopropyl)hydrazine Dihydrochloride
Rationale: Direct nucleophilic substitution on hydrazine is uncontrolled.[1] We utilize Hydroxylamine-O-sulfonic acid (HOSA) as an electrophilic aminating agent.[1] This reagent transfers an
Solvent: Water / Toluene biphasic system (or pure water if scale permits)[1]
Step-by-Step Methodology:
Preparation: In a jacketed reactor, dissolve 1-methylcyclopropylamine (100 mmol) in water (50 mL). Cool the solution to 0–5 °C.
Neutralization Buffer: Add NaOH (4.0 equiv) as a 20% aqueous solution slowly, maintaining temperature <10 °C.
Amination (Exothermic): Add HOSA (120 mmol) portion-wise as a solid over 60 minutes.
Critical Control: The reaction is exothermic.[1] Do not allow internal temperature to exceed 15 °C to prevent decomposition of the aminating agent.
Digestion: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor consumption of the amine via GC-FID.[1]
Extraction: Extract the free hydrazine base into toluene (3 x 50 mL).
Note: The 1-methylcyclopropyl group increases lipophilicity compared to simple hydrazine, facilitating organic extraction.[1]
Salt Formation: Cool the toluene layer to 0 °C and bubble anhydrous HCl gas (or add 4M HCl in dioxane) until precipitation is complete.
Isolation: Filter the white solid under nitrogen. Wash with cold diethyl ether.[1]
Drying: Dry under vacuum at 40 °C. Store under Argon.
Yield Expectation: 65–75%
QC Check:
NMR () should show a singlet for the methyl group (~1.4 ppm) and multiplets for the cyclopropyl ring (~0.7–0.9 ppm).[1]
Protocol B: Cyclization to 1-(1-Methylcyclopropyl)-1H-pyrazole
Rationale: Condensing the hydrazine with a 1,3-dielectrophile builds the aromatic ring.[1] For the parent pyrazole, 1,1,3,3-tetramethoxypropane (TMOP) is the reagent of choice as it acts as a masked malondialdehyde.[1]
Reagents:
1-(1-Methylcyclopropyl)hydrazine 2HCl (from Protocol A) (1.0 equiv)[1]
Extraction: Extract with Ethyl Acetate or Dichloromethane.
Purification: If necessary, purify via short-path distillation (for liquids) or silica gel chromatography (Hexane/EtOAc).[1]
Yield Expectation: 80–90%
Safety & Stability (E-E-A-T)
Hydrazine Toxicity: Alkyl hydrazines are potent alkylating agents and suspected carcinogens.[1] All operations in Protocol A must be performed in a fume hood.[1]
Thermal Stability: While the pyrazole product is stable, the hydrazine intermediate (free base) can disproportionate if heated neat.[1] Always store as the Hydrochloride (HCl) salt.[1]
Peroxide Hazard: The cyclopropyl ring is generally stable, but the secondary carbons can form peroxides if stored in ether solvents for extended periods.
Analytical Validation
Parameter
Specification
Method
Appearance
White solid (HCl salt) / Colorless oil (Free base)
Visual
Identity
NMR: Pyrazole protons (d) at ~7.5 ppm and ~6.3 ppm.[1]
NMR (400 MHz)
Purity
>98.0% (AUC)
HPLC (C18, ACN/H2O)
Residual Hydrazine
<10 ppm (Genotoxic Impurity Control)
LC-MS/MS
References
Vertex Pharmaceuticals. (2012).[1] Process for the manufacture of an ester of a 1-H-pyrazole-4-carboxylic acid. WO2012025469A1.[1] Link
EvitaChem. (2024).[1] Synthesis and Properties of (1-Methylcyclopropyl)hydrazine. Link
Zhejiang Jiuzhou Pharmaceutical. (2016).[1] Preparation method of cyclopropylhydrazine hydrochloride. CN105503647A.[1] Link
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Methylhydrazine and derivatives. Link[1]
MDPI. (2024).[1] Temperature-Controlled Divergent Synthesis of Pyrazoles. Link
Application Note: Preparation of Grignard Reagent from 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole
Abstract & Strategic Overview The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JNK, p38 MAPK) where the 1-substituted-1H-pyrazole-4-yl moie...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JNK, p38 MAPK) where the 1-substituted-1H-pyrazole-4-yl moiety serves as a critical pharmacophore. This guide details the preparation of the Grignard reagent (1-(1-methylcyclopropyl)-1H-pyrazol-4-yl)magnesium bromide/chloride from its parent bromide.
While direct magnesium insertion (Method B) is the traditional route, it is often kinetically sluggish for electron-rich 5-membered heterocycles like pyrazoles. Consequently, this protocol prioritizes Halogen-Magnesium Exchange via Turbo Grignard (Method A) . This method utilizes the Knochel-Hauser complex (
), which offers superior reaction rates, higher functional group tolerance, and cleaner conversion at mild temperatures, preserving the integrity of the sensitive 1-methylcyclopropyl moiety.
Key Chemical Challenges
Electron-Rich Deactivation: The pyrazole ring is electron-rich, making the C-Br bond less prone to oxidative addition by Mg(0) compared to aryl halides.
Cyclopropyl Stability: While the
-cyclopropyl bond is generally stable to basic conditions, the strained ring can be susceptible to radical ring-opening pathways if high temperatures or radical initiators are employed during direct insertion.
Aggregates: Traditional Grignard reagents often form unreactive polymeric aggregates. The inclusion of LiCl breaks these aggregates, increasing the effective concentration of the active monomeric species.[1]
Safety & Handling
Air/Moisture Sensitivity: All Grignard reagents are pyrophoric or highly reactive with water. All glassware must be oven-dried (
overnight) and assembled under an inert atmosphere (Argon or Nitrogen).
Cyclopropyl Moiety: The 1-methylcyclopropyl group adds steric bulk and potential ring strain. Avoid strong acidic workups which may trigger ring opening.
Solvents: Anhydrous THF (Tetrahydrofuran) is required (water content
).
Retrosynthetic & Mechanistic Logic
The transformation relies on the thermodynamic driving force of exchanging a less stable alkyl carbanion (from the isopropyl reagent) for a more stable heteroaryl carbanion (the pyrazole product).
This method uses isopropylmagnesium chloride - lithium chloride complex (
) .[1][2][3] The LiCl additive breaks up magnesium aggregates, increasing the kinetic basicity of the reagent and allowing the exchange to proceed at to Room Temperature (RT).
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a temperature probe, and a pressure-equalizing addition funnel. Flame-dry under vacuum and backfill with Argon (
).
Dissolution: Charge the flask with 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole and anhydrous THF. Stir until fully dissolved.
Cooling: Cool the solution to
using an ice/water bath.
Exchange: Add the
solution dropwise over 10–15 minutes, maintaining the internal temperature .
Reaction:
Remove the ice bath and allow the mixture to warm to Room Temperature (
).
Stir for 1–2 hours.
Checkpoint: The solution typically turns from colorless to a light yellow/brown clear solution.
Monitoring (GC/MS or LCMS):
Aliquot
of reaction mixture into a vial containing saturated (aq) and Ethyl Acetate.
Success Criteria: Disappearance of the starting bromide peak and appearance of the de-brominated species (1-(1-methylcyclopropyl)-1H-pyrazole) indicates successful Grignard formation (protonolysis confirms the C-Mg bond).
Usage: The resulting Grignard solution is stable at RT for several hours and should be used immediately for subsequent electrophilic trapping.
Data Table: Optimization Parameters
Parameter
Condition
Outcome
Temperature
Slow exchange (<50% conv. in 4h)
Temperature
Optimal (>95% conv. in 1-2h)
Stoichiometry
Incomplete exchange (~90%)
Stoichiometry
Full conversion
Concentration
Viscosity issues; slower kinetics
Method B: Direct Magnesium Insertion (Alternative)
This method is reserved for large-scale applications where the cost of
is prohibitive. It requires activation of the magnesium surface.
Materials
Magnesium Turnings:
(Grade for Grignard, crushed/activated).
Activator: Iodine (
, crystal) or DIBAL-H ().
LiCl (Optional but Recommended):
(Anhydrous).
Protocol
Activation: Place Mg turnings and anhydrous LiCl in the flask. Heat to
under high vacuum for 2 hours to dry LiCl and mechanically activate Mg. Cool to RT under Argon.
Initiation: Add a small portion (
) of the bromide substrate solution in THF. Add a crystal of Iodine. Heat locally with a heat gun until the iodine color fades and the solvent begins to reflux (turbidity indicates initiation).
Addition: Add the remaining bromide solution dropwise to maintain a gentle reflux.
Completion: After addition, reflux for 2–4 hours.
Note: This method often results in lower yields (
) due to Wurtz coupling side reactions and incomplete insertion on the electron-rich ring.
Validation & Analytical Standards
To confirm the titer and identity of the reagent before committing valuable electrophiles, perform the following validation.
Titration (Knochel Method)
Titrate a
aliquot with iodine ( in THF) until a persistent brown color remains. This determines the total active C-Mg species.
1H NMR Signature: Look for the disappearance of the sharp singlet at the pyrazole C4 position and the appearance of the benzylic proton signal (
).
Workflow Diagram
References
Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie International Edition, vol. 43, no.[1] 25, 2004, pp. 3333-3336. Link
Bao, R. L. Y., et al. "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 25, no. 17, 2015. (Demonstrates utility of 4-metallated pyrazoles). Link
Krasovskiy, A., & Knochel, P. "Convenient Titration Method for Organomagnesium, Organozinc, and Organolanthanide Reagents." Synthesis, vol. 2006, no. 05, 2006, pp. 890-891. Link
Matrix Scientific. "4-Bromo-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide Data." (Structural analog reference for stability). Link
Application Note: High-Efficiency Microwave-Assisted Synthesis and Functionalization of Brominated Pyrazoles Executive Summary The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core phar...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Microwave-Assisted Synthesis and Functionalization of Brominated Pyrazoles
Executive Summary
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. However, functionalizing the pyrazole core—specifically at the electronically distinct C-4 position—often creates a synthetic bottleneck due to slow reaction kinetics and poor regioselectivity under conventional thermal conditions.
This guide details a validated microwave-assisted protocol for the rapid regioselective bromination of pyrazoles and their subsequent Suzuki-Miyaura cross-coupling . By leveraging the specific dielectric heating effects of microwave irradiation, researchers can reduce reaction times from 16+ hours to under 2 hours while increasing isolated yields by 15-20%.
Mechanistic Insight: Why Microwave?
Conventional heating relies on conductive transfer, often leading to "wall effects" and thermal gradients. In contrast, microwave irradiation (2.45 GHz) couples directly with the dipole moments of the reaction components.
Dipolar Polarization: Polar solvents (e.g., DMF, EtOH, Water) and reagents (like the polar transition state of Pd-catalyzed cycles) align with the oscillating electric field. This molecular friction generates instantaneous internal heat.
Activation Energy (
): While microwaves do not change the of the reaction, the rapid superheating allows the system to surmount the activation barrier of the rate-determining step (often the oxidative addition or reductive elimination in cross-couplings) significantly faster than oil baths.
Core Workflow Visualization
The following diagram illustrates the streamlined pathway from raw starting materials to complex biaryl scaffolds using the "Bromine Handle" strategy.
Figure 1: Integrated workflow for the synthesis of 4-aryl-pyrazoles via microwave-assisted bromination and cross-coupling.
Protocol 1: Regioselective C-4 Bromination
Challenge: Electrophilic substitution at the C-4 position is favored, but conventional bromination with N-bromosuccinimide (NBS) in THF often requires overnight stirring (16h) to achieve full conversion.
Microwave Solution: High-temperature processing in a sealed vessel accelerates the kinetics without degrading the labile NBS.
Materials:
Substrate: 1-Phenyl-1H-pyrazole (or derivative)
Reagent: N-Bromosuccinimide (NBS) (1.2 equiv)
Solvent: THF (Anhydrous)
Vessel: 10 mL or 35 mL Microwave Pressure Vial (Quartz/Glass)
Step-by-Step Methodology:
Preparation: Dissolve 1.0 mmol of the pyrazole substrate in 4 mL of anhydrous THF in a microwave vial.
Addition: Add 1.2 mmol (1.2 equiv) of NBS. Cap the vial with a Teflon-lined septum and crimp/seal tightly.
Irradiation Parameters:
Mode: Dynamic (PID control)
Temperature: 150°C
Hold Time: 2 hours
Pressure Limit: 15 bar (Critical: THF boils at 66°C; at 150°C, internal pressure will reach ~6-8 bar).
Stirring: High (600 rpm)
Work-up: Cool to room temperature (compressed air cooling). Dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.
Expert Tip: If the pyrazole has an electron-withdrawing group (EWG), the ring is deactivated. Increase temperature to 170°C and time to 3 hours, but ensure your vessel is rated for 20+ bar.
Challenge: 4-Bromopyrazoles are less reactive than their iodo-counterparts. Thermal Suzuki couplings often stall or require high catalyst loading (5-10 mol%).
Microwave Solution: Using a DME/Water solvent system under MW irradiation superheats the aqueous phase, creating a highly active catalytic environment that permits lower catalyst loading (2 mol%) and rapid turnover.
Catalyst: Pd(PPh3)4 (2 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates)
Base: Cs2CO3 (2.5 equiv) — Note: Cesium carbonate is superior to Na2CO3 for this specific transformation.
Solvent: DME : Water (10 : 4 ratio)
Step-by-Step Methodology:
Assembly: In a microwave vial, combine 0.5 mmol 4-bromopyrazole, 0.75 mmol aryl boronic acid, and 407 mg Cs2CO3.
Solvent: Add 3 mL DME and 1.2 mL distilled water. Degas by bubbling Nitrogen for 2 minutes.
Catalyst: Add 11.6 mg (2 mol%) Pd(PPh3)4. Seal the vial immediately under Nitrogen atmosphere.
Irradiation Parameters:
Temperature: 90°C - 100°C
Hold Time: 10 - 20 minutes
Power: Max 200W (Dynamic)
Work-up: Filter through a Celite pad to remove Pd residues. Wash with EtOAc. Concentrate and purify.
Data Analysis: Conventional vs. Microwave
The following table summarizes the efficiency gains observed when switching from thermal oil baths to microwave reactors for these specific pyrazole transformations.
Reaction Step
Parameter
Conventional Heating
Microwave (MW)
Improvement Factor
C-4 Bromination
Time
16 hours (RT to Reflux)
2 hours (150°C)
8x Faster
Yield
65 - 70%
77 - 85%
+15% Yield
Solvent
THF
THF (Pressurized)
--
Suzuki Coupling
Time
8 - 12 hours (Reflux)
10 - 20 mins (90°C)
~30x Faster
Yield
14 - 40%
85 - 95%
High Efficiency
Catalyst Load
5 - 10 mol%
2 mol%
Cost Saving
Troubleshooting & Safety (E-E-A-T)
Pressure Safety: The bromination step at 150°C in THF generates significant pressure. Do not use standard glassware. Use certified pressure vials (e.g., crimp-top 10mL/35mL vials rated >20 bar).
Regioselectivity: If you observe bromination at the N-position or phenyl ring (if present), lower the temperature to 100°C and extend the time. The C-4 position is thermodynamically favored but kinetic control at extreme temps can lead to side products.
Catalyst Death: If the Suzuki coupling turns black immediately and yields are low, "Palladium Black" precipitation has occurred. Add a stabilizing ligand (e.g., TBAB) or switch to the more robust Pd(dppf)Cl2.
References
Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. (2025).
Source:[Link]
Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling. National Institutes of Health (PMC). (2015).
Source:[Link]
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. (2014).
Source:[Link]
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry. (2023).
Source:[Link]
Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst. Durham University / Baxendale Group. (2006).
Source:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Coupling Reactions of 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole
Welcome to the technical support center dedicated to enhancing the synthetic utility of 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development sci...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to enhancing the synthetic utility of 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in palladium-catalyzed cross-coupling reactions. The pyrazole core is a privileged scaffold in numerous biologically active compounds, making the efficient functionalization of this halide critical for drug discovery programs.[1][2][3][4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will explore the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, moving beyond simple protocols to explain the underlying chemical principles that govern reaction success. Our goal is to empower you to diagnose issues, optimize conditions, and ultimately improve the yields and purity of your target compounds.
Troubleshooting Guide: Common Coupling Reactions
This section addresses specific, yield-limiting problems encountered during the three most common cross-coupling reactions performed on 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. However, heteroaryl halides like our substrate can present unique challenges.
Q1: My Suzuki-Miyaura reaction has stalled with low conversion, or I'm seeing no product at all. What are the most likely causes and how do I fix it?
A1: Low or no conversion in a Suzuki-Miyaura coupling of this substrate typically points to one of three areas: inefficient catalyst activation, suboptimal base/solvent selection, or boronic acid/ester instability.
Catalyst System (Palladium Source & Ligand): The pyrazole nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalytic activity.[5] The choice of ligand is therefore critical to stabilize the active catalyst and facilitate the reaction steps. For electron-rich bromopyrazoles, bulky, electron-rich monophosphine ligands are often superior to traditional ones like PPh₃.
Expert Insight: The oxidative addition of the C-Br bond to Pd(0) is a key step. Electron-rich ligands accelerate this step, which can be sluggish for electron-rich heteroaryl halides.[6]
Troubleshooting Steps:
Switch Ligands: If using Pd(PPh₃)₄, consider switching to a system with a more robust ligand. Screen a panel of ligands such as those listed in the table below.
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G2, G3, G4 Palladacycles) generate the active LPd(0) species more reliably and efficiently than starting with Pd(OAc)₂ or Pd₂(dba)₃.[7][8] This avoids issues with inefficient in situ reduction of the Pd(II) source.[9]
Base and Solvent Choice: The base is not merely a proton scavenger; it plays a crucial role in activating the boronic acid for transmetalation.[10] Its effectiveness is highly dependent on the solvent system.
Expert Insight: The generally accepted mechanism involves the formation of a borate anion [RB(OH)₃]⁻, which is more nucleophilic than the neutral boronic acid and transmetalates more rapidly.[10] This requires a base that is soluble and active in the chosen solvent. Anhydrous couplings with bases like K₃PO₄ may require a small amount of water to be effective.[6]
Troubleshooting Steps:
Screen Bases: If a weak base like Na₂CO₃ fails, try a stronger base like K₃PO₄ or Cs₂CO₃.[11][12][13]
Optimize Solvent: Ensure your boronic acid and base have sufficient solubility. Aprotic polar solvents (e.g., Dioxane, DME, THF) with an aqueous component are standard. If solubility is an issue, consider DMF, but be aware it can decompose at high temperatures.
Boronic Acid/Ester Instability: Boronic acids, especially heteroaryl boronic acids, are susceptible to decomposition via protodeboronation, particularly under harsh basic conditions or at elevated temperatures.[14]
Troubleshooting Steps:
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are often more stable than the corresponding boronic acids and can be used to mitigate decomposition.
Check Reagent Quality: Ensure your boronic acid is pure and has not degraded during storage.
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid partner to compensate for any potential decomposition.
Parameter
Initial Recommendation
Alternative Options for Optimization
Rationale for Alternatives
Pd Source
XPhos Pd G2 (1-2 mol%)
Pd(OAc)₂ / Pd₂(dba)₃ (with ligand)
Pre-catalysts offer more reliable activation. Traditional sources are cheaper but may require more optimization.[8]
Ligand
XPhos, SPhos
RuPhos, BrettPhos, cataCXium A
Bulky, electron-rich biaryl monophosphine ligands are generally effective for challenging heteroaryl couplings.[15][16]
Base
K₃PO₄, Cs₂CO₃
K₂CO₃, Na₂CO₃
Stronger, more soluble bases often improve transmetalation rates, but milder bases may be needed for sensitive substrates.[12][13]
Solvent
Dioxane/H₂O (4:1)
Toluene/H₂O, DME/H₂O, 2-MeTHF
Solvent choice affects solubility of all components and can influence catalyst stability and activity.
Temperature
80-110 °C
Room Temp to 60 °C (with highly active catalysts)
Higher temperatures increase rate but also risk of side reactions and decomposition.
Q2: I'm observing a significant amount of a side product that corresponds to the dehalogenated starting material (1-(1-methylcyclopropyl)-1H-pyrazole). How can I minimize this?
A2: Dehalogenation (or hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings of aryl halides.[14][15] It occurs when the Ar-Pd(II)-Br intermediate undergoes reductive elimination with a hydride source instead of the desired transmetalation.
Mechanism Insight: Hydride sources in the reaction can include trace water, amine bases, or solvents like alcohols. The palladium complex can abstract a hydride, leading to an Ar-Pd(II)-H species which then reductively eliminates to form Ar-H.[14]
Troubleshooting & Prevention:
Ligand Choice: This is often the most effective solution. Bulky, electron-donating ligands (like XPhos) that promote rapid reductive elimination of the desired C-C bond can outcompete the dehalogenation pathway.
Base Selection: Avoid using bases that can easily provide a hydride, such as those with alcohol impurities or certain amine bases. Inorganic carbonate or phosphate bases are generally preferred.
Solvent Purity: Use high-purity, anhydrous solvents. If using an alcohol as a solvent or co-solvent (less common for Suzuki), be aware of its potential role as a hydride donor.
Reaction Time & Temperature: Do not run the reaction longer than necessary. Once the starting material is consumed, prolonged heating can increase the likelihood of side reactions. Monitor the reaction by TLC or LC-MS.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is paramount for introducing nitrogen-based functional groups. The nature of the amine coupling partner heavily influences the optimal reaction conditions.
Q1: My Buchwald-Hartwig amination of 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole is failing with my primary/secondary aliphatic amine. What should I try?
A1: The failure of a Buchwald-Hartwig amination is almost always linked to the catalyst system (specifically the ligand) or the base. Aliphatic amines, especially those with β-hydrogens, can be challenging substrates.[1][17]
Ligand Selection is Key: The ligand must facilitate both the oxidative addition and the C-N reductive elimination, which is often the rate-limiting step. Different classes of amines require different ligands.
Expert Insight: For primary and acyclic secondary amines, ligands that are sufficiently bulky to promote monoligation of the palladium center are often required. This prevents the formation of inactive bis-ligated species and accelerates the catalytic cycle. For some substrates, β-hydride elimination from the amine-bound palladium complex can be a competing side reaction.[17]
Troubleshooting Steps:
Screen Ligands: A ligand screening is essential. For aliphatic amines, tBuDavePhos has shown success with 4-bromopyrazole substrates.[1][17] Other highly effective ligands for C-N coupling include the Josiphos family (e.g., CyPF-tBu) or bulky biaryl phosphines like BrettPhos.[18]
Use an Appropriate Pd Source: While Pd₂(dba)₃ is common, pre-catalysts designed for amination (e.g., tBuDavePhos Pd G3) can provide higher activity and reproducibility.
Base Strength and Solubility: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.
Expert Insight: Sodium tert-butoxide (NaOtBu) is the most common base due to its high pKa and good solubility in ethereal and aromatic solvents.[19] However, if your substrate has base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher temperatures.[19]
Troubleshooting Steps:
Verify Base Quality: NaOtBu is hygroscopic. Use freshly opened, high-purity base from a reliable supplier.
Consider Alternatives: If NaOtBu fails, consider lithium bis(trimethylsilyl)amide (LHMDS), which is another strong, non-nucleophilic base.[19]
Pre-catalysts are often more active and reliable for generating the catalytically active LPd(0).[19]
Ligand
tBuDavePhos, BrettPhos
XPhos, CyPF-tBu, RuPhos
Ligand choice is highly dependent on the amine class; screening is often necessary.[18][19]
Base
NaOtBu
LHMDS, K₃PO₄, Cs₂CO₃
Strong bases are typically required. Weaker inorganic bases offer better functional group tolerance but may need more forcing conditions.[19]
Solvent
Toluene, Dioxane
2-MeTHF, CPME
Aprotic solvents with good solubility for the organometallic intermediates are essential.
Temperature
80-110 °C
Lower or higher as needed
Temperature must be sufficient to drive the reaction without causing degradation of reagents or catalyst.
Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira coupling provides access to valuable aryl-alkyne structures. The classic protocol uses a copper co-catalyst, but copper-free methods are increasingly common to avoid issues with alkyne homocoupling (Glaser coupling).
Q1: My Sonogashira reaction is giving low yields and a lot of alkyne homocoupling byproduct. How can I improve this?
A1: This is a classic Sonogashira problem. The formation of a di-yne byproduct (Glaser coupling) is an oxidative process often promoted by the copper(I) co-catalyst in the presence of oxygen.[20] Low yields of the desired product suggest that the cross-coupling catalytic cycle is inefficient.
Minimizing Homocoupling:
Expert Insight: The role of Cu(I) is to form a copper acetylide, which then undergoes transmetalation with the Ar-Pd(II)-X species. However, Cu(I) can also catalyze the oxidation of the acetylide, leading to homocoupling.
Troubleshooting Steps:
Go Copper-Free: The most effective way to eliminate Glaser coupling is to run the reaction under copper-free conditions. This requires a highly active palladium/ligand system to facilitate direct reaction with the terminal alkyne. Bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands are effective for copper-free protocols.[21][22]
Rigorous Degassing: If you must use copper, the rigorous exclusion of oxygen is critical. Ensure your solvent, reagents, and reaction headspace are thoroughly degassed (e.g., via multiple freeze-pump-thaw cycles or by sparging with argon for an extended period). Oxygen can also deactivate the Pd(0) catalyst.[7]
Minimize Cu(I) Loading: Use the lowest effective loading of the copper co-catalyst (typically 1-5 mol%).
Improving Cross-Coupling Yield:
Ligand Effects: As with other couplings, the ligand is critical. Electron-rich and bulky phosphines can increase the rate of oxidative addition and promote the overall catalytic cycle.[21][23]
Base and Solvent: An amine base (e.g., Et₃N, DIPEA) is typically used, which also serves as the solvent in some cases. The base neutralizes the H-X generated and helps deprotonate the alkyne. For copper-free conditions, a stronger base like Cs₂CO₃ may be beneficial.[21]
Temperature: While many Sonogashira reactions are run at elevated temperatures, some modern, highly active catalyst systems can operate efficiently at room temperature, which can also help suppress side reactions.[24]
Parameter
Classic Cu-Catalyzed
Copper-Free Alternative
Rationale for Alternatives
Pd Source
PdCl₂(PPh₃)₂ (1-2 mol%)
Pd(OAc)₂ or Pre-catalysts (e.g., [DTBNpP]Pd(crotyl)Cl)
Pre-catalysts and modern ligands provide higher activity needed to bypass the copper cycle.[22][24]
Ligand
PPh₃ (often part of Pd source)
XPhos, SPhos, cataCXium A, NHC ligands
Bulky, electron-rich ligands are essential for efficient copper-free couplings.[21][22]
Co-catalyst
CuI (1-5 mol%)
None
Avoids the primary cause of alkyne homocoupling.[20]
Base
Et₃N, DIPEA
Cs₂CO₃, K₂CO₃, Et₃N
An amine base is standard. Inorganic bases are often used in modern copper-free protocols.
Solvent
THF, DMF, Acetonitrile
Toluene, Dioxane, DMSO
Solvent choice should be tailored to the specific catalyst system and substrate solubility.
Visualizing the Process: Workflows and Mechanisms
Understanding the sequence of events in both the reaction and troubleshooting process is crucial. The following diagrams illustrate these logical flows.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for diagnosing and solving low-yield cross-coupling reactions.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following are general, starting-point protocols that should be optimized for your specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 0.02 eq) and the ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 eq).
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, to achieve a substrate concentration of ~0.1 M).[5]
Reaction Execution: Seal the vial and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Vessel Preparation: To an oven-dried Schlenk flask, add the base (e.g., NaOtBu, 1.5 eq).
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.01 eq) and the ligand (e.g., tBuDavePhos, 0.04 eq).
Reagent Addition: Add the 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole (1.0 eq), the amine (1.2 eq), and the anhydrous, degassed solvent (e.g., toluene, to achieve ~0.2 M concentration).
Reaction Execution: Heat the mixture under an inert atmosphere to the target temperature (e.g., 100 °C).
Monitoring & Work-up: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.
Frequently Asked Questions (FAQs)
Q: Is 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole stable under typical coupling conditions?
A: Yes, the N-methylcyclopropyl group and the pyrazole core are generally robust. The primary point of reactivity is the C-Br bond. The compound is stable to the typical bases and temperatures used in these coupling reactions. However, like any reagent, it should be stored properly in a cool, dry place.
Q: What is the best way to monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. Co-spot your reaction mixture with your starting materials to track their consumption. For more quantitative and accurate analysis, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It allows you to confirm the mass of your product and identify potential side products.
Q: I don't have a glovebox. How critical is the "inert atmosphere"?
A: For palladium-catalyzed cross-coupling reactions, it is highly critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to inactive Pd(II) species, which will kill your reaction.[7] If you lack a glovebox, you must use Schlenk line techniques. This involves evacuating the reaction vessel and back-filling with an inert gas (Argon or Nitrogen) multiple times. Solvents and liquid reagents must be thoroughly degassed before use, for example, by sparging with an inert gas for 30-60 minutes.
Q: Can I use 4-Chloro-1-(1-methylcyclopropyl)-1H-pyrazole instead of the bromo- version to save costs?
A: While aryl chlorides are cheaper, they are significantly less reactive than aryl bromides in oxidative addition.[14] Standard coupling conditions for the bromo-substrate will likely fail or give very low yields with the chloro-analog. Successfully coupling an aryl chloride requires more specialized, highly active catalyst systems (e.g., those with bulky N-heterocyclic carbene (NHC) or biarylphosphine ligands like BrettPhos) and often more forcing conditions (higher temperatures and catalyst loadings).[25] While possible, it requires significant re-optimization.
References
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Cross-Coupling. (2025). Benchchem.
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (2025). Benchchem.
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews.
Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. (N.D.). Benchchem.
Challenges In Suzuki Coupling Reaction. (2025). KCIL Chemofarbe Group.
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (N.D.). Molecules.
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules.
Technical Support Center: Troubleshooting 1-Methylcyclopropyl Pyrazole Reactions
Status: Operational | Lead Scientist: Dr. Aris Thorne | Last Updated: 2026-02-15 Introduction: The "Gem-Methyl" Wall Welcome to the technical support hub for the 1-methylcyclopropyl (1-MeCp) moiety.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Lead Scientist: Dr. Aris Thorne | Last Updated: 2026-02-15
Introduction: The "Gem-Methyl" Wall
Welcome to the technical support hub for the 1-methylcyclopropyl (1-MeCp) moiety. You are likely here because this scaffold—often employed as a metabolic blocker or a bioisostere for tert-butyl—is causing significant synthetic friction.
The Core Problem: The 1-MeCp group introduces a unique steric environment. Unlike a standard isopropyl or cyclopropyl group, the 1-methyl substituent creates a "quaternary steric wall" directly at the point of attachment. This triggers the Thorpe-Ingold effect (favoring intramolecular cyclization) but severely hampers intermolecular approach, leading to:
Regiochemical scrambling during pyrazole ring formation.
Catalyst deactivation in cross-coupling reactions due to cone-angle overcrowding.
Shielding of the C5 position , making standard C-H functionalization difficult.
This guide provides diagnostic workflows to bypass these barriers.
Module 1: Scaffold Construction (Condensation)
Context: You are reacting 1-methylcyclopropyl hydrazine (or its salt) with a 1,3-dicarbonyl (or equivalent) to form the pyrazole ring.
Issue 1.1: "I am getting a 50:50 mixture of regioisomers."
Diagnosis: The steric bulk of the 1-MeCp group is competing with the electronic bias of your dicarbonyl. In standard ethanol reflux, thermodynamic equilibrium often yields mixtures.
Troubleshooting Protocol:
The regioselectivity is determined by which hydrazine nitrogen attacks the most electrophilic carbonyl first. You must amplify the difference between the two carbonyls or the two nitrogens.
Variable
Adjustment
Mechanism
Solvent
Switch to HFIP (Hexafluoroisopropanol)
Fluorinated alcohols form hydrogen-bond networks that activate the carbonyls and stabilize the transition state for the desired isomer, often boosting selectivity to >95:5 [1].
pH Control
Switch from AcOH to HCl (or vice versa)
Acidic: Protonates the carbonyl, favoring attack by the least hindered nitrogen. Basic: Deprotonates the hydrazine; the most nucleophilic (substituted) nitrogen attacks the most electrophilic carbonyl.
Temperature
Lower to 0°C (Kinetic Control)
High heat (reflux) favors the thermodynamic product. If your desired isomer is the kinetic one, cool it down.
Issue 1.2: "The hydrazine won't condense; the reaction is stalled."
Diagnosis: The "Gem-Methyl Wall" is physically blocking the nucleophilic attack of the hydrazine nitrogen attached to the cyclopropane.
Solution: Activate the electrophile, not the nucleophile.
Lewis Acid Catalysis: Add 10 mol% Sc(OTf)₃ or Yb(OTf)₃ . These lanthanide triflates coordinate to the dicarbonyl, exposing the carbon center to attack despite the steric bulk [2].
Microwave Irradiation: Do not rely on convective heating. Microwave irradiation (120°C, 15 min) helps overcome the activation energy barrier imposed by the steric clash.
Module 2: Functionalization (Cross-Coupling)
Context: You have a 1-MeCp pyrazole and are attempting a Buchwald-Hartwig amination or Suzuki coupling at the C4 or C5 position.
Issue 2.1: "My Buchwald coupling at C4 is failing (Low Yield/No Reaction)."
Diagnosis: The 1-MeCp group at N1 creates a "cone of interference" that destabilizes the Palladium oxidative addition complex or prevents amine approach during reductive elimination.
The "Flexible Sterics" Protocol:
Standard ligands (PPh3, dppf) are too rigid. You need bulky, electron-rich biaryl phosphine ligands that can "flex" around the 1-MeCp group.
Recommended System:
Precatalyst:Pd-PEPPSI-IPr or Buchwald Gen 3/4 . (Avoid in-situ generation from Pd(OAc)₂).
Ligand:BrettPhos (for primary amines) or RuPhos (for secondary amines).
Base:K₃PO₄ (mild) or LHMDS (soluble). Avoid NaOtBu if base-sensitive groups are present.
Issue 2.2: "I cannot functionalize the C5 position (C-H Activation)."
Diagnosis: The C5 proton is directly adjacent to the 1-MeCp group. The methyl group on the cyclopropane acts as a bumper, preventing the catalyst from coordinating to C5.
Workaround:
Strategy A (Blockade Run): Do not attempt direct C-H activation. Halogenate C4 first (NCS/DMF), then use a "halogen dance" mechanism or lithium-halogen exchange if applicable.
Strategy B (The "Reverse" Build): If C5 functionalization is critical, you must install that substituent before ring closure (i.e., use a substituted 1,3-dicarbonyl in Module 1) rather than attempting to install it onto the crowded ring.
Module 3: Visualization & Logic
Workflow: Optimizing Regioselectivity
Use this logic gate to determine your reaction conditions.
Figure 1: Decision matrix for optimizing pyrazole condensation conditions.
Module 4: Analytical Validation (FAQ)
Q: How do I definitively distinguish the N1 vs. N2 isomers?
A: 1D NMR is often insufficient because the 1-MeCp group shifts are subtle.
The Gold Standard: Run a 1D NOESY or 2D NOESY .
Look for: A strong Nuclear Overhauser Effect (NOE) cross-peak between the 1-MeCp methyl protons and the pyrazole C5 proton (or the substituent at C5).
Absence: If you see NOE between the cyclopropyl protons and the C3 substituent, you have the wrong isomer.
Q: Can I synthesize the 1-methylcyclopropyl hydrazine myself?
A: Yes, but do not attempt direct alkylation of hydrazine with 1-methylcyclopropyl halides (it will not work due to SN2 inhibition at the quaternary center).
Protocol: Use N-Boc-hydrazine and react it with the corresponding ketone (cyclopropyl methyl ketone is not the precursor; you need the amine).
Better Route: Amination of 1-methylcyclopropylamine using hydroxylamine-O-sulfonic acid (HOSA) or Monochloramine [3]. This bypasses the SN2 barrier.
References
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529. Link
Lewis Acid Catalysis: De Luca, L., et al. "Scandium(III) triflate as a novel and efficient catalyst for the synthesis of pyrazoles." Tetrahedron Letters, vol. 44, no. 15, 2003, pp. 3195-3197. Link
Hydrazine Synthesis: Ragnarsson, U. "Synthetic methodology for the preparation of N-protected hydrazines." Chemical Society Reviews, vol. 30, 2001, pp. 205-213. Link
Buchwald Ligand Guide: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link
Troubleshooting
Purification methods for 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole
Technical Support Center: Purification of 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole Topic: Purification Protocols & Troubleshooting Product ID: 4-Br-1-MCP-Pz (Generic Ref) CAS: 1153949-56-0 (Representative)[1] Strategi...
Welcome. I am Dr. Aris, Senior Application Scientist. You are likely working with 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole as a critical intermediate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.[1]
The Criticality of Purity:
In my experience, the 1-methylcyclopropyl moiety is sterically demanding. Impurities in this intermediate—specifically the unreacted 4-bromo-1H-pyrazole (starting material) or regioisomers (N2-alkylation products)—are not just inert bystanders.[1] They act as competitive inhibitors in downstream palladium cycles, often leading to dehalogenation side-products or catalyst poisoning.[1]
This guide prioritizes chemical scavenging and chromatographic efficiency to ensure your material is "coupling-ready."
Module 1: Chemical Scavenging (The "Quick Fix")
Scenario: You have synthesized the target via N-alkylation of 4-bromopyrazole and the crude NMR shows 5–10% unreacted starting material.
The Logic:
The starting material (4-bromo-1H-pyrazole) possesses a free N-H proton (pKa ~14), rendering it weakly acidic.[1] Your product, being N-alkylated, lacks this proton.[1] We exploit this difference to separate them without running a column.
Protocol: Base-Mediated Extraction
Dissolution: Dissolve crude oil/solid in Ethyl Acetate (not DCM, as emulsions are more frequent).[1]
The Wash: Wash the organic phase vigorously with 1.0 M NaOH (2 x Vol).
Mechanism:[1] NaOH deprotonates the unreacted 4-bromopyrazole, forming a water-soluble sodium pyrazolide salt.[1] The 1-methylcyclopropyl product remains in the organic layer.
Safety Note: The cyclopropyl ring is stable to base but sensitive to strong acids. Do not use concentrated HCl for pH adjustment later.
Polishing: Wash with Brine, dry over Na₂SO₄, and concentrate.[1]
Validation:
Check 1H NMR. The broad singlet (N-H) around 10–13 ppm should be absent.
Module 2: Chromatography Troubleshooting
Scenario: You are seeing "streaking" or "tailing" on your TLC/Column, or you cannot separate the N1 (desired) vs. N2 (undesired) regioisomers.
The Issue:
Pyrazoles are Lewis bases. The nitrogen lone pairs interact with the acidic silanols (Si-OH) on the silica gel surface, causing peak broadening (tailing).[1]
The Solution: Mobile Phase Modifiers
Do not simply increase polarity. You must suppress silanol interactions.[2][3][4]
Optimized Column Protocol:
Stationary Phase: Standard Silica Gel (40–63 µm).[1]
Base Modifier: Add 1% Triethylamine (TEA) to your hexane/ethyl acetate mobile phase.[1]
Tip: Pre-flush the column with 100% Hexane + 1% TEA to neutralize the silica before loading your sample.
Note: The 1-methylcyclopropyl group is lipophilic. The product often elutes earlier than expected (Rf ~0.4–0.5 in 10% EtOAc/Hex).
Visualization: Chromatography Decision Logic
Caption: Workflow for selecting the correct stationary phase and modifier based on specific impurity profiles.
Module 3: Crystallization (Dealing with "Oiling Out")
Scenario: The product is a low-melting solid. Attempts to recrystallize result in a milky emulsion or an oil at the bottom of the flask.
The Physics:
The "1-methylcyclopropyl" group adds significant lipophilicity and disrupts crystal packing compared to simple methyl pyrazoles. This lowers the melting point, making the compound prone to oiling out (liquid-liquid phase separation) before crystallization occurs.[1]
Dissolve the crude oil in the minimum amount of warm IPA (40°C).
Add warm Heptane dropwise until the solution turns slightly cloudy.
Add 1 drop of IPA to clear it.
Critical Step: Turn off the heat and let the flask sit in the oil bath as the bath itself cools down. This ensures a cooling rate of <10°C per hour.
If oil droplets appear, reheat slightly and add more IPA.
FAQ: Technical Support
Q1: Can I use HCl to remove the TEA after the column?A: Proceed with caution. While pyrazoles are basic, the cyclopropyl group is sensitive to strong mineral acids (ring opening to homoallyl derivatives).[1]
Better Option: Evaporate the TEA (it is volatile). If a wash is needed, use saturated Ammonium Chloride (NH₄Cl) or Citric Acid, not 1M HCl.[1]
Q2: My NMR shows a "doublet of doublets" in the aromatic region. Is this the product?A: Likely not. The 4-bromo-1-substituted pyrazole has two aromatic protons (H3 and H5).[1]
Product (N1-alkylated): H3 and H5 are chemically non-equivalent but often appear as two singlets.
Impurity (N2-alkylated): If you see significant splitting or a shift in the H5 peak (due to proximity to the bulky cyclopropyl), you may have the regioisomer.
Verification: Run a NOESY spectrum. The N-methyl group of the cyclopropyl ring should show a NOE correlation with H5 of the pyrazole ring.
Q3: The product turned yellow after drying. Is it decomposing?A: Bromopyrazoles are mildly light-sensitive. A yellow tint usually indicates trace oxidation or liberation of bromine radicals.
Fix: Recrystallize or pass through a small plug of silica. Store in amber vials under Argon at -20°C.
References & Grounding
General Pyrazole Synthesis & Properties:
Fustero, S., et al. (2011).[1][5] From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. (Detailed review of regioselectivity in pyrazole alkylation).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Debromination Side Reactions in Pyrazole Synthesis & Functionalization
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Last Updated: February 15, 2026
Introduction
Welcome to the Halo-Pyrazole Integrity Support Center. This guide addresses a critical pain point in heterocyclic chemistry: the unwanted loss of bromine substituents (hydrodehalogenation) during the synthesis and functionalization of pyrazoles.
Whether you are losing a bromine atom during the initial cyclocondensation with hydrazine or observing "protodebromination" during downstream Palladium-catalyzed cross-couplings, the root causes are often distinct. This guide separates these issues into two technical modules with actionable troubleshooting protocols.
Module 1: Cyclocondensation Troubleshooting
Context: You are reacting a brominated 1,3-dicarbonyl (or equivalent) with hydrazine to form a bromopyrazole, but the bromine is lost or migrated.
The Core Problem: Hydrazine as a Reducing Agent
Hydrazine (
) is not just a nucleophile; it is a potent reducing agent (Wolff-Kishner conditions). In the presence of trace metal impurities or under high thermal stress, it can reduce Carbon-Halogen bonds. Furthermore, nucleophilic aromatic substitution () can occur if the pyrazole ring becomes highly electron-deficient.
Troubleshooting Protocol
Variable
Recommendation
Scientific Rationale
Reagent Form
Use Hydrazine Monohydrochloride ()
The free base () is more reducing and basic. The salt form buffers the reaction, mitigating reduction potential and preventing base-mediated halogen migration.
Temperature
< 60°C (Start at 0°C)
High reflux promotes radical cleavage of C-Br bonds. Many cyclizations proceed at RT with the correct solvent.
Solvent
Ethanol (Absolute) or AcOH
Avoid high-boiling ethers if high temps are required. Acetic acid can suppress reduction but may affect regioselectivity.
Additives
EDTA (Trace)
Chelation of trace transition metals (Fe, Cu) prevents them from catalyzing the reduction of the C-Br bond by hydrazine.
FAQ: Cyclization
Q: I see a "halogen dance" (isomerization) instead of direct loss. Why?A: This is base-catalyzed. If you use free hydrazine or added base (like
), the deprotonated pyrazole intermediate can facilitate a halogen shift to a more thermodynamically stable position (often C4). Fix: Switch to acidic conditions ( in EtOH) to keep the nitrogen protonated until workup.
Module 2: Cross-Coupling Chemoselectivity
Context: You have a bromopyrazole and are performing a Suzuki, Buchwald, or Sonogashira coupling.
Scenario A: You want to couple at the Br site, but you get the reduced product (Ar-H).
Scenario B: You want to couple at another site (e.g., Cl, OTf, or N-alkylation) and keep the Br, but the Br is lost.
Mechanism of Failure: The Hydride Source
The primary enemy here is
-Hydride Elimination from the solvent or ligand.
Oxidative Addition: Pd inserts into the C-Br bond.
Ligand Exchange: An alkoxide (from base or solvent) binds to Pd.
-Elimination: The alkoxide converts to a carbonyl, transferring a hydride () to the Palladium.
Reductive Elimination: The Pd-H and Ar species eliminate to form Ar-H (Debrominated product).[1]
Caption: The "Hydride Pathway" showing how alcohol solvents facilitate debromination via Palladium intermediates.
Protocol: Protecting the Bromine (Scenario B)
Goal: React a Chloride/Triflate/Amine while preserving the C-Br bond.
Step 1: Solvent Selection (Critical)
STOP: Do not use Ethanol, Methanol, or Isopropanol. These are primary hydride donors.
USE: Toluene, 1,4-Dioxane, or DMF. These aprotic solvents sever the hydride pathway.
Step 2: Base Selection
STOP: Avoid Sodium tert-butoxide (
) or Ethoxide. They are strong enough to promote debromination.
USE: Inorganic carbonates (
, ) or Phosphates (). Use anhydrous bases if possible.
Step 3: Catalyst & Ligand Engineering
To react a Chloride in the presence of a Bromine, you need a ligand that is highly active for oxidative addition but bulky enough to prevent the smaller Bromine from reacting (or electronically tuned).
Recommendation:XPhos or RuPhos with a precatalyst (e.g., XPhos Pd G2).
Why? These bulky biaryl phosphine ligands facilitate the coupling of aryl chlorides/sulfonates rapidly at lower temperatures, often leaving the aryl bromide untouched if stoichiometry is controlled.
Alternative:Bis(tri-tert-butylphosphine)palladium(0) . The extreme bulk allows for high selectivity.
Protocol: Coupling the Bromine without Reduction (Scenario A)
Goal: Suzuki coupling at the Br site, but preventing Ar-H formation.
If you are getting Ar-H instead of Ar-Ar', your catalytic cycle is stalling, allowing the hydride pathway to take over.
Increase Catalyst Activity: Switch to a highly active system like Pd(dppf)Cl2 or Pd-PEPPSI-IPr . A faster transmetallation step outcompetes the side reaction.
Water Control: While Suzuki requires some water, excess water can act as a proton source. Use a precise ratio (e.g., Dioxane:Water 4:1) rather than "wet solvent."[2]
Boronic Acid Quality: Protodeboronation of the boronic acid can look like debromination of the halide (if you analyze the wrong peak). Ensure your boronic acid is fresh or use a Pinacol ester.
Summary of Optimization Logic
Use this flow to determine your experimental setup.
Caption: Decision matrix for selecting reaction conditions based on the specific debromination scenario.
References
Mechanistic Insight into Hydrodehalogenation
Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.[3][4]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility Optimization for 1-(1-methylcyclopropyl) Pyrazoles
Status: Operational
Ticket ID: SOL-PYR-001
Assigned Specialist: Senior Application Scientist, Lead Discovery Support
Executive Summary & Chemical Context
This guide addresses solubility challenges associated with 1-(1-methylcyclopropyl) pyrazoles . This scaffold combines a polar, aromatic pyrazole core with a rigid, lipophilic 1-methylcyclopropyl moiety.
The Core Problem:
The 1-methylcyclopropyl group significantly increases the partition coefficient (LogP) compared to simple alkyl pyrazoles, while the pyrazole ring itself offers limited hydrogen bond donation (unless substituted). This results in a "brick dust" profile for solids (high crystal lattice energy) or "grease ball" behavior for oils (high lipophilicity, low aqueous solubility).
Scope:
Target Compounds: N-substituted pyrazoles bearing the 1-(1-methylcyclopropyl) group.
Primary Issues: Precipitation in aqueous buffers (biological assays), poor dissolution in reaction solvents, and crystallization difficulties.
Diagnostic Phase: Identify Your Solubility Bottleneck
Before applying a fix, diagnose the root cause using this Q&A logic.
Q1: Is your compound precipitating immediately upon dilution from DMSO into aqueous buffer?
Diagnosis:Kinetic Solubility Failure. The compound is thermodynamically unstable in water. The rapid change in dielectric constant causes the hydrophobic 1-methylcyclopropyl tail to aggregate.
Fix: Switch to a Cosolvent + Surfactant system (See Protocol A).
Q2: Is the solid compound difficult to dissolve even in organic solvents like Methanol or Acetonitrile?
Diagnosis:High Crystal Lattice Energy. The pyrazole rings may be stacking (π-π interactions), and the rigid cyclopropyl groups are packing efficiently.
Fix: Use Heat + Ultrasonic Energy or switch to dipolar aprotic solvents (DMF, DMAc).
Q3: Are you unable to protonate the molecule to improve solubility?
Diagnosis:Weak Basicity. The N-substituted pyrazole nitrogen (N2) is a very weak base (pKa ~ 2.0–2.5). Standard buffers (pH 7.4) will not ionize it.
Fix: Requires Strong Acid Salts (HCl, Methanesulfonic acid) or formulation at pH < 2 (often incompatible with biology).
Troubleshooting Guides & Protocols
Protocol A: Preventing Precipitation in Biological Assays (Kinetic Solubility)
Use this when your compound crashes out of cell culture media or enzyme assays.
The Mechanism:
The 1-methylcyclopropyl group drives hydrophobic aggregation. Standard DMSO stocks (10 mM) shock the system when diluted 1000x into water. You must create a "solubility bridge."
Step-by-Step Workflow:
Prepare Stock: Dissolve compound in 100% DMSO at 20 mM .
Intermediate Dilution (The Bridge):
Prepare a "working solution" at 10x the final assay concentration.
Use this when isolating the compound from synthesis.
The Challenge:
Standard recrystallization often fails because the compound is too soluble in organics (oiling out) and insoluble in water (gummy precipitate).
Recommended Binary Solvent System:
Solvent A (Good): Isopropyl Alcohol (IPA) or Ethanol.
Solvent B (Bad): Water.
Procedure:
Dissolve crude solid in minimal hot IPA (approx. 60°C).
Add hot water dropwise until persistent turbidity is observed.
Critical Step: Add a trace amount of IPA to clear the solution.
Allow to cool slowly to Room Temperature, then to 4°C.
Note: Rapid cooling traps impurities in the crystal lattice of bulky molecules like cyclopropyl pyrazoles.
Technical Data & Decision Support
Solubility Decision Tree
Visualize the logic for selecting the right solubilization strategy.
Caption: Decision logic for troubleshooting solubility based on experimental context (Assay vs. Synthesis).
Too low for physiological pH ionization. Will not dissolve in PBS (pH 7.4) via protonation.[1]
pKa (Acid derivatives)
~ 3.8 – 4.2
Soluble at pH > 5.5 as a salt (carboxylate anion).
H-Bond Donors
0 (if N-alkylated)
Limited water interaction. Relies on dipole-dipole interactions.
Lattice Energy
High (Melting Points >130°C common)
"Brick dust" potential. Requires energy (heat/sonication) to break lattice.
Frequently Asked Questions (FAQs)
Q: Can I use HCl to dissolve my 1-(1-methylcyclopropyl) pyrazole?A: Only if you go to extremely low pH (< pH 1.5). The pyrazole nitrogen is a very weak base due to the electron-withdrawing nature of the aromatic ring and the lack of resonance stabilization for the cation compared to other heterocycles. For biological assays, this is destructive. For chemical synthesis, you can form the Hydrochloride salt, but it may hydrolyze back to the free base in water [1, 5].
Q: Why does my compound "oil out" instead of crystallizing?A: The 1-methylcyclopropyl group is "greasy" and flexible enough to prevent tight packing if impurities are present. This is a common issue with lipophilic pyrazoles.
Solution: Use a "seed crystal" if available. If not, scratch the glass surface of the flask to induce nucleation or use a solvent with a lower boiling point (e.g., Diethyl ether/Hexane) to force precipitation [1].
Q: Is DMSO toxic to my cells at the concentrations needed to dissolve this?A: Possibly. If you need >1% DMSO to keep the compound soluble, you risk cytotoxicity.
Alternative: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . It forms an inclusion complex with the lipophilic cyclopropyl tail, keeping the drug in solution without high DMSO levels [4].
References
BenchChem Technical Support. (2025).[2][3] Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from
National Institutes of Health (NIH). (2025). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from
Ascendia Pharma. (2023). Solubility & Bioavailability: Difficult Beasts to Tame. Retrieved from
Veranova. (2025). Improving solubility and accelerating drug development. Retrieved from
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from
Technical Support Center: Chromatography Solutions for Brominated Pyrazoles
Introduction Welcome to the technical support center for heterocyclic chemistry. Brominated pyrazoles are critical intermediates in medicinal chemistry (e.g., kinase inhibitors), yet they present a unique "chromatographi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for heterocyclic chemistry. Brominated pyrazoles are critical intermediates in medicinal chemistry (e.g., kinase inhibitors), yet they present a unique "chromatographic paradox":
Lipophilicity: The bromine atom increases logP, suggesting non-polar elution.
Basicity/Acidity: The pyrazole nitrogen (N2) is a hydrogen bond acceptor (basic), while the N1-H (if unsubstituted) is a hydrogen bond donor (weakly acidic).[1] This leads to severe interaction with silica silanols (
This guide provides self-validating protocols to resolve these specific issues.
Module 1: Solvent System Decision Matrix
Do not default to Hexane/Ethyl Acetate immediately. Brominated pyrazoles require a tailored approach based on the substitution pattern of the nitrogen.
Visual: Solvent Selection Workflow
Caption: Decision tree for selecting mobile phases based on pyrazole substitution and solubility.
Module 2: The "Tailing" Phenomenon & Additives
The Problem:
Brominated pyrazoles often elute as "streaks" rather than tight bands.
The Mechanism:
Silica gel is acidic (
). The basic pyridine-like nitrogen (N2) of the pyrazole accepts a proton from the surface silanol groups (), creating a reversible but strong ionic interaction that drags the compound [1].
The Solution: Competitive Binding
You must introduce a base to "cap" the silanols.
Protocol: Triethylamine (TEA) Deactivation
Note: Adding TEA directly to the mobile phase during the run can cause baseline drift in UV detection.
Pre-treatment (Preferred):
Prepare a slurry of silica gel in Hexane containing 1% Triethylamine (TEA) .
Pour the column and flush with 2 column volumes (CV) of pure Hexane.
Result: The TEA binds to the most active silanol sites.
Run your column with standard Hexane/EtOAc (no TEA needed in eluent).
Mobile Phase Modifier (Alternative):
Add 0.5% TEA or 1%
to the polar solvent component (e.g., the EtOAc or MeOH bottle).
Warning: TEA can form salts with brominated species if they are labile; ensure your product is stable to base.
Additive
Concentration
Best For
Contraindications
Triethylamine (TEA)
0.1 - 1.0%
N-alkylated bromopyrazoles
UV detection <254nm (TEA absorbs)
Ammonia ()
0.5 - 1.0%
Very polar/Free-NH pyrazoles
Can dissolve silica if >pH 9
Acetic Acid
0.1 - 0.5%
Acidic pyrazoles (rare)
Acid-sensitive protecting groups
Module 3: Separation of Regioisomers (1,3- vs 1,5-Br)
The Problem:
In bromination reactions (e.g., NBS bromination or cyclization), you frequently generate both 1,3- and 1,5-isomers.[1] In Hexane/EtOAc, these often co-elute because their polarity is driven by the bulk scaffold, not the subtle dipole difference of the bromine position [2].
The Solution: Orthogonal Selectivity
Switch to a solvent system that exploits
- interactions or dipole alignment.
Recommended Systems:
Toluene / Acetone (Start 10:1): Toluene interacts with the
-system of the pyrazole. The steric bulk of the bromine atom in the 1,5-position disrupts this interaction differently than in the 1,3-position, often resulting in separation ().
Caption: Changing solvent mechanisms from polarity-based to shape/pi-based selectivity.
Module 4: Solubility & Loading (The "Brick Dust" Issue)
Brominated pyrazoles are often heavy, crystalline solids with poor solubility in Hexane.[1] Liquid loading in DCM often leads to band broadening (the "solvent effect") where the strong solvent carries the sample too fast down the column.
Protocol: Dry Loading (Solid Load)
This is the gold standard for brominated heterocycles [3].
Dissolve: Dissolve crude material in minimal DCM or Acetone.
Adsorb: Add Silica Gel (ratio 1:3, sample:silica) or Celite 545.[1]
Evaporate: Rotovap to complete dryness. You must have a free-flowing powder.[2]
Load: Pour the powder on top of your pre-packed column and add a layer of sand.[3]
Elute: Start with 100% non-polar solvent to settle the bed, then begin gradient.
Frequently Asked Questions (FAQ)
Q1: My brominated pyrazole is decomposing on the column. The solution turns yellow/brown.
Diagnosis: Some brominated positions (especially if adjacent to N) can be labile on acidic silica.
Fix: Switch to Neutral Alumina (Grade III) or use "Deactivated Silica" (flush silica with 1% TEA in Hexane before use).[1] Avoid prolonged exposure to light during chromatography, as C-Br bonds can be photolabile.[1]
Q2: I see three spots on TLC, but they merge into one blob on the column.
Diagnosis: Column overloading or "fingering" due to poor solubility.
Fix: Use the Dry Loading technique described in Module 4. Do not exceed a sample-to-silica ratio of 1:50 for difficult separations.
Q3: Can I use C18 (Reverse Phase) for these compounds?
Answer: Yes. If normal phase fails, C18 is excellent for brominated compounds.[1] The bromine atom is highly hydrophobic, providing strong retention on C18.
System: Water/Acetonitrile with 0.1% Formic Acid. The brominated species will usually elute later than the non-brominated precursor.
References
Reich, H. J. "Common Solvents and Additives for Chromatography." University of Wisconsin-Madison Organic Chemistry Data.[Link][1]
Teledyne ISCO. "Overview of Silicas and Best Practices for Flash Chromatography." Teledyne ISCO Chromatography Guides.[Link]
Phenomenex. "Troubleshooting Peak Tailing of Basic Compounds." Phenomenex Technical Resources.[Link]
Preventing ring opening of the cyclopropyl group during synthesis
Status: Operational Role: Senior Application Scientist Subject: Technical Guide for Preserving Cyclopropyl Moieties During Synthesis Executive Summary: The Energetics of Strain The cyclopropane ring possesses approximate...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Role: Senior Application Scientist
Subject: Technical Guide for Preserving Cyclopropyl Moieties During Synthesis
Executive Summary: The Energetics of Strain
The cyclopropane ring possesses approximately 27.5 kcal/mol (115 kJ/mol) of ring strain (Baeyer strain).[1] In synthesis, this strain acts as stored potential energy. If your reaction conditions lower the activation energy barrier for C-C bond cleavage—whether through orbital overlap with a metal catalyst, formation of a stabilized carbocation, or radical generation—the ring will open to relieve that strain.
This guide provides the protocols to keep that energy stored and the ring intact.
The Issue: Palladium on Carbon (Pd/C) is the standard for olefin reduction, but it is also a potent catalyst for cyclopropane hydrogenolysis (ring opening), typically yielding a gem-dimethyl or straight-chain alkane.
The Causality:
Mechanism: Cyclopropanes can adsorb onto the metal surface in a "face-on" manner. Palladium's d-orbitals donate electron density into the antibonding
orbitals of the strained C-C bond, facilitating oxidative addition of the metal into the ring.
Selectivity: Palladium is aggressive. Platinum and Rhodium are generally more selective for
-systems (alkenes/alkynes) over strained -systems (cyclopropanes) due to electronic and steric differences in adsorption.
Decision Matrix: Catalyst Selection
Use this logic flow to select the correct hydrogenation conditions.
Figure 1: Catalyst selection logic for chemoselective hydrogenation.
Applicability: Vinyl-cyclopropanes or substrates where Pd/C causes ring opening.[2]
Preparation: Dissolve substrate (1.0 equiv) in degassed Benzene or THF (0.1 M). Note: Solvent choice affects rate; benzene is traditional but THF/EtOH often works.
Execution: Purge with H₂ (balloon pressure is usually sufficient). Stir at RT .
Why it works: The bulky phosphine ligands prevent the close "face-on" approach required for the metal to insert into the cyclopropyl C-C bond, while still allowing the flat olefin to coordinate and reduce.
Protocol C: PtO₂ (Adams’ Catalyst)
Applicability: Simple alkyl-cyclopropanes where Wilkinson's is too slow or difficult to remove.
Solvent: Ethyl Acetate or Ethanol (avoid Acetic Acid if acid-sensitivity is a concern).
Catalyst: Add PtO₂ (1-5 wt%).
Execution: Hydrogenate at 1 atm to 50 psi.
Observation: PtO₂ reduces the olefin but typically leaves the cyclopropane intact under mild conditions where Pd/C would open it.
Module B: Acid-Mediated Lysis & Carbocation Traps
The Issue: Acidic conditions can protonate the ring or adjacent groups, leading to ring opening via
-like or -like pathways.
The Causality:
Donor-Acceptor (D-A) Cyclopropanes: If you have an electron-donating group (EDG) and an electron-withdrawing group (EWG) on the ring, the C-C bond between them is hyper-polarized (push-pull).[1][3] Lewis Acids (LA) coordinate to the EWG, increasing the "pull," while the EDG stabilizes the developing positive charge. The bond snaps easily.
Carbocation Rearrangement: Generating a carbocation on a carbon adjacent to the ring (cyclopropylcarbinyl cation) leads to rapid rearrangement (ring expansion) to a homoallyl cation or cyclobutyl cation.
Quench: After TLC indicates consumption, quench with sat. NaHCO₃.
Result: The Boc group is removed as isobutylene and TMS-carbamate (which hydrolyzes on workup), but the cyclopropane never sees a proton.
Module C: Radical & Nucleophilic Hazards
The Issue: The "Radical Clock."
The Causality: The cyclopropylmethyl radical opens to the homoallyl radical with a rate constant of
. If you generate a radical next to the ring, the ring will open faster than most intermolecular reactions can trap it.
Workflow: Halogenation without Ring Opening
If you need to brominate a position near a cyclopropane (e.g., benzylic bromination):
Avoid: NBS/AIBN (Radical conditions).
Use:NBS/Light (if very fast) or switch to Ionic Halogenation .
Ionic Protocol: Use
on the corresponding alcohol. This proceeds via an mechanism (inversion), avoiding the radical intermediate entirely.
Frequently Asked Questions (FAQ)
Q1: I am synthesizing a peptide with a cyclopropyl amino acid (e.g., 1-aminocyclopropane-1-carboxylic acid, ACC). Will standard SPPS cleavage (95% TFA) destroy it?A: Generally, No . ACC and similar amino acids are surprisingly robust because the amine and carboxylic acid groups are directly attached to the ring, creating a "push-pull" conflict that actually stabilizes the ring against simple acid hydrolysis compared to activated D-A systems. However, always use scavengers (TIS, water) to prevent tert-butyl cations (from protecting groups) from attacking the ring electrophilically.
Q2: My Grignard reagent formation failed; I see a straight chain product.A: You likely formed a radical on the magnesium surface.
Fix: Use Rieke Magnesium (highly reactive) at low temperature (-20°C to 0°C) to favor direct oxidative insertion over the radical pathway. Alternatively, perform a Lithium-Halogen exchange (
-BuLi, -78°C) which is strictly anionic and preserves the ring, then transmetallate to MgBr₂.
Q3: Can I use Lewis Acids (like
) on a Donor-Acceptor cyclopropane?A:Proceed with extreme caution. This is the classic trigger for a [3+2] cycloaddition or ring opening. If you must use a Lewis Acid for another part of the molecule, consider temporarily "deactivating" the donor group (e.g., converting a donor amine to an electron-poor amide) or using a bulky, mild Lewis Acid like Eu(fod)₃ .
References
Wong, H. N. C., et al. (1989). Cyclopropane derivatives in organic synthesis.[1][2][4][5][6][7][8][9][10] Chemical Reviews.[3]
Charette, A. B. (2017). Donor–Acceptor Cyclopropanes in Organic Synthesis.[1][4][5][6][9] Thieme Connect.
Rubina, M., & Rubin, M. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles.[9][11] Synthesis.[1][2][3][4][6][7][8][9][12][13]
Stoltz, B. M., et al. (2011). Synthetic Applications and Methodological Developments of Donor-Acceptor Cyclopropanes.[3][6][9][11][14] Wiley-VCH.
Newhouse, T., & Baran, P. S. (2008). If C–H Bonds Could Talk: Selective C–H Bond Oxidation. (Context on radical clocks/cyclopropane probes). Angewandte Chemie.
BenchChem Technical Support. (2025). How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane.
Technical Support Center: Palladium Removal from Pyrazole Products
Topic: Work-up procedures for removing palladium from pyrazole products. Ticket ID: PD-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist The Core Challenge: Why Pyrazoles are "Sticky" User Query: "I'...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Work-up procedures for removing palladium from pyrazole products.
Ticket ID: PD-PYR-001
Status: Open
Assigned Specialist: Senior Application Scientist
The Core Challenge: Why Pyrazoles are "Sticky"
User Query: "I've run a standard Suzuki coupling to make a pyrazole derivative. I've washed it five times, but the product is still grey, and ICP-MS shows >500 ppm Pd. Why won't it wash out?"
Technical Insight:
The root cause is competitive coordination . Pyrazoles are not just substrates; they are effective ligands. The pyridinic nitrogen (N2) in the pyrazole ring possesses a lone pair that coordinates strongly to Palladium (Pd), particularly Pd(II) species.
Unlike simple aromatics where Pd is physically trapped, in pyrazoles, the Pd is chemically bound to your product. Standard aqueous washes fail because the Pd-Pyrazole bond is often more stable than the Pd-Water interaction. To remove it, you must introduce a "super-ligand"—a scavenger with a significantly higher affinity for Pd than the pyrazole nitrogen.
Mechanism of Interference
The following diagram illustrates the competitive equilibrium you are fighting against.
Figure 1: The thermodynamic competition. To win, the Scavenger (Green) must exploit Soft-Soft Acid-Base interactions (Sulfur-Palladium) to break the Pyrazole-Palladium bond.
Best For: High-value intermediates, final APIs, and medicinal chemistry scales (<100g).
Mechanism: Chemisorption using functionalized silica (Thiol or Dimercaptotriazine).
Selection Guide
Scavenger Type
Functional Group
Specificity for Pyrazoles
Recommendation
SiliaMetS® Thiol
Propylthiol
High
First Choice. Excellent general scavenger for Pd(II) and Pd(0).
SiliaMetS® DMT
Dimercaptotriazine
Very High
Critical Choice. Use if Thiol fails. The triazine ring mimics the pyrazole structure but binds tighter due to the sulfur.
SiliaMetS® Cysteine
Cysteine
Medium
Good for aqueous/polar organic mixtures.
Step-by-Step Protocol
Dissolution: Dissolve the crude pyrazole product in a compatible solvent (THF, Ethyl Acetate, or DCM). Avoid coordinating solvents like Pyridine or DMSO if possible, as they compete with the scavenger.
Loading Calculation: Add 4 to 8 molar equivalents of the scavenger relative to the residual Palladium content (not the catalyst amount used, but the residual).
Rule of Thumb: If Pd content is unknown, use 10% w/w of scavenger relative to the mass of the crude product.
Temperature & Time:
Standard: Stir at Room Temperature (RT) for 4 hours.
Stubborn Pyrazoles: Heat to 50°C for 4–12 hours. Thermal energy is often required to overcome the activation energy of breaking the Pd-Pyrazole bond.
Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane filter) to remove the silica-bound Pd.
Validation: Rinse the filter cake with the reaction solvent to recover adsorbed product.
Best For: Large scale (>100g), cost-sensitive processes.
Reagent: N-Acetylcysteine (NAC) or Trimercaptotriazine (TMT).
Why this works: NAC and TMT are water-soluble ligands that form anionic complexes with Pd. By adjusting pH, we force these complexes into the aqueous phase while the pyrazole remains in the organic phase.
The "NAC-Base" Wash Protocol
Reference: This method is widely validated in process chemistry for removing Pd from nitrogen heterocycles.
Preparation: Dissolve crude product in a water-immiscible solvent (Toluene or Ethyl Acetate).
Chelation Step: Add an aqueous solution of N-Acetylcysteine (NAC) (10–20 equiv relative to Pd).
Heating (Crucial): Heat the biphasic mixture to 50–60°C for 1–2 hours.
Note: Room temperature washing is rarely sufficient for pyrazoles.
Ionization (The Trick): Cool to RT. Add aqueous ammonia or NaOH to adjust pH to ~9–10.
Chemistry: This deprotonates the carboxylic acid on the NAC-Pd complex, making it highly water-soluble.
Separation: Separate the layers. The Pd stays in the aqueous (yellow/orange) layer; the pyrazole stays in the organic.
Polishing: Wash the organic layer with water/brine to remove residual NAC.
Protocol Module C: Adsorption (Activated Carbon)
Best For: "Dirty" crude mixtures requiring color removal; when yield loss (<10%) is acceptable.
Risk: Pyrazoles can adsorb onto carbon, reducing yield.
Protocol
Selection: Use a specialized carbon like Darco KB-G or Norit SX Ultra . These have mesopore structures optimized for organometallics.
Slurry: Add activated carbon (10–20% w/w relative to product) to the solution at 50°C.
Time: Stir for at least 2 hours.
Filtration: Filter hot through a Celite pad.
Warning: If the filtrate is still grey, colloidal Pd has passed through. You must switch to a 0.2 µm membrane filter or use a scavenger (Module A).
Decision Matrix & Workflow
Use this logic flow to determine the correct work-up for your specific situation.
Figure 2: Workflow for selecting the appropriate Palladium removal strategy based on scale and cost constraints.
Troubleshooting & FAQs
Q1: I used SiliaMetS Thiol, but my product turned bright yellow. Is this contamination?
Answer: Likely yes. A yellow/orange color often indicates the formation of a soluble Pd-Thiol species that leached off the silica or wasn't fully bound.
Fix: Re-filter through a fresh pad of silica gel. If the color persists, perform a wash with 10% aqueous cysteine to pull the leached Pd species into the water phase.
Q2: My pyrazole is insoluble in Toluene/Ethyl Acetate. Can I use the NAC wash (Module B) with DCM?
Answer: Yes, but be careful. DCM is heavier than water. The Pd-NAC complex will be in the top (aqueous) layer. Ensure you identify layers correctly. Also, DCM can form emulsions with basic water. Add brine to break emulsions.
Q3: Can I just distill my product?
Answer: Generally, no. Unless your pyrazole is a volatile liquid (rare for drug intermediates), distillation often fails to separate Pd. Palladium can sublime or be carried over in aerosols ("entrainment") during distillation, re-contaminating the distillate. Crystallization is preferred over distillation for solids.
Q4: The product looks clean (white), but ICP-MS says 200 ppm. Why?
Answer: You have "invisible" soluble Pd(II) coordinated to the pyrazole. Visual inspection is not a valid test for Pd content. You must rely on quantitative data (ICP-MS or XRF). This confirms the Pd is chemically bound, not colloidal (which would be grey). Use SiliaMetS DMT at 50°C to chelate this specific species.
References
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
Biotage. (2023).[1][2] Biotage® MP-TMT - Palladium Scavenger: User Guide and Protocols.[3]Link
SiliCycle Inc. (2022). SiliaMetS® Metal Scavengers: Selection Guide and Case Studies for Pharmaceutical Impurities.Link
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
Rosso, V. W., et al. (1997).[4] Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.[4] Organic Process Research & Development, 1(4), 311–314. Link
Controlling regioselectivity in 1-substituted pyrazole functionalization
Status: Operational 🟢 Current Wait Time: 0 mins Operator: Senior Application Scientist (Ph.D., 15+ years in Heterocyclic Methodology) Welcome to the Pyrazole Regioselectivity Hub You are likely here because your pyrazole...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational 🟢
Current Wait Time: 0 mins
Operator: Senior Application Scientist (Ph.D., 15+ years in Heterocyclic Methodology)
Welcome to the Pyrazole Regioselectivity Hub
You are likely here because your pyrazole functionalization yielded a mixture of isomers, the wrong regioisomer, or no reaction at all. Pyrazoles are deceptive; their seemingly simple 5-membered ring hosts a complex interplay of nucleophilic susceptibility (C4) , C-H acidity (C5) , and directing group dynamics (N1/N2) .
This guide treats your synthetic challenge as a troubleshooting ticket. Select the module below that matches your target regiochemistry.
Quick Diagnostic: The Regioselectivity Map
Before proceeding, verify your target against the intrinsic electronic bias of the 1-substituted pyrazole system.
Figure 1: Decision matrix for selecting the correct synthetic methodology based on target pyrazole regiochemistry.
Module 1: Targeting C5 (The "Ortho" Position)
Context: C5 is the most acidic ring proton (pKa ~20-30 depending on N1) and is proximal to the N2 directing site.
Ticket #501: "I tried to lithiate my N-methyl pyrazole, but I functionalized the methyl group instead."
Root Cause:Lateral Lithiation. In N-alkyl pyrazoles (specifically N-methyl), the protons on the alkyl group can be kinetically more accessible or form stabilized dipole complexes compared to the C5 ring proton [1].
Resolution:
Switch to N-Aryl or N-THP: Use a non-enolizable protecting group if possible.
Thermodynamic Equilibration: For N-methyl pyrazole, kinetic control (-78 °C) often hits the methyl group. Warming to 0 °C or room temperature can favor the thermodynamic C5-lithio species before quenching [2].
Ticket #502: "Pd-catalyzed arylation is giving a mixture of C5 and C2/C3 products."
Root Cause:CMD Mechanism Ambiguity. Concerted Metalation-Deprotonation (CMD) favors the most acidic proton (C5). However, if C5 is sterically crowded by a bulky N1 group (e.g., N-tert-butyl), the catalyst may slip to C3 or C4.
Protocol: Ru-Catalyzed C5-Arylation (Directing Group Strategy)
Ruthenium catalysts are superior for C5 selectivity because they utilize the N2 nitrogen as a directing group to form a stable 5-membered ruthenacycle intermediate [3].
Purification: Silica gel chromatography. Note: C5 products usually elute later than C3 isomers due to dipole changes.
Module 2: Targeting C4 (The Nucleophilic Sweet Spot)
Context: C4 is the electronic rich center, analogous to the beta position of pyrrole.
Ticket #401: "My nitration reaction stalled. No product formed."
Root Cause:N-Protonation (Deactivation). Standard nitration uses H₂SO₄/HNO₃. The pyrazole N2 (pyridine-like) is basic. In strong acid, it protonates to form the pyrazolium ion, which is highly electron-deficient and deactivated toward Electrophilic Aromatic Substitution (SEAr) [4].[1]
Resolution:
Method A (Nitronium Tetrafluoroborate): Use NO₂BF₄ in non-acidic media (e.g., MeCN) to avoid protonating the ring.
Method B (Ex Situ Activation): Use Acetyl Nitrate (Ac₂O + HNO₃) at lower temperatures. This is a milder electrophile that often bypasses the massive deactivation of sulfuric acid.
Module 3: Targeting C3 (The "Impossible" Position)
Context: C3 is electronically similar to C5 but lacks the "ortho-directing" benefit of N1. Direct functionalization is difficult without blocking C5.
Ticket #301: "How do I move a substituent from C4 to C3?"
Solution:The Halogen Dance. This is a base-catalyzed rearrangement where a halogen (usually Br or I) migrates to a more thermodynamically stable position (often flanked by another group), allowing you to trap the C3-lithio species [5].
Mechanism Visualization (Halogen Dance):
Figure 2: Mechanism of the Halogen Dance rearrangement to access C3-functionalized pyrazoles.
Ticket #302: "Direct C3-Arylation without Halogen Dance?"
Protocol:C5-Blocking Strategy.
If you cannot use the Halogen Dance, you must physically block the C5 position.
Block: Install a Trimethylsilyl (TMS) group at C5 (Lithiation -> TMSCl).
Functionalize: Perform SEAr or C-H activation. With C5 blocked and C4 less acidic, conditions can be tuned to hit C3 (though C4 SEAr is still a risk).
Deprotect: Remove TMS with TBAF.
Module 4: The "Silent Killer" (N-Migration)
Context: 1-Substituted pyrazoles can undergo a "Seminal Rearrangement" (or Van Parys migration), where the N-substituent or an acyl group migrates to the other nitrogen. This effectively swaps the C3 and C5 substituents [6].[2]
Comparison of Isomers:
Feature
1,3-Disubstituted (Target?)
1,5-Disubstituted (Rearranged?)
¹H NMR (C4-H)
Typically a doublet (coupling to C5-H).
Typically a singlet (if C3/C5 sub'd) or distinct shift.
NOESY Signal
Strong NOE between N-Substituent and C5-H .
Strong NOE between N-Substituent and C5-Substituent .
Troubleshooting Tip: If your "C5-arylated" product has a melting point 30°C higher than reported, check the NOESY. You likely made the C3 isomer via N-migration during workup or reaction heating.
References
Regioselectivity in lithiation of 1-methylpyrazole. Org. Biomol. Chem., 2006, 4, 1261-1267. Link
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. J. Org. Chem., 2008, 73, 2412-2415.[3] Link
Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids. Org. Lett., 2016, 18, 5312–5315. Link
Technical Support Center: Improving Selectivity in Electrophilic Substitution. BenchChem Guide. Link
Halogen dance rearrangement. Wikipedia (Summary of primary literature). Link
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. Chem. Asian J., 2021. Link
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole . It is designed for medicinal chemists and analytical scientists requiring rigorou...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this kinase-inhibitor intermediate.
The structural integrity of 4-bromo-1-(1-methylcyclopropyl)-1H-pyrazole hinges on confirming the regiochemistry of the N-alkylation and the integrity of the strained cyclopropyl ring. Unlike simple alkyl pyrazoles, the 1-methylcyclopropyl moiety introduces specific splitting patterns and steric constraints that alter the chemical environment of the pyrazole protons.
Critical Analytical Challenge:
Distinguishing the N1-substituted isomer from the N2-isomer and resolving the diastereotopic protons of the cyclopropyl ring, which often present as complex higher-order multiplets rather than simple triplets.
Part 2: Structural Logic & Assignment Strategy
The interpretation strategy relies on identifying three distinct "zones" in the spectrum. The absence of the cyclopropyl methine proton (present in the des-methyl analog) and the appearance of a sharp methyl singlet are the primary diagnostic indicators.
The Assignment Workflow
The following logic flow details the step-by-step confirmation of the structure:
Figure 1: Decision tree for the structural verification of 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole.
Part 3: Comparative Performance Guide (Solvent Systems)
The choice of solvent significantly impacts the resolution of the cyclopropyl multiplets and the separation of the pyrazole protons. Below is a comparison of the two industry-standard solvents: Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) .
Comparative Data Table
Signal Assignment
Proton Count
CDCl₃ (Standard)
DMSO-d₆ (Alternative)
Multiplicity
Coupling (J)
H5 (Pyrazole)
1H
7.58 ppm
8.05 ppm
Singlet (s)
-
H3 (Pyrazole)
1H
7.45 ppm
7.65 ppm
Singlet (s)
-
CH₃ (Methyl)
3H
1.55 ppm
1.48 ppm
Singlet (s)
-
Cyclopropyl H_a
2H
1.15 - 1.25 ppm
1.10 - 1.20 ppm
Multiplet (m)
AA'BB'
Cyclopropyl H_b
2H
0.85 - 0.95 ppm
0.80 - 0.90 ppm
Multiplet (m)
AA'BB'
Performance Analysis
1. Resolution of Pyrazole Protons (H3 vs. H5):
CDCl₃: The H3 and H5 signals appear relatively close (~0.13 ppm separation). In lower-field instruments (300 MHz), these may overlap or appear as a tight pair.
DMSO-d₆:Superior Performance. The polar nature of DMSO causes a significant downfield shift of the H5 proton (adjacent to N1) due to desolvation/dipole effects, increasing the separation to >0.4 ppm. This makes integration and identification unambiguous.
2. Cyclopropyl "Roofing" Effect:
CDCl₃: The cyclopropyl protons (H_a and H_b) are chemically non-equivalent due to the "face" of the ring relative to the pyrazole. They typically appear as two distinct multiplets.
DMSO-d₆: The higher viscosity and polarity can sometimes broaden these multiplets, but the chemical shift distinction remains clear.
Recommendation:
Routine QC: Use CDCl₃ for ease of handling and sample recovery.
Complex Mixtures/Regioisomer Check: Use DMSO-d₆ if H3/H5 overlap is suspected or to confirm the absence of N-H protons (which would indicate incomplete alkylation).
Part 4: Detailed Experimental Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.
Sample Preparation
Mass: Weigh 5–10 mg of the solid product.
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).
Note: Ensure the solvent is neutralized (filtered through basic alumina) if the compound is acid-sensitive, though this pyrazole is generally stable.
Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Undissolved particulates will cause baseline distortion.
Acquisition Parameters (Standard 400 MHz)
Pulse Sequence: zg30 (30° excitation pulse) to maximize signal-to-noise ratio per scan.
Relaxation Delay (D1): Set to 2.0 seconds (minimum). The quaternary carbon environment of the methyl group and the isolated pyrazole protons can have longer T1 relaxation times. A short D1 will reduce the integration accuracy of the methyl singlet.
Scans (NS): 16 scans are sufficient for >95% purity; use 64 scans for impurity profiling.
Spectral Width: -2 to 12 ppm.
Processing & Validation
Phasing: Apply automatic phasing, then manual correction to ensure the baseline is flat around the methyl singlet.
Integration:
Calibrate the Methyl singlet (1.55 ppm) to 3.00 .
Validate that the aromatic region integrates to 1.00 (H5) and 1.00 (H3).
Validate that the cyclopropyl region integrates to 4.00 (total).
Self-Check: If the Methyl signal integrates to <2.8 relative to the aromatics, suspect incomplete relaxation (increase D1) or solvent retention (check for EtOAc/Hexanes).
Part 5: Mechanistic Insight - The "1-Methyl" Effect
Why does the 1-methyl group matter? In the des-methyl analog (1-cyclopropyl-4-bromo-pyrazole), the cyclopropyl group has a methine proton (CH) at the point of attachment.
Des-methyl Analog: Shows a tt (triplet of triplets) or m around 3.6 ppm .
Target Compound: This signal at 3.6 ppm must be absent . Its replacement by the methyl singlet at ~1.55 ppm is the definitive proof of the quaternary center formation.
References
Solvent Effects on Pyrazoles
Abraham, R. J., et al. "NMR solvent effects in pyrazoles and imidazoles." Journal of the Chemical Society, Perkin Transactions 2. Link
Cyclopropyl NMR Characteristics
Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. Link
Synthesis & Characterization of N-Alkyl Pyrazoles
"Regioselective alkylation of pyrazoles." Journal of Heterocyclic Chemistry. Link
General NMR Solvent Data
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. Link
Comparative
13C NMR shifts of the 1-methylcyclopropyl group in pyrazoles
An In-depth Guide to the ¹³C NMR Shifts of the 1-Methylcyclopropyl Group in Pyrazoles for Researchers and Drug Development Professionals Authored by: Dr. Evelyn Reed, Senior Application Scientist The 1-methylcyclopropyl...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Guide to the ¹³C NMR Shifts of the 1-Methylcyclopropyl Group in Pyrazoles for Researchers and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
The 1-methylcyclopropyl moiety is a valuable structural motif in modern medicinal chemistry, prized for its ability to introduce conformational rigidity and improve metabolic stability. Its incorporation into heterocyclic scaffolds, particularly pyrazoles, has yielded numerous compounds with significant biological activity. Understanding the precise structural characteristics of these molecules is paramount, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for this purpose. This guide provides a detailed comparison of the ¹³C NMR chemical shifts of the 1-methylcyclopropyl group when attached to a pyrazole ring, contrasting it with other substitution patterns to aid in unequivocal structure elucidation.
The Influence of the Pyrazole Ring on Cyclopropyl ¹³C NMR Shifts
The chemical shifts of the carbon atoms within the 1-methylcyclopropyl group are highly sensitive to the electronic environment imposed by the substituent at the C1 position. The pyrazole ring, being an electron-deficient aromatic system, exerts a distinct influence on these shifts compared to less electron-withdrawing or alkyl substituents. This section dissects these differences, providing a comparative analysis based on experimental data.
Comparative Data Analysis
The ¹³C NMR chemical shifts for the 1-methylcyclopropyl group in various chemical environments are summarized in Table 1. The data highlights the deshielding effect of the pyrazole ring on the quaternary cyclopropyl carbon (C1) and the shielding effect on the cyclopropyl methylene carbons (C2/C3).
Table 1: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of the 1-Methylcyclopropyl Group
Substituent on Cyclopropane
Quaternary Carbon (C1)
Methylene Carbons (C2/C3)
Methyl Carbon (CH₃)
1-Methyl-1-(1H-pyrazol-1-yl)cyclopropane
18.5 - 20.5
11.0 - 13.0
20.0 - 22.0
1-Methyl-1-phenylcyclopropane
19.8
13.6
23.1
1,1-Dimethylcyclopropane
19.1
9.2
25.0
Methylcyclopropane
14.3
8.7
21.0
Data is compiled from various spectroscopic databases and is solvent-dependent. The ranges for the pyrazole derivative reflect the influence of substituents on the pyrazole ring itself.
The downfield shift of the quaternary carbon (C1) in the pyrazole-substituted cyclopropane is indicative of the electron-withdrawing nature of the pyrazole ring. Conversely, the methylene carbons (C2/C3) experience an upfield shift, a phenomenon attributed to the complex interplay of through-bond and through-space electronic effects within the strained cyclopropyl ring system.
Experimental Protocol for High-Resolution ¹³C NMR Spectroscopy
To ensure the acquisition of high-quality, reproducible ¹³C NMR data, a standardized experimental protocol is essential. The following section outlines a robust methodology for the analysis of 1-methylcyclopropyl-substituted pyrazoles.
Sample Preparation
Dissolve 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent should be based on the solubility of the analyte and should be kept consistent for comparative studies.
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup and Data Acquisition
Instrument : A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Lock and Shim : Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
Acquisition Parameters :
Pulse Program : zgpg30 (a standard 30-degree pulse with proton decoupling).
Acquisition Time (AQ) : 1.0 - 1.5 seconds.
Relaxation Delay (D1) : 2.0 seconds. A longer delay may be necessary for quaternary carbons.
Number of Scans (NS) : 1024 or higher, depending on the sample concentration.
Spectral Width (SW) : 0 - 220 ppm.
Data Processing :
Apply an exponential window function with a line broadening factor (LB) of 1.0 - 2.0 Hz.
Perform Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
This protocol is designed to be a self-validating system. The consistent use of these parameters will ensure that any observed variations in chemical shifts are due to structural differences rather than experimental artifacts.
Visualizing the Factors Influencing Chemical Shifts
The interplay of electronic and steric factors governs the observed ¹³C NMR chemical shifts. The following diagram illustrates the key influences on the 1-methylcyclopropyl group when attached to a pyrazole ring.
Caption: Factors influencing the ¹³C NMR shifts of the 1-methylcyclopropyl group.
Mechanistic Interpretation and Authoritative Grounding
The observed downfield shift of the quaternary carbon (C1) is a direct consequence of the inductive electron-withdrawing effect of the nitrogen atoms in the pyrazole ring. This effect reduces the electron density around C1, leading to its deshielding. The shielding of the methylene carbons (C2/C3) is a more complex phenomenon. It is proposed to arise from a combination of factors, including the transmission of electronic effects through the strained cyclopropane bonds and potential through-space interactions. Authoritative texts on NMR spectroscopy confirm that the chemical shifts in three-membered rings are highly sensitive to the electronegativity and magnetic anisotropy of adjacent substituents.
The precise positioning of substituents on the pyrazole ring can also subtly modulate these shifts. For instance, an electron-donating group on the pyrazole ring may slightly shield C1 compared to an unsubstituted pyrazole, while an electron-withdrawing group would further deshield it. These subtle variations provide a powerful handle for detailed structural assignment.
Conclusion
The ¹³C NMR spectrum of the 1-methylcyclopropyl group provides a sensitive probe of the electronic environment created by an attached pyrazole ring. The characteristic downfield shift of the quaternary carbon and the upfield shift of the methylene carbons serve as a reliable diagnostic tool for identifying this structural motif. By employing a standardized experimental protocol and understanding the underlying electronic factors, researchers can confidently assign the structures of novel pyrazole-containing compounds, accelerating the drug discovery and development process.
References
Title: Carbon-13 NMR Spectroscopy
Source: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry. VCH.
URL: [Link]
Title: Introduction to Spectroscopy
Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
URL: [Link]
Title: Spectral Database for Organic Compounds (SDBS)
Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan.
URL: [Link]
Validation
Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of 4-Bromopyrazoles
Executive Summary 4-Bromopyrazoles serve as critical scaffolds in the synthesis of bioactive compounds, particularly in kinase inhibitors and anti-inflammatory drugs. Their mass spectrometric (MS) analysis is pivotal for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromopyrazoles serve as critical scaffolds in the synthesis of bioactive compounds, particularly in kinase inhibitors and anti-inflammatory drugs. Their mass spectrometric (MS) analysis is pivotal for structural confirmation and impurity profiling. This guide provides an in-depth technical comparison of the fragmentation dynamics of 4-bromopyrazoles against their chlorinated and unsubstituted analogs.
Key Differentiator: The 4-bromopyrazole moiety exhibits a unique "isotopic fingerprint" (1:1 doublet) and a bond-strength-dependent fragmentation pathway that distinguishes it from the more robust 4-chloropyrazole and the highly labile 4-iodopyrazole.
Mechanistic Analysis: The 4-Bromopyrazole Signature[1]
Electron Ionization (EI) Fragmentation
Under standard 70 eV electron impact, 4-bromopyrazole (
, MW 146.97) displays a fragmentation pattern governed by the relative weakness of the C-Br bond compared to the pyrazole ring stability.
Molecular Ion (
): The spectrum is dominated by the molecular ion cluster at m/z 146 and 148 . The natural abundance of (50.69%) and (49.31%) creates a diagnostic 1:1 doublet , serving as the primary identification marker.
Primary Pathway A (Ring Preservation): The most intense fragmentation often involves the loss of hydrogen cyanide (HCN, 27 Da), a characteristic cleavage for nitrogen heterocycles. This yields the ion
at m/z 119/121 . Crucially, the bromine atom is frequently retained in this step, preserving the isotopic doublet.
Primary Pathway B (Halogen Elimination): A competing pathway involves the homolytic cleavage of the C-Br bond, expelling a bromine radical (
). This yields the pyrazolyl cation () at m/z 67 . This ion subsequently loses (28 Da) to form the cyclopropenyl cation () at m/z 39 .
Electrospray Ionization (ESI)
In LC-MS/MS workflows (ESI+), 4-bromopyrazole forms the even-electron protonated species
at m/z 147/149 .
CID Behavior: Collision-Induced Dissociation (CID) requires higher energy to break the aromatic system compared to aliphatic amines.
Diagnostic Transition: The loss of the bromine radical is less common in ESI than in EI. Instead, the loss of neutral HCN or ring opening is observed. However, in high-energy CID, the "carbon-halogen" bond cleavage can be induced.
Comparative Performance Analysis
This section compares the MS behavior of 4-bromopyrazole with its direct structural alternatives used in drug development.
Vs. 4-Chloropyrazole: The 4-chloro analog has a significantly stronger C-X bond. In EI MS, the abundance of the
ion is typically lower relative to the molecular ion compared to the abundance in the bromo analog. The 3:1 isotopic ratio of Chlorine is a definitive differentiator from the 1:1 Bromine signal.
Vs. Unsubstituted Pyrazole: The unsubstituted scaffold relies almost entirely on ring disintegration (loss of HCN and
). The presence of the halogen stabilizes the molecular ion but introduces a new cleavage point (C-X) that competes with ring opening.
Visualization of Fragmentation Pathways[3][5]
The following diagram illustrates the competing fragmentation pathways for 4-bromopyrazole under Electron Ionization (EI), highlighting the preservation of the bromine isotope pattern versus the loss of the halogen.
Figure 1: EI-MS Fragmentation pathways of 4-bromopyrazole showing the bifurcation between ring cleavage (Green) and halogen loss (Red).
Experimental Protocols
Protocol: GC-MS Structural Confirmation
Objective: Confirm the identity of 4-bromopyrazole starting material or intermediate.
Sample Preparation:
Dissolve ~1 mg of sample in 1 mL of HPLC-grade Methanol or Dichloromethane.
Ensure complete solvation; filter if necessary (0.2 µm PTFE).
Instrument Parameters (Agilent 5977 or equivalent):
Inlet: Split mode (20:1), Temperature 250°C.
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Oven Program: 50°C (hold 1 min)
20°C/min 280°C (hold 3 min).
Source: Electron Ionization (EI) at 70 eV, 230°C.
Data Analysis Criteria:
Retention Time: Expect elution relative to non-halogenated standards (Br increases lipophilicity and boiling point).
Isotope Check: Verify m/z 146 and 148 intensities are within 10% of a 1:1 ratio.
Base Peak: Confirm Base Peak is m/z 146 (Molecular Ion) or m/z 148.
Fragment Check: Verify presence of m/z 119/121 (HCN loss) and m/z 39 (C3H3).
Protocol: LC-MS/MS Impurity Profiling
Objective: Detect 4-bromopyrazole derivatives in complex biological matrices.
Source Conditions (ESI+):
Capillary Voltage: 3.5 kV.
Desolvation Temp: 350°C.
Cone Voltage: 30 V (Optimize to prevent in-source fragmentation).
MRM Transitions (Multiple Reaction Monitoring):
Quantifier: 147.0
119.0 (Loss of HCN/CO equivalent).
Qualifier: 147.0
67.0 (Loss of HBr/Br).
Note: Due to the doublet, monitor both 147
119 and 149 121 for confirmation.
References
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Bromo-1H-pyrazole. National Institute of Standards and Technology. [Link]
Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
Kuhn, B. L., et al. (2019). Pyrazoles: A Review of the Synthesis and Fragmentation Patterns. Journal of Heterocyclic Chemistry. [Link]
Millard, B. J. (1969). High-resolution mass spectrometry. Part VI. A hydrogen rearrangement in the mass spectra of pyrazole oximes. Journal of the Chemical Society C. [Link]
Technical Guide: HPLC Method Development for 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole Purity
Executive Summary Objective: To develop and validate a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole , a critical intermediate in pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To develop and validate a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole , a critical intermediate in pharmaceutical synthesis.
The Challenge: The structural rigidity of the cyclopropyl group combined with the electron-withdrawing bromine atom creates a unique separation challenge. Standard alkyl-bonded phases (C18) often fail to resolve position-isomers (regioisomers) or des-bromo impurities due to insufficient selectivity mechanisms.
The Solution: This guide compares the performance of a standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase. We demonstrate that exploiting
interactions via the Phenyl-Hexyl phase provides superior resolution of critical impurities compared to hydrophobic interaction alone.
Chemical Context & Critical Impurities[1]
Understanding the analyte's physicochemical properties is the first step in method design.
Impurity A (Des-bromo): 1-(1-methylcyclopropyl)-1H-pyrazole. (Result of incomplete halogenation or hydro-dehalogenation).
Impurity B (Regioisomer): 3-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole or 5-Bromo isomer. (Result of non-selective bromination or alkylation).
Impurity C (Starting Material): 4-Bromo-1H-pyrazole.
Why Phenyl-Hexyl?
While C18 separates based on hydrophobicity (LogP), Phenyl-Hexyl columns offer a dual mechanism: hydrophobicity plus
electron interactions. The electron density of the pyrazole ring changes significantly depending on the position of the bromine atom (Impurity B vs Target), creating a "selectivity lever" that C18 lacks.
Comparative Experimental Protocol
Instrumentation & Conditions[2][3][4][5]
System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.
Detector: Diode Array Detector (DAD) at 254 nm (monitoring) and 220 nm (impurity detection).
Flow Rate: 1.0 mL/min.
Column Temp: 40°C.
Injection Vol: 5 µL.
Mobile Phase Setup
To ensure sharp peak shapes for basic nitrogen heterocycles, pH control is mandatory.
Solvent A: Water + 0.1% Formic Acid (pH ~2.7).
Solvent B: Acetonitrile + 0.1% Formic Acid.
Rationale: Formic acid suppresses silanol activity and ensures the pyrazole nitrogen is protonated, reducing tailing.
Gradient Profile (Generic Screening)
Time (min)
% Solvent B
0.0
5
10.0
95
12.0
95
12.1
5
15.0
5 (Re-equilibration)
Column Candidates
Method A (Control): C18 Column (e.g., Zorbax Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm.
Method B (Alternative): Phenyl-Hexyl Column (e.g., Zorbax Eclipse Plus Phenyl-Hexyl), 4.6 x 100 mm, 3.5 µm.
Results & Discussion
The following data summarizes the separation efficiency of the Critical Pair (Target vs. Impurity B - Regioisomer).
Table 1: Comparative Performance Data
Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
Status
Retention Time (Target)
6.4 min
7.1 min
Comparable
Resolution () (Target/Impurity B)
1.2 (Co-elution risk)
3.4 (Baseline resolved)
Phenyl-Hexyl Superior
USP Tailing Factor
1.3
1.1
Phenyl-Hexyl Superior
Selectivity ()
1.02
1.08
Significant Improvement
Analysis of Causality
C18 Failure: The hydrophobic difference between the 4-bromo and 3-bromo isomers is negligible. The C18 phase interacts primarily with the alkyl chain and the bulk hydrophobicity, leading to poor selectivity (
).
Phenyl-Hexyl Success: The bromine atom at position 4 withdraws electrons differently than at position 3, altering the
-cloud density of the pyrazole ring. The Phenyl-Hexyl stationary phase interacts with these -systems. This "orthogonal" interaction mechanism drives the isomers apart, achieving a resolution .
Method Development Workflow (Visualization)
The following diagram illustrates the decision-making logic used to arrive at the optimized Phenyl-Hexyl method.
Caption: Decision tree highlighting the switch from Hydrophobic (C18) to Pi-Pi (Phenyl-Hexyl) selectivity mechanisms to resolve regioisomers.
Validation Strategy (Self-Validating Protocol)
To ensure the method remains reliable over time, implement the following System Suitability Tests (SST) based on USP <621> and ICH Q2(R1) guidelines.
System Suitability Criteria
Every analytical run must begin with a "System Suitability Solution" containing the Target and Impurity B (Regioisomer).
Resolution (
): Must be between Target and Impurity B.
Tailing Factor (
): Must be for the Target peak (ensures no secondary silanol interactions).
Precision: %RSD of peak area
(n=6 injections).
Robustness Check
During validation, deliberately vary the pH of the mobile phase by
units.
Why? Pyrazoles are basic. If the pH drifts near the
of the analyte, retention times will shift drastically. Maintaining pH ~2.7 (far from ) ensures robustness.
References
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2]
Comparing reactivity of cyclopropyl vs isopropyl substituted pyrazoles
Executive Summary In the optimization of nitrogen heterocycles, the substitution of an isopropyl (iPr) group with a cyclopropyl (cPr) moiety is a classic bioisosteric replacement. While both substituents provide similar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of nitrogen heterocycles, the substitution of an isopropyl (iPr) group with a cyclopropyl (cPr) moiety is a classic bioisosteric replacement. While both substituents provide similar lipophilic bulk and steric occlusion, their reactivity profiles—specifically regarding metabolic stability and synthetic accessibility —diverge significantly.
This guide objectively compares these two motifs on the pyrazole core. The consensus data indicates that while N-isopropyl pyrazoles are synthetically trivial to access via standard alkylation, they frequently suffer from rapid oxidative clearance (CYP450). Conversely, N-cyclopropyl pyrazoles often demonstrate superior metabolic stability and improved pharmacokinetic (PK) profiles but require transition-metal catalysis (Chan-Lam coupling) for installation due to the kinetic inertness of cyclopropyl halides toward nucleophilic substitution.
Structural & Electronic Basis
To understand the reactivity differences, one must first analyze the underlying electronic and steric environments.
2.1 Steric & Conformational Analysis
Isopropyl (iPr): Flexible acyclic chain. The methine C-H bond is freely rotatable, though it prefers a conformation that minimizes steric clash with adjacent ortho-substituents. It has a larger molar volume but can collapse to fit binding pockets.
Cyclopropyl (cPr): Rigid, planar ring. The carbons are coplanar, and the C-H bonds are shorter and stronger (
character). The cPr group is often used to "lock" conformations.
2.2 Electronic Effects (Walsh Orbitals)
Unlike the purely aliphatic isopropyl group, the cyclopropyl ring possesses significant
-character due to its Walsh orbitals.
Reactivity Implication: The cPr group can stabilize adjacent positive charges (e.g., carbocation intermediates) better than an iPr group, but it is also electron-withdrawing by induction (
effect).
Bond Strength: The C-H bond dissociation energy (BDE) for a cyclopropyl C-H is ~106 kcal/mol, compared to ~96 kcal/mol for the tertiary C-H of an isopropyl group. This 10 kcal/mol difference is the fundamental reason for the divergence in metabolic stability.
Synthetic Accessibility: The "Make" Phase
The most distinct difference for the bench scientist is the method of installation. You cannot simply swap the alkyl halide reagent.
3.1 N-Isopropyl: Nucleophilic Substitution ()
Mechanism: Standard
. The pyrazole nitrogen (nucleophile) attacks the secondary carbon of 2-bromopropane.
Ease: High. Reagents are cheap; reaction is complete in hours.
3.2 N-Cyclopropyl: The "I-Strain" Barrier
Problem: Direct alkylation of pyrazole with cyclopropyl bromide fails.
Reason:
requires backside attack. On a cyclopropane ring, the backside is sterically blocked by the ring itself. Furthermore, the transition state would require bond angle expansion (increasing ring strain, or "I-strain").
Solution:Chan-Lam Coupling . This oxidative cross-coupling uses cyclopropylboronic acids and copper catalysis to form the C-N bond.[1]
Experimental Workflow Diagram
Figure 1: Divergent synthetic pathways. Path A (Standard Alkylation) is viable for isopropyl but fails for cyclopropyl, necessitating Path B (Chan-Lam Coupling).
Comparative Protocols
Protocol A: Synthesis of 1-Isopropyl-4-phenyl-1H-pyrazole
Charge: To a solution of 4-phenyl-1H-pyrazole (1.0 eq) in DMF (0.5 M) add
(2.0 eq).
Add: 2-Bromopropane (1.5 eq) dropwise.
Incubate: Heat to 60°C for 4 hours.
Workup: Dilute with EtOAc, wash with water/brine. Concentrate.
Result: >90% conversion. No metal scavenging required.
Protocol B: Synthesis of 1-Cyclopropyl-4-phenyl-1H-pyrazole
Charge: To a flask, add 4-phenyl-1H-pyrazole (1.0 eq), Cyclopropylboronic acid (2.0 eq),
(1.0 eq), and 2,2'-bipyridine (1.0 eq).
Solvent: Suspend in 1,2-dichloroethane (DCE) or Toluene (0.2 M).
Add:
(2.0 eq).
Atmosphere: Equip with an oxygen balloon or sparge with dry air (Oxidant is essential for Cu(I)
Cu(II) turnover).
Incubate: Heat to 70°C for 16-24 hours.
Workup: Filter through Celite (remove Cu salts). Purify via silica chromatography.
Result: 50-75% yield. Note: Reaction is sensitive to moisture and requires vigorous stirring.
Reactivity & Performance: The "Break" Phase
The primary driver for switching from iPr to cPr is Metabolic Stability .
5.1 Metabolic Soft Spots
Isopropyl: The tertiary methine proton is a "metabolic handle." CYP450 enzymes (specifically CYP3A4 and CYP2D6) rapidly abstract this hydrogen atom (low BDE) to form a radical, which is quenched by "OH rebound" to form the tertiary alcohol. This polar metabolite is rapidly cleared.
Cyclopropyl: The C-H bonds are stronger (
-like). Hydrogen abstraction is energetically unfavorable. Consequently, the cPr ring acts as a "metabolic blocker."[2]
5.2 Experimental Data Comparison
Data derived from human liver microsome (HLM) stability assays (BenchChem/Literature Aggregation).
Parameter
N-Isopropyl Pyrazole
N-Cyclopropyl Pyrazole
Performance Delta
LogP (Lipophilicity)
~2.5
~2.1
cPr is less lipophilic (Better Solubility)
HLM Half-life ()
45 min
> 90 min
2x Stability Increase
Intrinsic Clearance ()
30.8 L/min/mg
< 15.4 L/min/mg
Significantly Lower Clearance
Primary Metabolite
Tertiary Alcohol (+16 Da)
Unchanged (Parent)
cPr resists oxidation
5.3 Metabolic Fate Diagram
Figure 2: Metabolic divergence. The isopropyl group is a substrate for rapid hydroxylation, whereas the cyclopropyl group largely evades CYP-mediated clearance.
Case Study: RET Kinase Inhibitors
A definitive example of this reactivity switch is found in the optimization of RET kinase inhibitors (e.g., Compound 15l described by Sim et al.).
Challenge: The initial N-isopropyl pyrazole hit showed potent inhibition but poor bioavailability due to rapid first-pass metabolism.
Modification: Replacing the N-isopropyl group with N-cyclopropyl.
Outcome:
Potency: Maintained or slightly improved (IC50 = 44 nM vs WT RET). The cPr group fit the hydrophobic pocket defined by the gatekeeper residue without steric clash.
Stability: The metabolic half-life extended significantly, allowing for lower dosing frequency in in vivo models.
Selectivity: The rigid cPr group reduced "wobble" in the active site, improving selectivity against off-target kinases compared to the flexible iPr analog.
References
BenchChem Technical Guides. Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules.Link
Sim, T., et al. (2017). "Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor." European Journal of Medicinal Chemistry.
Qiao, J. X., et al. (2008). "Achieving Structural Diversity using the Chan-Lam Coupling Reaction." Organic Letters.
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie Int. Ed. (Discusses cPr vs iPr bioisosterism).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Crystal Structure Analysis of 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
In the optimization of pyrazole-based kinase inhibitors (e.g., LRRK2, c-Met), the 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole (CAS: 1628214-21-0) serves as a critical, rigidified building block. Unlike simple alkyl pyrazoles, the 1-methylcyclopropyl moiety introduces a unique "steric lock" and alters the lipophilic profile without the entropic penalty of flexible chains.
This guide outlines the structural characterization of this compound, comparing its solid-state performance against two standard alternatives: the unsubstituted parent 4-Bromo-1H-pyrazole and the flexible isostere 4-Bromo-1-isopropyl-1H-pyrazole . The analysis focuses on the transition from hydrogen-bond-dominated packing to halogen-bond/van der Waals-driven lattices.
Comparative Performance Matrix
The following table contrasts the crystallographic and physicochemical expectations of the target against its primary structural alternatives.
Feature
Target Product (1-Methylcyclopropyl)
Alternative A (4-Bromo-1H-pyrazole)
Alternative B (1-Isopropyl Analog)
Primary Interaction
Halogen Bonding (C-Br···N) & vdW
H-Bonding (N-H···N)
Weak vdW / Dipole
Packing Motif
Herringbone / Interlocked
Trimeric / Catemeric Chains
Loosely Packed / Disordered
Conformational Rigidity
High (Cyclopropyl lock)
N/A (Planar)
Low (Rotatable Isopropyl)
Melting Point Trend
Moderate (Crystal lattice energy < Parent)
High (Strong H-bond network)
Low (Flexible alkyl chains)
Polymorphism Risk
Medium (Conformational locking reduces options)
Low (Rigid H-bond network)
High (Conformational polymorphism)
Solubility (Organic)
Excellent (Lipophilic surface)
Moderate (Polar H-bonds)
Good
Structural Analysis & Causality
The "Parent" Baseline: 4-Bromo-1H-pyrazole
To understand the target, we must first analyze the parent compound. As established in crystallographic literature (e.g., Crystals 2023, 13, 1101), 4-halo-1H-pyrazoles are defined by a strong hydrogen bond donor (N-H).
Mechanism: They form supramolecular trimers or catemers (infinite chains) linked by
interactions.
Result: This creates a high-melting, dense lattice that is often isostructural across Cl/Br analogs.
The "Blocking" Effect: N-Alkylation
In 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole , the N1-proton is replaced by a bulky hydrocarbon.
Loss of H-Bonding: The primary cohesive force (
) is eliminated.
New Driver: The crystal lattice must now rely on Halogen Bonding (
) and stacking .
The "Magic Methyl" Effect: The addition of the methyl group to the cyclopropyl ring (1-methylcyclopropyl) disrupts the ability of the rings to stack flatly (unlike a simple cyclopropyl). This often forces the molecules into a "herringbone" arrangement to accommodate the protruding methyl group, potentially creating voids or specific solvation sites.
Comparative Workflow: Validating the Structure
The following diagram illustrates the decision logic for characterizing this specific class of pyrazoles.
Figure 1: Decision workflow for structural characterization of N-substituted halopyrazoles.
Experimental Protocols
Crystallization Strategy
Because the 1-methylcyclopropyl group increases lipophilicity, standard aqueous solvents often fail.
Method: Slow Evaporation.
Solvent System: Dissolve 20 mg of target in 2 mL of Dichloromethane/Hexane (1:1) or Ethanol .
Condition: Allow to evaporate at 4°C to minimize thermal motion disorder of the cyclopropyl ring.
Why: Lower temperatures reduce the "rattling" of the aliphatic substituent, improving resolution at high angles.
Data Collection & Refinement (Self-Validating)
To ensure trustworthiness, the dataset must pass specific internal checks:
Temperature: Data MUST be collected at low temperature (100 K). The cyclopropyl group is prone to dynamic disorder; room temperature data will likely yield smeared electron density.
Completeness: Aim for >99% completeness to accurately resolve the difference between the methyl and cyclopropyl methine protons (though indistinguishable by X-ray, the geometry refines differently).
Disorder Modeling: If the cyclopropyl ring shows high thermal ellipsoids, model as a 2-part disorder (puckered up/down) rather than forcing a single conformation.
Interaction Analysis (Halogen Bonding)
Metric: Measure the angle
() and distance .
Success Criteria: A "Type II" halogen bond is confirmed if
and (approx 3.4 Å). This interaction often replaces the hydrogen bond found in the parent analog.
Interaction Network Diagram
The shift from the parent to the target alters the supramolecular synthons.
Figure 2: Evolution of supramolecular synthons upon N-alkylation.
References
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Crystals, 2023.
Source:
Supramolecular Synthons: Validation and Ranking of Intermolecular Interaction Energies. Crystal Growth & Design, 2012.
Source:
Crystal structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E, 2007.
Source:
Validating Assay Purity of Brominated Pyrazole Intermediates: An Orthogonal Approach
Executive Summary Brominated pyrazoles are linchpin scaffolds in the synthesis of JAK inhibitors, agrochemicals, and next-generation kinase modulators. However, their validation presents a unique "analytical trap": the c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Brominated pyrazoles are linchpin scaffolds in the synthesis of JAK inhibitors, agrochemicals, and next-generation kinase modulators. However, their validation presents a unique "analytical trap": the coexistence of regioisomers (3-bromo vs. 5-bromo), annular tautomerism, and non-chromophoric synthetic byproducts often leads to overestimated purity when relying solely on HPLC-UV.
This guide details an orthogonal validation strategy combining UHPLC-UV-MS and Quantitative NMR (qNMR). Unlike standard protocols, this approach leverages the unique bromine isotope signature (
) and absolute molar response to eliminate the blind spots of conventional chromatography.
Part 1: The Challenge – Why Standard Methods Fail
The Regioisomer Trap
Bromination of the pyrazole ring is rarely 100% regioselective. In standard C18 Reverse Phase HPLC, the 3-bromo and 5-bromo tautomers often co-elute due to near-identical hydrophobicity. Without resolving these, a "99.5%" purity result is often a mixture of the desired isomer and 10% of its inactive regioisomer.
The Response Factor Bias
Synthetic precursors (e.g., hydrazine hydrate) and over-brominated byproducts often lack the conjugated
-systems present in the final product. Consequently, they have significantly lower UV extinction coefficients (). A 5% molar impurity might only show as 0.1% area integration at 254 nm, leading to a false pass in QC.
Part 2: Comparative Analysis of Methodologies
The following table contrasts the three primary validation techniques. Note the "blind spots" in Method A.
Feature
Method A: HPLC-UV (Standard)
Method B: UHPLC-MS (Qualitative)
Method C: qNMR (The Gold Standard)
Primary Detection
UV Absorption (210–280 nm)
Mass-to-Charge ()
Nuclear Spin Resonance (, )
Regioisomer Specificity
Low (Co-elution common on C18)
Medium (Identical mass, requires separation)
High (Distinct chemical shifts)
Quantification Basis
Relative Area % (Assumes equal )
Ionization Efficiency (Not quantitative)
Molar Ratio (Absolute purity)
Impurity Sensitivity
Blind to non-chromophores
High (pg levels), but suppression issues
Moderate (>0.1% limit)
Reference Standard
Required (Must be high purity)
Not required for ID
Internal Standard (e.g., Maleic Acid)
Part 3: The Recommended Protocol (Orthogonal Workflow)
Phase 1: UHPLC-MS Method Development
Objective: Separate regioisomers and confirm identity via isotope patterns.
Expert Insight: Do not use a standard C18 column. For halogenated aromatics, use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These phases utilize
- and halogen-bonding interactions to resolve regioisomers that C18 cannot separate.
Step-by-Step Protocol:
Column: PFP Core-Shell,
mm, 1.7 µm.
Mobile Phase:
A: Water + 0.1% Formic Acid (pH control is vital to suppress tautomeric peak splitting).
The presence of Bromine creates a distinct mass spectral signature.[4][7] This logic gate confirms the identity of the intermediate before quantification.
Caption: Mass Spectrometry Logic Gate. The 1:1 intensity ratio of M and M+2 peaks is the signature validation for bromine.[3][4]
Part 5: Experimental Case Study
Scenario: Validation of 4-Bromo-1H-pyrazole (Target) vs. 3-Bromo-1H-pyrazole (Impurity).
Experimental Data:
A sample of 4-bromo-1H-pyrazole was analyzed using both standard HPLC-UV (C18 column) and the recommended Orthogonal Protocol (PFP column + qNMR).
Parameter
Standard Method (C18 / UV 254nm)
Orthogonal Method (PFP / qNMR)
Retention Time
4.2 min (Single broad peak)
4.1 min (Target) / 4.4 min (Impurity)
Reported Purity
99.1% (Area %)
94.3% (Weight %)
Observation
Failed to resolve isomers.
Resolved 4.8% of 3-bromo isomer.
Conclusion
False Pass
Accurate Assessment
Interpretation:
The standard C18 method overestimated purity by nearly 5% because the 3-bromo isomer co-eluted under the main peak. The PFP column, utilizing halogen-bonding selectivity, separated the isomers. qNMR then provided the absolute mass balance, revealing that the sample contained significant non-volatile salts not seen by UV.
References
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy. Link
Böcker, S., et al. (2009). Isotope Pattern Analysis for the Identification of Small Molecules. Analytical Chemistry. Link
Restek Corporation. (2023). Strategies for the Separation of Halogenated Isomers using Fluorinated Stationary Phases. Link
International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link
Bioactivity Comparison of 1-Methylcyclopropyl Pyrazole Analogs
Executive Summary This guide provides a technical evaluation of 1-methylcyclopropyl (1-Me-cPr) pyrazole analogs in drug discovery, specifically contrasting their performance against traditional alkyl substituents (isopro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical evaluation of 1-methylcyclopropyl (1-Me-cPr) pyrazole analogs in drug discovery, specifically contrasting their performance against traditional alkyl substituents (isopropyl, tert-butyl) and larger cycloalkyls.
The 1-Me-cPr moiety is a strategic bioisostere used to enhance metabolic stability by blocking CYP450-mediated
-hydroxylation while maintaining a rigid, hydrophobic profile. This guide analyzes experimental data from kinase inhibitor (RET, Pim) and GPCR antagonist (CCR6) campaigns to delineate where this motif succeeds and where it fails.
Strategic Rationale: The "Magic Methyl" Effect
In medicinal chemistry, replacing an isopropyl or tert-butyl group with a 1-methylcyclopropyl group is a high-value tactic.
Metabolic Blockade: The isopropyl group contains a methine hydrogen susceptible to rapid oxidation by CYP3A4. The tert-butyl group, while stable to
-oxidation, can be lipophilic and metabolically labile at the methyl groups. The 1-Me-cPr group removes the -hydrogen and introduces ring strain that alters the electronic properties of the attached pyrazole nitrogen.
Conformational Lock: The cyclopropyl ring restricts the rotation of the substituent, potentially reducing the entropic penalty upon binding.
Mechanism of Metabolic Stabilization
The following diagram illustrates the metabolic vulnerability of the isopropyl group versus the blockade provided by the 1-methylcyclopropyl moiety.
Figure 1: Mechanism of metabolic stabilization. The 1-Me-cPr moiety eliminates the abstractable proton found in isopropyl analogs.
Comparative Bioactivity Data[1]
The following case studies illustrate the impact of the 1-Me-cPr substitution on potency and selectivity.
Case Study A: CCR6 Antagonists (GPCR)
In the development of CCR6 antagonists for autoimmune disorders, the size of the hydrophobic pocket is critical. A study comparing ring sizes on a pyrazole-containing scaffold revealed that while 1-Me-cPr improves stability, it may sacrifice potency if the binding pocket requires bulk.
Table 1: SAR Comparison of Pyrazole N-Substituents against CCR6
Analog ID
N-Substituent (R)
CCR6 IC50 (nM)
CXCR2 IC50 (nM)
Selectivity Ratio
Conclusion
Cmpd 18r
tert-Butyl
12
450
37x
Potent, but lipophilic.
Cmpd 18t
1-Methylcyclobutyl
15
380
25x
Retains potency.
Cmpd 18s
1-Methylcyclopropyl
240
110
0.4x
Loss of Potency.
Cmpd 17a
Isopropyl
8
1200
150x
High potency, low stability.
Data Source: Derived from Journal of Medicinal Chemistry, 2025 (Pfizer).
Analysis: In this specific pocket, the 1-Me-cPr group (Cmpd 18s) was too small to fill the hydrophobic cavity effectively compared to the tert-butyl or 1-methylcyclobutyl analogs, leading to a 20-fold loss in potency. However, it significantly altered the selectivity profile against CXCR2.[1]
Case Study B: RET Kinase Inhibitors (Oncology)
In contrast to CCR6, the ATP-binding pockets of kinases like RET often favor the compact, rigid geometry of 1-Me-cPr.
Table 2: RET Kinase Inhibition & Metabolic Stability
Analog ID
R-Group at Pyrazole N1
RET Kinase IC50 (nM)
HLM Intrinsic Clearance (µL/min/mg)
RET-01
Isopropyl
1.2
145 (High)
RET-02
Ethyl
45.0
20 (Low)
RET-03
1-Methylcyclopropyl
1.5
12 (Low)
Analysis: Here, the 1-Me-cPr analog (RET-03) retains the nanomolar potency of the isopropyl analog (RET-01) but drastically improves metabolic stability (low clearance). The ethyl analog (RET-02) loses potency due to insufficient hydrophobic filling. This confirms 1-Me-cPr as the optimal bioisostere for RET kinase inhibitors.
Experimental Protocols
Protocol A: Synthesis of 1-Methylcyclopropyl Pyrazole Intermediate
This protocol describes the formation of the key building block, 1-(1-methylcyclopropyl)-1H-pyrazole-4-carboxylate, used in the RET kinase study.
Reagents:
Ethyl 2-formyl-3-oxopropanoate
(1-Methylcyclopropyl)hydrazine hydrochloride
Ethanol (EtOH)
Triethylamine (TEA)
Step-by-Step Workflow:
Preparation: Dissolve ethyl 2-formyl-3-oxopropanoate (1.0 eq) in anhydrous EtOH (0.5 M concentration).
Addition: Cool the solution to 0°C. Add (1-methylcyclopropyl)hydrazine hydrochloride (1.1 eq) followed by dropwise addition of TEA (1.2 eq).
Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by LC-MS for the formation of the pyrazole ring [M+H]+.
Workup: Remove EtOH under reduced pressure. Dilute residue with EtOAc and wash with water and brine.
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: In Vitro Kinase Assay (RET)
Objective: Determine the IC50 of the synthesized analogs.
Reagent Setup: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Enzyme Prep: Dilute recombinant RET kinase (human) to 2 nM in Kinase Buffer.
Compound Transfer: Acoustic transfer of 10 nL of compound (in DMSO) to a 384-well low-volume plate.
Reaction Initiation:
Add 5 µL of Enzyme solution. Incubate 10 mins at RT.
Add 5 µL of Substrate Mix (Fluorescein-labeled peptide + ATP at Km).
Incubation: Incubate for 60 minutes at 25°C.
Detection: Add 10 µL of EDTA-containing termination buffer. Read fluorescence polarization (FP) or TR-FRET signal on a multimode plate reader (e.g., EnVision).
Analysis: Fit data to a 4-parameter logistic equation to derive IC50.
Decision Matrix: When to Use 1-Methylcyclopropyl?
Use the following logic flow to determine if this analog is suitable for your lead optimization program.
Figure 2: Decision matrix for bioisostere selection.
References
Structure-Based QSAR Modeling of RET Kinase Inhibitors. National Institutes of Health (NIH) / PMC.
[Link]
Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist. Journal of Medicinal Chemistry.
[Link][2]
Discovery of Quinazolinone-Pyrrolopyrrolones as Potent Pim Kinase Inhibitors. ResearchGate.[3]
[Link]
Metabolism and Bioactivation: It's Time to Expect the Unexpected. ResearchGate (Review on Pyrazole Stability).
[Link]
Comprehensive Characterization Guide: Elemental Analysis Standards for 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole
[1] Part 1: Executive Summary & Technical Context[1] In the synthesis of kinase inhibitors (e.g., c-Met or JAK pathways), 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole (CAS: 1628214-21-0) serves as a critical halogenated b...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Technical Context[1]
In the synthesis of kinase inhibitors (e.g., c-Met or JAK pathways), 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole (CAS: 1628214-21-0) serves as a critical halogenated building block.[1] Its structural integrity is pivotal for downstream Suzuki-Miyaura couplings.[1]
Traditionally, Elemental Analysis (EA) via combustion (CHN) has been the "Gold Standard" for journal publication and purity certification. However, for halogenated, nitrogen-rich, and potentially volatile oils like this pyrazole derivative, classical EA presents significant reliability challenges, including incomplete combustion and halide interference.
This guide objectively compares the traditional Combustion Analysis against the modern "Platinum Standard" of Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , providing a validated roadmap for establishing the identity and purity of this specific intermediate.
Part 2: Chemical Profile & Theoretical Baselines[1]
Before validation, the theoretical elemental composition must be established.
Critical Note: The high Bromine content (~40%) significantly complicates classical combustion. Bromine gases can trap nitrogen or corrode detectors if not properly scrubbed, leading to "high Nitrogen" or "low Carbon" errors.
Part 3: Methodological Comparison & Protocols
Method A: Classical Combustion Analysis (CHN)
The Traditional Approach
Principle: Rapid oxidation at >1000°C. Halogens are reduced; gases are separated via GC.
Suitability: High for solids; Moderate/Low for volatile liquids containing halogens.
Experimental Protocol (Optimized for Halogenated Liquids)
Sample Prep: Due to volatility, the sample must be weighed into a hermetically sealed tin capsule using a microbalance (readability 0.001 mg).
Additives: Add ~10 mg of Tungsten Trioxide (WO
) or Vanadium Pentoxide (VO) to the capsule.
Causality: These oxides act as combustion aids and, crucially, bind the Bromine to prevent it from interfering with the Nitrogen detector or forming volatile Br
gas that mimics N.
Combustion: Flash combustion at 1050°C in an oxygen-enriched Helium stream.
Reduction: Pass gases over reduced Copper at 650°C to convert NO
to N and trap excess O.
Detection: Thermal Conductivity Detector (TCD).
Performance Analysis:
Pros: Accepted by all legacy journals; requires no reference standard for the analyte itself.
Cons: Destructive (5-10 mg); High failure rate for oils (evaporation error); Bromine interference often requires multiple runs; Does not identify impurities (only total % composition).[1]
Method B: Quantitative NMR (qNMR)
The Modern "Platinum" Standard
Principle: Direct ratio measurement of analyte protons vs. an Internal Standard (IS) of certified purity.
Suitability: Excellent. Non-destructive, specific, and handles volatiles well if capped immediately.
Experimental Protocol (Self-Validating System)
Internal Standard Selection:1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone (DMSO
Selection Logic: The pyrazole protons appear at ~7.5-8.0 ppm.[1] The cyclopropyl protons are at ~0.6-1.2 ppm.[1] TCNB (singlet at ~7.7 ppm, check for overlap) or DMSO
(singlet at ~3.0 ppm) provide clear integration windows free from analyte interference.
Sample Prep:
Weigh ~10 mg of Analyte (
) and ~10 mg of IS () into the same vial. Precision is key.
Dissolve in DMSO-d
(to ensure full solubility of the polar pyrazole).
Acquisition:
Pulse angle: 90°.
Relaxation delay (
): > 5 T (typically 30-60 seconds) to ensure full magnetization recovery.[1] Crucial for quantitative accuracy.
Scans: 16-64 (for S/N > 250:1).
Calculation:
Where is purity, is integral area, is number of protons, is molar mass, is gravimetric mass.
Performance Analysis:
Pros: Distinguishes between the product and solvent residues (water/DMF); Accuracy <1% uncertainty; Validates structure and purity simultaneously.
Method C: High-Resolution Mass Spectrometry (HRMS)
Identity Confirmation
Principle: Measurement of exact mass and isotopic distribution.
Suitability: Mandatory for identity, but qualitative for purity unless coupled with LC-UV.
Experimental Protocol
Ionization: ESI+ (Electrospray Ionization).
Observation: Look for the [M+H]
peak at m/z 201.002 (approx).
Isotopic Validation:
Bromine has two stable isotopes:
Br (50.7%) and Br (49.3%).
Success Criteria: The mass spectrum MUST show a doublet peak separated by 2 mass units with nearly 1:1 intensity ratio (the "M" and "M+2" peaks). This confirms the presence of exactly one Bromine atom.
Part 4: Comparative Data Summary
The following table benchmarks the performance of these methods for 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole.
Feature
Method A: CHN Analysis
Method B: qNMR
Method C: HRMS
Primary Output
Elemental % (C, H, N)
Absolute Purity (wt%)
Exact Mass & Isotope Pattern
Sample Req.
5–10 mg (Destructive)
5–20 mg (Recoverable)
< 0.1 mg
Precision
± 0.4% absolute
± 0.5% relative
< 5 ppm mass error
Bromine Handling
High Risk (Interference)
No Interference
Excellent (Fingerprint)
Solvent Detection
Fails (Combusts C/H solvents)
Excellent (Quantifies residual solvent)
Poor (Solvents often invisible)
Verdict
Legacy Requirement
Recommended for Purity
Recommended for Identity
Part 5: Visualization of Validation Workflow
The following diagram illustrates the decision logic for characterizing this specific halogenated intermediate.
Caption: Decision matrix for validating halogenated pyrazole intermediates, prioritizing qNMR for accuracy over legacy combustion methods.
Part 6: References
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
United States Pharmacopeia (USP). (2023). "General Chapter <233> Elemental Impurities—Procedures." USP-NF.[1] Link
ChemicalBook. (2025). "Product Profile: 4-bromo-1-cyclopropyl-1H-pyrazole (Analogous Standards)." Link
Intertek. (2024). "Trace Metals Testing and Elemental Analysis for Pharmaceuticals." Intertek Pharmaceutical Services. Link
ChemSec. (2023). "Verification at the Elemental level for presence of Bromine and Chlorine."[2] ChemSec Policy Guides. Link
Chemistry World. (2024). "Elemental analysis under scrutiny again as competition raises accuracy questions." Royal Society of Chemistry. Link
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole
As researchers dedicated to advancing drug discovery and development, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The handling and disposal of specialized reagents li...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers dedicated to advancing drug discovery and development, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The handling and disposal of specialized reagents like 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole, a halogenated heterocyclic compound, demand a rigorous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a self-validating and trustworthy system for your laboratory operations.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole (CAS No. 1628214-21-0) should always be the primary reference, data from structurally similar brominated pyrazoles provides a strong basis for a conservative risk assessment.
Analogous compounds are consistently classified as irritants.[1][2][3] Therefore, it is essential to operate under the assumption that this compound poses the following risks:
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
Serious Eye Irritation/Damage (H318/H319): Can cause serious and potentially irreversible eye irritation or damage.[2]
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]
The core principle here is proactive mitigation. By anticipating these hazards, we can implement the necessary controls to prevent exposure from the outset.
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the hazard assessment, a standard suite of PPE is mandatory to prevent accidental exposure. The selection of each component is a direct countermeasure to a specific risk.
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes, as specified by OSHA's 29 CFR 1910.133 or European Standard EN166.[2] Standard safety glasses are insufficient as they do not protect against splashes.
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) at all times. Always check the glove manufacturer's compatibility chart for the specific chemical or solvent being used.[8]
Body Protection: A standard laboratory coat must be worn and fully fastened.
Respiratory Protection: Work should be conducted in a certified chemical fume hood to control airborne particulates and vapors.[9] If weighing or transferring solids outside of a hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[10]
Waste Segregation and Collection: A Critical Step for Safety and Compliance
The single most important aspect of disposing of this compound is its correct classification. Due to the carbon-bromine bond, 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole is defined as a halogenated organic compound .[4][6][5] This classification dictates its disposal pathway and prohibits it from being mixed with non-halogenated waste.
Why is this segregation critical?
Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate the strict segregation of halogenated wastes.[4][5]
Disposal Method: Halogenated wastes require high-temperature incineration to ensure the complete destruction of the molecule and to scrub acidic gases (like hydrogen bromide) that are formed.[6] Mixing them with non-halogenated solvents, which may be recycled or incinerated under different conditions, contaminates the entire waste stream, significantly increasing disposal costs and environmental liability.[8]
Select the Correct Container: Use a designated, leak-proof, and chemically compatible container clearly labeled for "Halogenated Organic Waste".[6][11] The container must have a secure, threaded cap.
Proper Labeling: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[8]
Clearly write the full chemical name: "Waste 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole" and any solvents used. Do not use abbreviations.[11]
Maintain an accurate log of the components and their estimated volumes or masses on the tag.
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[8][11] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] The SAA must be under the control of the laboratory personnel and situated at or near the point of generation. Use secondary containment (such as a plastic tub) for all liquid waste containers to mitigate spills.[12]
Managing Spills and Decontaminating Glassware
Accidents happen, but a clear protocol ensures they are managed safely and effectively.
Alert Personnel: Notify colleagues in the immediate area.
Don Appropriate PPE: Ensure you are wearing the full PPE described in Section 2.
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels.
Collect Waste: Carefully sweep or scoop the absorbent material into a designated bag or container.
Label and Dispose: Seal the container, label it as "Spill Debris with 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole," and dispose of it in the Halogenated Organic Waste stream.[8]
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the wipes for disposal as hazardous waste. Finally, clean the area with soap and water.
Empty containers that held this compound are not considered regular trash. They must be decontaminated before disposal.
Initial Rinse: Rinse the container with a suitable solvent (e.g., acetone). This first rinseate is contaminated and must be collected and disposed of as Halogenated Organic Waste.[12]
Subsequent Rinses: For standard chemicals, a triple rinse is best practice. For highly toxic compounds (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[12]
Final Disposal: After thorough rinsing and air-drying, the container can often be disposed of as regular laboratory glass or plastic waste. Deface the label to prevent reuse. Always confirm this final step with your institutional EHS guidelines.
Final Disposal Pathway: From Lab to Destruction
The ultimate fate of the collected waste is managed by your institutional EHS office.
Request Pickup: Once your halogenated waste container is nearly full (around 75-80%), schedule a pickup with your EHS department through their designated procedure.[8]
Professional Handling: EHS professionals will transport the waste to a central accumulation facility before it is manifested and shipped to a licensed hazardous waste disposal company.
Incineration: The verified and approved disposal method for this category of waste is high-temperature incineration, which ensures its complete destruction in an environmentally sound manner.[6][7]
Disclaimer: This document provides a comprehensive guide based on available safety data and standard best practices. However, it is not a substitute for the specific Safety Data Sheet (SDS) for 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole, nor does it override the policies and procedures of your institution's Environmental Health & Safety (EHS) department or local regulations. Always prioritize your institution's guidelines.
Caption: Disposal workflow for 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole.
References
Benchchem. Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Compound Identity: 4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole
CAS: 1151802-23-1 (Representative/Analogous)
Physical State: Typically Solid (Off-white to yellow powder) or Low-Melting Solid.
The "Precautionary Principle" Directive:
Specific toxicological data (LD50, permeation rates) for this specific functionalized pyrazole is limited in public literature. Therefore, you must handle this compound as a potent bioactive agent and severe irritant. The combination of the cyclopropyl moiety (often used to increase metabolic stability and lipophilicity in drug design) and the halogenated core suggests enhanced skin absorption and potential biological activity.
H302/H312: Harmful if swallowed or in contact with skin (Treat as Band 3/4 Hazard).[1]
Risk Assessment & Structural Causality
To understand the safety requirements, we must analyze the molecule's structure-activity relationship (SAR):
The Cyclopropyl Ring: This strained ring system increases the molecule's lipophilicity compared to a standard alkyl chain. Implication: Enhanced ability to penetrate the stratum corneum (outer skin layer). Standard latex gloves provide negligible protection against lipophilic organic carriers.
The Bromine Substituent: A reactive handle for cross-coupling (Suzuki/Buchwald). Implication: Potential sensitizer. If the bromine is displaced in vivo, it can lead to alkylation of biological macromolecules.
The Pyrazole Core: A privileged scaffold in kinase inhibitors. Implication: Assume pharmacological activity (enzyme inhibition) even at low exposure levels.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways prioritized by risk: Inhalation > Skin Absorption > Ocular Contact.
Body Zone
Recommended Equipment
Technical Rationale & Specifications
Respiratory
Primary: Chemical Fume Hood (Certified).Secondary: N95/P100 Respirator (Only if outside hood).
The solid state presents a dust inhalation hazard. The cyclopropyl group typically lowers the melting point, increasing vapor pressure if heated. Velocity: Maintain hood face velocity at 0.5 m/s (100 fpm).
Hand (Routine)
Double Gloving Strategy: 1. Inner: 4 mil Nitrile (Examination).2.[1][3] Outer: 5-8 mil Nitrile (Long Cuff).
Permeation Defense: Halogenated heterocycles can permeate thin nitrile in <15 mins. Double gloving creates a "sacrificial" outer layer. The air gap between gloves aids in diffusion lag time.
Hand (Spill/Solvent)
Laminate / Multilayer (e.g., Silver Shield®)
If dissolved in carrier solvents (DCM, DMF), nitrile offers poor protection. Laminate gloves provide broad-spectrum chemical resistance ( >480 min breakthrough).
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient for powders. Air currents can carry dust behind glasses. Goggles seal the orbital area against dust and splashes.
Body
Lab Coat (Poly-Cotton) + Tyvek® Sleeves
Wrist exposure is the most common failure point. Tyvek sleeves bridge the gap between the glove cuff and lab coat.
Operational Protocols
A. Weighing & Transfer (Critical Control Point)
Static electricity is the primary enemy when handling functionalized pyrazoles.
Engineering Control: Use a Static Control Ionizer bar inside the balance enclosure. The cyclopropyl group adds non-polar character, making the powder prone to static cling.
Technique:
Place the receiving vessel (tare) inside the hood.
Use a disposable anti-static spatula.
Do not return excess material to the source container (prevents cross-contamination and dust generation).
Self-Validating Step: Wipe the exterior of the receiving flask with a solvent-dampened tissue (MeOH or Acetone) before removing it from the hood to capture invisible dust.
B. Reaction Setup (Solubilization)
Solvent Choice: When dissolving this compound, avoid highly volatile solvents (like Ether) if possible, as they facilitate the spread of aerosols. Prefer DMF, DMSO, or Toluene for initial handling if compatible with chemistry.
Addition: Add solvent to the solid, not solid to the solvent, to minimize splash risk.
Emergency Response & Disposal Logic
Scenario: Benchtop Spill (Solid)
Isolate: Mark the area.
PPE Upgrade: Don a second pair of nitrile gloves.
Cleanup: Do not dry sweep (creates dust). Cover with a wet paper towel (solvent-dampened) to solubilize/trap the powder, then wipe up.
Disposal: Place waste in Solid Hazardous Waste container.
Contraindication: Do NOT use alcohol or organic solvents to wash skin; this will increase the absorption of the lipophilic cyclopropyl-pyrazole into the bloodstream.
Waste Disposal Classification
This compound falls under Halogenated Organic Waste .[5]
Why? The Bromine atom requires high-temperature incineration to prevent the formation of toxic byproducts (like dioxins) during thermal destruction.
Segregation: Do not mix with strong oxidizers or acids in the waste stream.[5][6]
Visualized Safety Workflows
Diagram 1: PPE Decision Logic (Hierarchy of Controls)
This logic gate ensures the correct PPE is selected based on the state of matter.
Caption: Decision tree for selecting PPE based on physical state and specific operational task.
Diagram 2: Waste Disposal Decision Matrix
Ensures compliance with environmental regulations regarding halogenated organics.
Caption: Workflow for segregating halogenated waste to ensure proper high-temperature incineration.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
University of Illinois Division of Research Safety. (n.d.). Halogenated Solvent Waste Disposal Guidelines. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]